Endothelin 1
描述
属性
CAS 编号 |
117399-94-7 |
|---|---|
分子式 |
C109H159N25O32S5 |
分子量 |
2491.9 g/mol |
IUPAC 名称 |
3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166) |
InChI 键 |
ZUBDGKVDJUIMQQ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Key on ui application |
Endothelin-1 is one of the most potent vasoconstrictors. |
沸点 |
2467.3±65.0 °C at 760 mmHg |
熔点 |
N/A |
序列 |
H-Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH(Disulfide bonds between Cys1 and Cys15/Cys3 and Cys11) |
来源 |
Synthetic |
同义词 |
ET-1; Endothelin-1; Endothelin1; Endothelin 1 |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Enduring Significance of Endothelin-1: A Technical Guide
An in-depth exploration of the discovery, characterization, and signaling pathways of the potent vasoconstrictor, Endothelin-1, tailored for researchers, scientists, and drug development professionals.
Introduction
First identified in 1988, Endothelin-1 (ET-1) is a 21-amino acid peptide that stands as one of the most potent endogenous vasoconstrictors known.[1] Its discovery marked a pivotal moment in cardiovascular research, unveiling a novel signaling pathway with profound implications for vascular homeostasis and a wide array of pathological conditions. Initially isolated from the supernatant of cultured porcine aortic endothelial cells, ET-1's identification was the culmination of efforts to characterize endothelium-derived contracting factors.[2][3] This technical guide provides a comprehensive overview of the seminal discovery of ET-1, the experimental methodologies employed in its characterization, and a detailed exploration of its intricate signaling pathways.
The Discovery of Endothelin-1: A Historical Perspective
The journey to uncover ET-1 began with the observation that vascular endothelial cells release substances that can induce contraction of the underlying smooth muscle. In 1988, a team of researchers led by Masashi Yanagisawa at the University of Tsukuba, Japan, successfully isolated and characterized this potent vasoconstrictor peptide.[4] The groundbreaking discovery was published in the journal Nature, detailing the purification, amino acid sequencing, and cloning of the gene encoding the ET-1 precursor.[4]
Initial Isolation and Characterization
The initial isolation of ET-1 was a meticulous process involving the culture of porcine aortic endothelial cells and the subsequent purification of the active factor from the culture medium. The vasoconstrictor activity of the purified peptide was found to be remarkably potent and long-lasting.[1]
Amino Acid Sequencing and Gene Cloning
Subsequent to its purification, the amino acid sequence of ET-1 was determined, revealing a 21-residue peptide with two intramolecular disulfide bonds.[1][5] Concurrently, the gene encoding the precursor of ET-1, preproendothelin-1, was cloned and sequenced.[4][6] This revealed that the mature 21-amino acid ET-1 peptide is generated through proteolytic processing of a larger precursor protein.[3]
Quantitative Analysis of Endothelin-1's Vasoconstrictor Potency
The vasoconstrictor activity of ET-1 has been quantified in various in vitro and in vivo experimental models. The following table summarizes key quantitative data related to its potency.
| Parameter | Value | Species/Tissue | Reference |
| EC50 (Vasoconstriction) | 0.4 ± 0.2 nM | Porcine Coronary Artery | [7] |
| EC50 (Vasoconstriction) | ~0.18 nmol/L | Porcine Coronary Artery Smooth Muscle Cells | [8] |
| EC50 (Vasoconstriction) | 2.65 x 10-9 M | Rat Thoracic Aorta | [9] |
| IC50 (ETA Receptor Binding) | 0.15 nM | - | [10] |
| IC50 (ETB Receptor Binding) | 0.12 nM | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments that were instrumental in the discovery and characterization of Endothelin-1.
Protocol 1: Purification of Endothelin-1 from Cultured Endothelial Cells
Objective: To isolate and purify ET-1 from the conditioned medium of cultured porcine aortic endothelial cells.
Methodology:
-
Cell Culture: Porcine aortic endothelial cells are cultured to confluence in appropriate growth medium.
-
Conditioned Medium Collection: The culture medium is replaced with a serum-free medium, and the cells are incubated for a defined period to allow for the secretion of ET-1. The conditioned medium is then collected.
-
Initial Fractionation: The collected medium is subjected to a series of chromatographic steps to separate proteins based on size and charge. This typically involves sequential use of ion-exchange and size-exclusion chromatography.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The partially purified fractions are further purified using RP-HPLC on a C18 column. A gradient of acetonitrile (B52724) in trifluoroacetic acid is used to elute the bound peptides.
-
Bioassay-Guided Fractionation: Throughout the purification process, fractions are tested for their vasoconstrictor activity using an in vitro bioassay, such as the contraction of isolated porcine coronary artery strips, to guide the purification of the active component.
-
Purity Analysis: The purity of the final ET-1 preparation is assessed by analytical RP-HPLC and amino acid analysis.
Protocol 2: In Vitro Vasoconstrictor Activity Assay
Objective: To determine the potency and efficacy of ET-1 in inducing vasoconstriction in isolated arterial preparations.
Methodology:
-
Tissue Preparation: A segment of a blood vessel, such as the porcine coronary artery, is carefully dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Isometric Tension Recording: The arterial ring is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curve: Increasing concentrations of ET-1 are added to the organ bath in a cumulative manner. The contractile response at each concentration is recorded until a maximal response is achieved.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., potassium chloride). The EC50 value (the concentration of ET-1 that produces 50% of the maximal response) is calculated from the concentration-response curve.
Protocol 3: Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to ET-1 stimulation in cultured vascular smooth muscle cells.
Methodology:
-
Cell Culture: Vascular smooth muscle cells are cultured on glass coverslips.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, Indo-1 AM, Fluo-3 AM, or Fluo-4 AM, by incubating them in a physiological buffer containing the dye.
-
Baseline Fluorescence Measurement: The coverslip with the loaded cells is mounted on the stage of a fluorescence microscope. The baseline fluorescence intensity (or ratio for ratiometric dyes like Fura-2 and Indo-1) is recorded.
-
ET-1 Stimulation: A solution of ET-1 is added to the cells, and the change in fluorescence is monitored over time.
-
Data Analysis: The change in fluorescence is converted to [Ca2+]i using appropriate calibration methods. The peak increase in [Ca2+]i and the kinetics of the response are analyzed.
Endothelin-1 Signaling Pathways
ET-1 exerts its diverse biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the Endothelin-A (ETA) receptor and the Endothelin-B (ETB) receptor. The activation of these receptors triggers a cascade of intracellular signaling events.
ET-A Receptor Signaling
The ETA receptor is predominantly found on vascular smooth muscle cells and mediates the potent vasoconstrictor effects of ET-1.
Caption: ET-A receptor signaling pathway leading to vasoconstriction.
ET-B Receptor Signaling
The ETB receptor is found on both endothelial cells and vascular smooth muscle cells, and its activation can lead to either vasodilation or vasoconstriction depending on its location.
Caption: Dual roles of the ET-B receptor in vasodilation and vasoconstriction.
Experimental Workflow for Elucidating Signaling Pathways
The elucidation of ET-1 signaling pathways has relied on a combination of pharmacological and molecular biology techniques.
Caption: A typical experimental workflow to investigate ET-1 signaling.
Conclusion
The discovery of Endothelin-1 has fundamentally altered our understanding of vascular biology and disease. From its initial isolation to the detailed characterization of its signaling pathways, the study of ET-1 continues to be a vibrant area of research. The development of endothelin receptor antagonists has already led to new therapeutic options for conditions such as pulmonary arterial hypertension, and ongoing research promises to uncover further clinical applications for targeting this potent signaling molecule. This technical guide provides a foundational understanding of the discovery and core principles of ET-1 biology, serving as a valuable resource for scientists and researchers dedicated to advancing this important field.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. academic.oup.com [academic.oup.com]
- 3. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of β1Pix/caveolin-1 interaction in endothelin signaling through G α subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin-1 and IP3 induced Ca2+ sparks in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelin receptor signaling: new insight into its regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracrine endothelin signalling evokes IP3-dependent increases in nucleoplasmic Ca2+ in adult cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G protein- and β-arrestin Signaling Profiles of Endothelin Derivatives at the Type A Endothelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Endothelin-1 in Vasoconstriction: A Technical Guide to Physiological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Endothelin-1 (B181129) (ET-1) is a 21-amino acid peptide renowned as the most potent endogenous vasoconstrictor known.[1][2] Produced primarily by vascular endothelial cells, its physiological role in maintaining vascular tone is critical, while its dysregulation is implicated in numerous cardiovascular pathologies, including hypertension and vasospasm.[3][4] This guide provides an in-depth examination of the molecular signaling pathways, quantitative pharmacology, and key experimental methodologies used to study ET-1-mediated vasoconstriction.
Core Signaling Pathways of ET-1-Mediated Vasoconstriction
ET-1 exerts its powerful vasoconstrictive effects on vascular smooth muscle cells (VSMCs) through a dual mechanism: an initial, rapid increase in intracellular calcium ([Ca²⁺]i) and a subsequent, sustained phase of calcium sensitization of the contractile apparatus. These effects are primarily mediated by the G protein-coupled receptor (GPCR) subtype A (ETA).[1][3]
1. The Canonical Gq/11-PLC-Ca²⁺ Mobilization Pathway: Upon binding to the ETA receptor on VSMCs, ET-1 triggers the activation of the heterotrimeric G protein Gq/11.[5][6] This initiates a well-defined signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[7][8]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7][9]
-
Calcium Release: IP3, a soluble molecule, diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.[5][10] This leads to a rapid, transient spike in [Ca²⁺]i.
-
Myosin Light Chain Kinase (MLCK) Activation: The elevated cytosolic Ca²⁺ binds to calmodulin (CaM). The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK).[5][7]
-
Contraction: Activated MLCK phosphorylates the regulatory myosin light chain (MLC), enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[7][11]
2. The RhoA/Rho-Kinase (ROCK) Calcium Sensitization Pathway: Crucially, ET-1 also induces a sustained contraction by increasing the sensitivity of the contractile machinery to Ca²⁺. This is predominantly achieved through the RhoA/Rho-kinase (ROCK) pathway.[7][12][13]
-
RhoA Activation: The ETA receptor can also couple to G proteins (Gα12/13) that activate the small GTPase RhoA.[14][15]
-
Inhibition of Myosin Phosphatase: Activated RhoA stimulates Rho-kinase (ROCK), which then phosphorylates the myosin-binding subunit (MYPT1) of myosin light chain phosphatase (MLCP).[16][17] This phosphorylation inhibits MLCP activity.
-
Sustained Contraction: By inhibiting MLCP, ROCK prevents the dephosphorylation of MLC.[7][17] This leads to a net increase in phosphorylated MLC at any given Ca²⁺ concentration, thereby "sensitizing" the myofilaments to Ca²⁺ and maintaining contraction even after [Ca²⁺]i levels have begun to decrease.[11][18]
The interplay between these two pathways ensures that ET-1 produces both a rapid and a remarkably sustained vasoconstriction.
References
- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inositol trisphosphate receptors in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: IP3/DAG Signaling Pathway [jove.com]
- 10. The interdependence of Endothelin-1 and Calcium: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ET(A) receptors are the primary mediators of myofilament calcium sensitization induced by ET-1 in rat pulmonary artery smooth muscle: a tyrosine kinase independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RhoA-Rho kinase mediates synergistic ET-1 and phenylephrine contraction of rat corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gq/G13 signaling by ET-1 in smooth muscle: MYPT1 phosphorylation via ETA and CPI-17 dephosphorylation via ETB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of RhoA/Rho kinase activation in endothelin-1- induced contraction in rabbit basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Mechanisms of vasoconstriction induced by endothelin-1 in smooth muscle of rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Pathophysiological role of Endothelin 1 in cardiovascular disease
An In-Depth Technical Guide to the Pathophysiological Role of Endothelin-1 (B181129) in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Endothelin-1 (ET-1), a 21-amino acid peptide, is the most potent endogenous vasoconstrictor currently known.[1][2] Initially isolated from vascular endothelial cells, its discovery has unveiled a complex signaling system that plays a critical role in cardiovascular homeostasis and the pathogenesis of numerous cardiovascular diseases.[3][4] Elevated plasma and tissue levels of ET-1 are consistently observed in conditions such as hypertension, atherosclerosis, heart failure, and particularly pulmonary arterial hypertension, implicating it as a key mediator of vascular dysfunction and a prime therapeutic target.[5][6][7]
This technical guide provides a comprehensive overview of the synthesis, signaling, and pathophysiological functions of ET-1 in the cardiovascular system, with a focus on quantitative data, experimental methodologies, and the therapeutic landscape of ET-1 receptor antagonism.
Endothelin-1 Synthesis and Signaling Pathways
The biological actions of ET-1 are tightly regulated at the level of its synthesis and through its interaction with two distinct G protein-coupled receptors: the Endothelin A (ETA) receptor and the Endothelin B (ETB) receptor.[8][9]
ET-1 Biosynthesis
ET-1 is not stored in vesicles; its synthesis is primarily regulated at the gene transcription level.[9] The process begins with the 212-amino acid precursor, prepro-ET-1. This is cleaved by a signal peptidase to form pro-ET-1, which is then processed by a furin-like proprotein convertase to yield the inactive intermediate, big ET-1.[9] The final, critical step is the conversion of big ET-1 to the biologically active 21-amino acid ET-1 peptide by Endothelin-Converting Enzyme (ECE).[10]
Receptor Subtypes and Downstream Signaling
ET-1 exerts its diverse effects by binding to ETA and ETB receptors, which are linked to multiple intracellular signaling pathways.[8][11]
-
ETA Receptors: Located predominantly on vascular smooth muscle cells (VSMCs) and cardiomyocytes.[5][12] Their activation is primarily linked to vasoconstriction, cellular proliferation, hypertrophy, and inflammation.[1][13]
-
ETB Receptors: Found on both endothelial cells and VSMCs.[12] Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide (NO) and prostacyclin.[1][14] These receptors are also crucial for the clearance of circulating ET-1.[5][12] Conversely, ETB receptors on VSMCs contribute to vasoconstriction.[5]
Upon binding to its receptors, particularly the Gq/11-protein coupled ETA receptor, ET-1 activates phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to VSMC contraction.[14][15] ET-1 also activates other significant pathways, including the mitogen-activated protein (MAP) kinase cascade, which is involved in cell growth and proliferation, and pathways that generate reactive oxygen species (ROS), contributing to oxidative stress.[8][11]
Role of ET-1 in Cardiovascular Pathophysiology
Dysregulation of the ET-1 system is a hallmark of several cardiovascular diseases.
Hypertension
ET-1 contributes to hypertension through multiple mechanisms. Its potent vasoconstrictor activity directly increases peripheral resistance.[16] In several experimental models of hypertension, such as DOCA-salt and Dahl salt-sensitive rats, vascular ET-1 expression is elevated.[17] Furthermore, ET-1 affects renal function by causing renal vasoconstriction, reducing renal blood flow, and promoting sodium and water retention, which further elevates blood pressure.[10][14] In moderate-to-severe human hypertension, increased expression of pre-proET-1 mRNA has been observed in subcutaneous resistance arteries.[16]
Atherosclerosis
ET-1 is deeply implicated in the development and progression of atherosclerosis.[18] Plasma ET-1 concentrations are elevated in patients with atherosclerosis and correlate with the severity of the disease.[10][18] ET-1 promotes key atherogenic processes including:
-
Inflammation: It acts as a proinflammatory mediator.[1]
-
Endothelial Dysfunction: It contributes to an imbalance in vasoactive substances.[19]
-
Cell Proliferation: It is a mitogen for VSMCs, contributing to plaque formation.[1][2]
-
Macrophage Involvement: Both ETA and ETB receptors are highly expressed in foamy macrophages within atherosclerotic lesions.[10][18]
Studies have shown that low-density lipoprotein (LDL) enhances ET-1 secretion from endothelial cells, while high-density lipoprotein (HDL) is inhibitory, directly linking dyslipidemia to ET-1 pathway activation.[18]
Heart Failure
In chronic heart failure (CHF), the ET-1 system is significantly activated, with elevated circulating levels of both ET-1 and its precursor, big-ET-1, which serve as prognostic markers.[6][20] The failing myocardium itself increases the expression of ET-1 and its receptors.[20][21] ET-1 contributes to the pathophysiology of heart failure by:
-
Increased Afterload: Inducing systemic and pulmonary vasoconstriction, which increases the workload on the failing heart.[22]
-
Direct Myocardial Effects: Causing myocardial hypertrophy, fibrosis, and potentially contributing to calcium overload.[14][20]
-
Neurohormonal Activation: Stimulating the renin-angiotensin-aldosterone system (RAAS) and aldosterone (B195564) secretion.[14][23]
Pulmonary Arterial Hypertension (PAH)
The role of ET-1 is perhaps most established in PAH, where it is a central mediator of the disease.[12][24] Patients with PAH have markedly increased ET-1 expression in the pulmonary vascular endothelium and elevated circulating plasma levels.[24][25][26] This overactivation drives:
-
Pulmonary Vasoconstriction: Potent constriction of pulmonary arteries.[24]
-
Vascular Remodeling: Proliferation of pulmonary artery smooth muscle cells and fibroblasts, leading to thickening of the vessel walls and narrowing of the lumen.[12][24]
-
Fibrosis: Stimulation of extracellular matrix deposition.[12]
This strong pathogenic link has made ET-1 receptors a major therapeutic target, with endothelin receptor antagonists (ERAs) now being a cornerstone of PAH treatment.[12][27]
Quantitative Data on ET-1 in Cardiovascular Disease
The following tables summarize key quantitative findings from clinical studies, highlighting the altered levels of ET-1 in various cardiovascular conditions.
Table 1: Plasma Endothelin-1 Concentrations in Cardiovascular Diseases
| Condition | Patient Group | Plasma ET-1 Concentration | Control Group | Control ET-1 Concentration | Source |
| Pulmonary Hypertension | Patients with PPH/SPH | 3.5 ± 2.5 pg/mL | Normal Subjects | 1.45 ± 0.45 pg/mL | [26] |
| High-Altitude Pulmonary Hypertension | Healthy Volunteers at 4559 m | 5.9 ± 2.2 pg/mL | Same Volunteers at 490 m | 2.9 ± 1.1 pg/mL | [28] |
| Heart Failure | Patients with CHF | Significantly elevated | Healthy Subjects | Normal range | [20][22] |
| Atherosclerosis | Patients with Coronary Artery Disease | Significantly elevated | Angiographically Normal | Normal range | [10][29] |
| Hypertension | Healthy Men | - | Healthy Men | 0.85 ± 0.26 fmol/mL | [30] |
PPH: Primary Pulmonary Hypertension; SPH: Secondary Pulmonary Hypertension; CHF: Chronic Heart Failure. Data are presented as mean ± SD where available.
Table 2: Hemodynamic Effects of ET-1 System Modulation
| Intervention | Patient Group | Key Hemodynamic Change | Magnitude of Change | Source |
| BQ-123 Infusion (ETA Antagonist) | Coronary Artery Disease (at stenosis) | Dilation of coronary artery | 21.6% at 60 minutes | [29] |
| BQ-123 Infusion (ETA Antagonist) | Angiographically Normal Arteries | Dilation of coronary artery | 7.3% at 60 minutes | [29] |
| Bosentan (Dual ERA) | Chronic Heart Failure | Reduction in PVR | ~40% | [31] |
| Bosentan (Dual ERA) | Chronic Heart Failure | Reduction in SVR | ~30% | [31] |
| Sitaxsentan (Selective ETA Antagonist) | Pulmonary Arterial Hypertension | Reduction in Mean PAP | 17% | [32] |
| Sitaxsentan (Selective ETA Antagonist) | Pulmonary Arterial Hypertension | Increase in Cardiac Index | 22% | [32] |
PVR: Pulmonary Vascular Resistance; SVR: Systemic Vascular Resistance; PAP: Pulmonary Artery Pressure.
Experimental Protocols and Methodologies
Investigating the role of ET-1 requires specific and sensitive methodologies for its measurement and for modeling its effects in vivo and ex vivo.
Measurement of Endothelin-1 Levels
Accurate quantification of ET-1 is crucial. The most common methods are competitive immunoassays.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method for quantifying ET-1 in plasma, serum, and tissue culture media.[30][33]
-
Sample Preparation: ET-1 is typically extracted from plasma (e.g., 1 mL) using acetone (B3395972) or C18 Sep-Pak columns to concentrate the peptide and remove interfering substances.[30]
-
Assay Principle: A sandwich ELISA format is common. Samples are added to a microtiter plate pre-coated with an anti-human ET-1 antibody. After incubation, a peroxidase-conjugated secondary antibody is added, followed by a TMB substrate. The colorimetric signal, read at 450 nm, is proportional to the amount of ET-1.[34] The detection limit can be as low as 0.05 fmol/mL.[30]
-
-
Radioimmunoassay (RIA): A sensitive method that was frequently used in earlier studies.[26] It involves competition between unlabeled ET-1 in the sample and a fixed amount of radiolabeled ET-1 for binding to a limited amount of antibody.
Experimental Models of ET-1 Induced Cardiovascular Disease
-
Hypertension Models:
-
DOCA-salt hypertensive rat: A model of mineralocorticoid-induced, salt-sensitive hypertension where ET-1 is significantly overexpressed.[16][17]
-
Dahl salt-sensitive (DSS) rat: A genetic model of salt-sensitive hypertension characterized by elevated vascular ET-1.[17]
-
Endothelium-specific ET-1 Overexpression Mice (eET-1): Transgenic models that overexpress the human preproET-1 gene specifically in endothelial cells, allowing for the direct study of endothelium-derived ET-1 effects, such as vascular remodeling and endothelial dysfunction, independent of blood pressure changes.[35][36]
-
-
Atherosclerosis Models:
-
Pulmonary Hypertension Models:
-
Monocrotaline-induced PAH in rats: A single injection of monocrotaline (B1676716) causes endothelial injury and leads to the development of PAH, providing a model to test the efficacy of ERAs.[38]
-
Therapeutic Targeting of the Endothelin-1 System
The profound involvement of ET-1 in cardiovascular disease pathophysiology has led to the development of endothelin receptor antagonists (ERAs).[5][21] These drugs block the effects of ET-1 at its receptors and are categorized as:
-
Selective ETA Receptor Antagonists: (e.g., Ambrisentan, Sitaxsentan). These primarily target the vasoconstrictive and proliferative effects mediated by the ETA receptor.[27][32]
-
Dual ETA/ETB Receptor Antagonists: (e.g., Bosentan, Macitentan). These block both receptor subtypes.[27][39]
While ERAs are a mainstay in PAH therapy, their success in other cardiovascular diseases has been limited.[4][27] Large clinical trials in heart failure, for example, have yielded disappointing results, with some studies halted due to adverse effects like hepatotoxicity or fluid retention, highlighting the complexity of the ET-1 system.[31][32][39] The beneficial roles of the endothelial ETB receptor in vasodilation and ET-1 clearance may be abrogated by dual antagonists, complicating their therapeutic profile in diseases other than PAH.[13]
Conclusion
Endothelin-1 is a powerful mediator in the pathophysiology of a wide spectrum of cardiovascular diseases. Its roles in promoting vasoconstriction, vascular remodeling, inflammation, and fibrosis firmly establish it as a central player in the progression of hypertension, atherosclerosis, heart failure, and pulmonary arterial hypertension. While therapeutic targeting of the ET-1 pathway with receptor antagonists has proven highly successful for PAH, its application in other cardiovascular conditions remains a challenge. Future research aimed at a more nuanced understanding of the differential roles of ETA and ETB receptors in various disease states and patient populations will be critical for unlocking the full therapeutic potential of modulating this potent biological system.
References
- 1. Developments in the Role of Endothelin-1 in Atherosclerosis: A Potential Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin-1 and endothelin receptor antagonists in cardiovascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cardiovascular physiology and pharmacology of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin-1 and endothelin receptor antagonists as potential cardiovascular therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin receptor antagonists in cardiology clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Endothelin-1 signaling in vascular physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Endothelin and Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 13. ahajournals.org [ahajournals.org]
- 14. CV Physiology | Endothelin [cvphysiology.com]
- 15. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of endothelin-1 in hypertension and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of endothelin-1 in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of endothelin-1 in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of endothelins and their receptors in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pathophysiology of endothelin in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 25. acpjournals.org [acpjournals.org]
- 26. Increased plasma endothelin-1 in pulmonary hypertension: marker or mediator of disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Endothelin receptor blockers in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ahajournals.org [ahajournals.org]
- 29. ahajournals.org [ahajournals.org]
- 30. Measurement of plasma endothelin-1 in experimental hypertension and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Clinical trials of endothelin antagonists in heart failure: publication is good for the public health - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ahajournals.org [ahajournals.org]
- 33. mdpi.com [mdpi.com]
- 34. arborassays.com [arborassays.com]
- 35. ahajournals.org [ahajournals.org]
- 36. ahajournals.org [ahajournals.org]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. ahajournals.org [ahajournals.org]
Endothelin-1 Receptors (ETA and ETB): A Technical Guide to Function and Distribution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core functions and distribution of Endothelin-1 (B181129) (ET-1) receptors, ETA and ETB. Endothelins are a family of potent vasoactive peptides, with ET-1 being the most prominent isoform, playing a crucial role in vascular homeostasis and the pathophysiology of numerous diseases.[1] The biological effects of ET-1 are mediated through two distinct G protein-coupled receptors (GPCRs), the Endothelin-A (ETA) and Endothelin-B (ETB) receptors.[1][2] Understanding the nuanced roles of these receptors is paramount for the development of targeted therapeutics for a range of cardiovascular, renal, and inflammatory conditions.[3][4]
Core Functions of ETA and ETB Receptors
The ETA and ETB receptors exhibit distinct, and at times opposing, physiological functions, largely dictated by their cellular localization and downstream signaling cascades.
ETA Receptor Function
Primarily located on vascular smooth muscle cells, the ETA receptor is the principal mediator of ET-1-induced vasoconstriction.[5] Activation of ETA receptors leads to a sustained increase in intracellular calcium, resulting in smooth muscle contraction and a subsequent rise in blood pressure.[5] Beyond its role in regulating vascular tone, ETA receptor signaling is implicated in cellular proliferation, fibrosis, and inflammation.[2][6] This proliferative effect has drawn attention to the role of ETA receptors in the pathogenesis of pulmonary arterial hypertension (PAH) and certain cancers.[1][3]
ETB Receptor Function
The function of the ETB receptor is more complex and context-dependent. ETB receptors are prominently expressed on endothelial cells, where their activation by ET-1 leads to the release of vasodilators such as nitric oxide (NO) and prostacyclin, counteracting the vasoconstrictive effects of ETA receptor stimulation.[7] This endothelial ETB-mediated vasodilation plays a crucial role in maintaining basal vascular tone.[7]
Furthermore, ETB receptors on endothelial cells are involved in the clearance of circulating ET-1, thereby regulating its bioavailability.[1] However, ETB receptors are also present on vascular smooth muscle cells, where their activation can contribute to vasoconstriction, although generally to a lesser extent than ETA receptors.[2] In astrocytes, ETB receptor activation can inhibit intercellular communication.[1]
Tissue Distribution of ETA and ETB Receptors
The differential expression of ETA and ETB receptors across various tissues underpins their diverse physiological and pathophysiological roles. The following tables summarize the quantitative distribution of these receptors in human tissues, primarily derived from radioligand binding studies.
| Tissue | Receptor Subtype | Bmax (fmol/mg protein) | Predominant Receptor | Reference(s) |
| Cardiovascular System | ||||
| Coronary Artery (Media) | Total ET Receptors | 71.0 ± 21.0 | ETA (89%) | [8] |
| Pulmonary Artery (Media) | Total ET Receptors | 15.2 ± 10.3 | ETA (92%) | [8] |
| Aorta (Media) | Total ET Receptors | 9.4 ± 4.4 | ETA (89%) | [8] |
| Saphenous Vein (Media) | Total ET Receptors | 52.8 ± 1.0 | ETA (85%) | [8] |
| Internal Mammary Artery | Total ET Receptors | 2.0 ± 0.5 | ETA | [8] |
| Nervous System | ||||
| Cerebral Cortex (Gray Matter) | Total ET Receptors | 115 ± 15 | ETB | [6] |
| Cerebral Cortex (White Matter) | Total ET Receptors | Similar to Gray Matter | ETB | [6] |
| Integumentary System | ||||
| Skin Arteries | ETA:ETB Ratio | 83:17 | ETA | [9] |
| Skin Veins | ETA:ETB Ratio | 78:22 | ETA | [9] |
Signaling Pathways of ETA and ETB Receptors
Both ETA and ETB receptors are GPCRs that couple to various G proteins to initiate intracellular signaling cascades. The primary signaling pathways are depicted in the diagrams below.
ETA Receptor Signaling Pathway
ETB Receptor Signaling Pathway in Endothelial Cells
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize endothelin receptors.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for ETA or ETB receptors.
Experimental Workflow:
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cultured cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membrane fraction.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of radioligand (e.g., [¹²⁵I]-ET-1) to each well.
-
For total binding, add assay buffer.
-
For non-specific binding, add a high concentration of an unlabeled ET-1.
-
For competition, add increasing concentrations of the unlabeled test compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation.
-
Western Blotting
This protocol describes the detection and semi-quantitative analysis of ETA and ETB receptor proteins in cell or tissue lysates.
Methodology:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the ETA or ETB receptor overnight at 4°C.
-
Wash the membrane extensively with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Perform densitometric analysis of the protein bands to semi-quantify the relative expression levels of the receptors, normalizing to a loading control (e.g., GAPDH or β-actin).
-
Immunohistochemistry
This protocol details the localization of ETA and ETB receptors in paraffin-embedded tissue sections.
Methodology:
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged microscope slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections by immersing the slides in xylene.
-
Rehydrate the sections through a graded series of ethanol (B145695) solutions and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a steamer or microwave.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific protein binding sites with a blocking serum.
-
Incubate the sections with the primary antibody against the ETA or ETB receptor overnight at 4°C.
-
Wash the sections with buffer.
-
Incubate with a biotinylated secondary antibody.
-
Wash and then incubate with an avidin-biotin-peroxidase complex.
-
-
Visualization and Counterstaining:
-
Develop the color reaction using a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the endothelin receptor of interest in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject the endothelin agonist (e.g., ET-1) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
For dose-response curves, plot ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Conclusion and Future Directions
The ETA and ETB receptors represent critical targets for therapeutic intervention in a multitude of diseases. Their distinct and sometimes opposing functions necessitate a thorough understanding of their distribution and signaling mechanisms for the rational design of selective or dual receptor antagonists. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the complex biology of the endothelin system. Future research will likely focus on the role of receptor heterodimerization, biased agonism, and the development of novel therapeutics with improved efficacy and safety profiles for the treatment of endothelin-mediated pathologies.
References
- 1. Comparison of endothelin-A and endothelin-B receptor distribution visualized by radioligand binding versus immunocytochemical localization using subtype selective antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]
- 3. origene.com [origene.com]
- 4. usbio.net [usbio.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Vasoconstrictor effect of endothelin-1 in human skin: role of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 8. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 9. Characterization of endothelin-binding sites in human skin and their regulation in primary Raynaud's phenomenon and systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Endothelin 1 in pulmonary hypertension pathogenesis
An In-depth Technical Guide to the Role of Endothelin-1 (B181129) in the Pathogenesis of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pulmonary Hypertension (PH) is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1][2] A critical mediator in its pathogenesis is Endothelin-1 (ET-1), an exceptionally potent vasoconstrictor and mitogenic peptide.[2][3] Dysregulation of the endothelin system is a hallmark of pulmonary arterial hypertension (PAH), a specific form of PH.[4] Evidence shows that patients with PAH have elevated plasma and local tissue concentrations of ET-1, which correlate with disease severity.[5][6] This guide provides a comprehensive overview of the biosynthesis of ET-1, its signaling pathways, its multifaceted role in PH pathogenesis, and the experimental methodologies used to study its effects.
Endothelin-1 Biosynthesis and Receptors
ET-1 is a 21-amino acid peptide primarily produced by vascular endothelial cells, though it can also be synthesized by smooth muscle cells, macrophages, and cardiac myocytes.[1][4] Its production is a tightly regulated, multi-step process.
Biosynthesis Pathway:
-
Transcription: The ET-1 gene (EDN1) is transcribed into mRNA. Transcription is stimulated by factors such as hypoxia, shear stress, cytokines, and growth factors.[3][7]
-
Translation: The mRNA is translated into a 203-amino acid precursor peptide, preproendothelin-1.[7]
-
Cleavage to Big ET-1: Preproendothelin-1 is cleaved by the enzyme furin convertase into a 38-amino acid intermediate peptide called big ET-1.[3][7]
-
Conversion to ET-1: Big ET-1, which is biologically inactive, is then converted into the active 21-amino acid peptide, ET-1, by the action of Endothelin-Converting Enzyme (ECE).[7]
ET-1 exerts its biological effects by binding to two distinct G-protein coupled receptor subtypes: Endothelin Receptor Type A (ETA) and Endothelin Receptor Type B (ETB).[4][7]
-
ETA Receptors: Primarily located on vascular smooth muscle cells (VSMCs) and cardiac myocytes.[4][8] Their activation consistently mediates vasoconstriction and cellular proliferation.[4][9]
-
ETB Receptors: Found on both vascular endothelial cells and, to a lesser extent, on VSMCs.[1][8] Their function is dual:
Pathogenic Mechanisms of ET-1 in Pulmonary Hypertension
In a healthy pulmonary circulation, a delicate balance exists between vasodilators (like NO and prostacyclin) and vasoconstrictors (like ET-1).[7] In PAH, this balance shifts dramatically toward vasoconstriction and vascular remodeling, with ET-1 playing a central role.[4]
Potent Vasoconstriction
ET-1 is the most potent endogenous vasoconstrictor discovered.[1] In PH, increased ET-1 levels act on both ETA and ETB receptors on pulmonary artery smooth muscle cells (PASMCs).[11] This binding activates phospholipase C, leading to an increase in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers trigger a surge in intracellular calcium, causing profound and sustained contraction of the PASMCs and narrowing of the pulmonary arteries.[7]
Vascular Remodeling
Beyond its vasoconstrictive effects, ET-1 is a powerful mitogen, driving the structural changes, or remodeling, of the pulmonary vasculature that are characteristic of PH.[2][3]
-
Proliferation: ET-1 stimulates the proliferation of PASMCs, fibroblasts, and endothelial cells.[5][11][12] This effect is mediated through both ETA and ETB receptors, which activate pro-proliferative signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[13][14] In some contexts, the full growth-promoting activity of ET-1 on VSMCs requires the presence of other growth factors like PDGF and EGF.[12][15]
-
Fibrosis: ET-1 promotes fibrosis by stimulating fibroblast proliferation and the deposition of extracellular matrix.[5]
-
Inflammation: The ET-1 system also has pro-inflammatory effects, including the activation of neutrophils and mast cells and the production of inflammatory cytokines.[5]
The combination of these effects—vasoconstriction, proliferation, and fibrosis—leads to the thickening of pulmonary artery walls, the formation of occlusive lesions, and a progressive increase in pulmonary vascular resistance.[1]
Quantitative Data from Preclinical and Clinical Studies
A substantial body of evidence underscores the activation of the ET-1 system in both animal models and human patients with PH.
Table 1: ET-1 Plasma and Tissue Levels in Pulmonary Hypertension
| Subject Group | Sample Type | ET-1 Concentration | Key Finding | Reference |
| PH Patients (Primary & Secondary) | Venous Plasma | 3.5 ± 2.5 pg/mL | Significantly higher than controls (P < 0.001) | [16] |
| Normal Subjects | Venous Plasma | 1.45 ± 0.45 pg/mL | Baseline for comparison | [16] |
| PH Patients (Primary & Secondary) | Venous Plasma | 10.7 ± 0.8 pg/mL | Significantly greater than controls (P < 0.0005) | [17] |
| Control Subjects | Venous Plasma | 5.3 ± 0.7 pg/mL | Baseline for comparison | [17] |
| PH Patients | Lung Tissue | 25.2 ± 5.1 pg/mg | Strikingly higher than controls (P < 0.03), indicating local production | [17] |
| Control Subjects | Lung Tissue | 8.1 ± 1.1 pg/mg | Baseline for comparison | [17] |
| Mountaineers at High Altitude (4559 m) | Venous Plasma | 5.9 ± 2.2 pg/mL | Twofold increase compared to low altitude, correlated with pulmonary artery pressure | [18] |
| Mountaineers at Low Altitude (490 m) | Venous Plasma | 2.9 ± 1.1 pg/mL | Baseline for comparison | [18] |
Table 2: Effects of Endothelin Receptor Antagonists (ERAs) in Clinical Trials
| ERA (Drug) | Trial / Study | Patient Population | Key Efficacy Outcome | Reference |
| Bosentan (Dual ETA/ETB Antagonist) | BREATHE-1 | PAH (WHO FC III & IV) | Placebo-corrected increase in 6-minute walk distance (6MWD) of 44m (p < 0.001) at week 16 | [5] |
| Sitaxsentan (Selective ETA Antagonist) | STRIDE-1 | PAH | Placebo-corrected increase in 6MWD of 31.4m (p = 0.0048) with 100mg dose | [5] |
| Bosentan | Chen 2008 Meta-analysis | PAH (WHO FC III) | Estimated 3-year survival of 87% vs. 75% for prostacyclin therapy | [19] |
Key Signaling Pathways
ET-1 binding to its receptors initiates distinct intracellular signaling cascades that mediate its pathological effects.
Vasoconstriction Signaling Pathway
The primary pathway for vasoconstriction involves the Gq protein-coupled activation of Phospholipase C (PLC).
References
- 1. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 2. The role of endothelin-1 in pulmonary arterial hypertension | Global Cardiology Science and Practice [globalcardiologyscienceandpractice.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Endothelin and Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAH, Endothelin Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 9. researchgate.net [researchgate.net]
- 10. The endothelin system in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Endothelin-1 stimulates DNA synthesis and proliferation of pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ET(A) and ET(B) receptors modulate the proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endothelial and Smooth Muscle Cell Interactions in the Pathobiology of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Increased plasma endothelin-1 in pulmonary hypertension: marker or mediator of disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endothelin-1 in the lungs of patients with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Endothelin receptor antagonists for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Vasoactive Peptide Endothelin-1: A Central Mediator in the Pathogenesis of Chronic Kidney Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, has emerged as a critical player in the multifaceted pathophysiology of chronic kidney disease (CKD). Beyond its hemodynamic effects, ET-1 orchestrates a complex cascade of cellular events, including inflammation, fibrosis, and podocyte injury, which collectively drive the progression of renal damage. This technical guide provides a comprehensive overview of the role of ET-1 in CKD, detailing its signaling pathways, pathological mechanisms, and the therapeutic landscape of endothelin receptor antagonists (ERAs). This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes to facilitate further investigation and therapeutic innovation in the field of nephrology.
Introduction
Chronic kidney disease is a global health challenge characterized by a progressive loss of kidney function. The underlying mechanisms of CKD are complex and involve a confluence of hemodynamic and non-hemodynamic factors. Among the key molecular mediators, endothelin-1 (ET-1) has garnered significant attention for its pleiotropic effects on renal physiology and pathology.[1][2] Produced by various renal cell types, including endothelial cells, mesangial cells, and tubular epithelial cells, ET-1 exerts its actions through two G protein-coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB).[3][4] While the ETB receptor can mediate vasodilation and natriuresis, the activation of the ETA receptor is predominantly associated with the detrimental effects observed in CKD, including vasoconstriction, cellular proliferation, inflammation, and fibrosis.[4][5] This guide will delve into the intricate signaling networks governed by ET-1, the experimental methodologies used to study its function, and the clinical evidence supporting the therapeutic targeting of the endothelin system in CKD.
The Endothelin-1 Signaling Axis in the Kidney
The biological effects of ET-1 are dictated by its binding to ETA and ETB receptors, which are differentially expressed on various renal cell types. The activation of these receptors triggers distinct intracellular signaling cascades that ultimately mediate the physiological and pathophysiological actions of ET-1.
ET-1 Synthesis and Receptor Distribution
ET-1 is synthesized as a 212-amino acid precursor, preproendothelin-1, which is cleaved to proendothelin-1 and then to big endothelin-1. The final, biologically active 21-amino acid peptide is generated by the action of endothelin-converting enzyme (ECE).[6] In the kidney, ETA receptors are predominantly found on vascular smooth muscle cells, mesangial cells, and podocytes.[3] ETB receptors are primarily located on endothelial cells and renal tubular cells.[3]
Intracellular Signaling Pathways
Upon ligand binding, ETA and ETB receptors activate several downstream signaling pathways:
-
Phospholipase C (PLC) Pathway: Activation of both ETA and ETB receptors can stimulate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is central to vasoconstriction and cell proliferation.[1][7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: ET-1 can activate the MAPK pathways, including ERK, JNK, and p38 MAPK, which are involved in cell growth, differentiation, inflammation, and apoptosis.
-
Rho/Rho-kinase Pathway: In mesangial cells, ET-1, acting through the ETA receptor, promotes the RhoA/ROCK pathway, leading to cell proliferation and extracellular matrix accumulation.[8]
-
Nuclear Factor-κB (NF-κB) Pathway: ET-1 can activate the pro-inflammatory transcription factor NF-κB in podocytes, contributing to glomerular injury.[9]
-
β-catenin Pathway: Evidence suggests that ET-1 signaling in podocytes can also involve the β-catenin pathway, which is implicated in podocyte dysfunction and albuminuria.[9]
Pathophysiological Roles of Endothelin-1 in CKD
Elevated levels and enhanced activity of ET-1 contribute significantly to the progression of CKD through various mechanisms.
Hemodynamic Effects
ET-1 is a potent vasoconstrictor of both afferent and efferent arterioles, leading to a reduction in renal blood flow and glomerular filtration rate (GFR).[4][5] This can exacerbate renal ischemia and contribute to the progression of kidney damage.
Podocyte Injury
Podocytes are crucial for maintaining the integrity of the glomerular filtration barrier. ET-1, primarily through ETA receptor activation, induces podocyte actin cytoskeleton disruption, effacement, and apoptosis, leading to proteinuria, a hallmark of CKD.[10][11][12]
Inflammation and Fibrosis
ET-1 promotes renal inflammation by stimulating the production of pro-inflammatory cytokines and chemokines, and by facilitating the infiltration of immune cells such as macrophages.[13] Furthermore, ET-1 is a potent pro-fibrotic factor, stimulating the proliferation of mesangial cells and fibroblasts and increasing the deposition of extracellular matrix proteins, leading to glomerulosclerosis and tubulointerstitial fibrosis.[8][14]
Quantitative Data on Endothelin-1 in CKD
Numerous studies have demonstrated a correlation between elevated ET-1 levels and the severity of CKD.
| Study Population | CKD Stage | Plasma ET-1 Concentration (pg/mL) | Reference |
| General Population | N/A | ~1.0 - 2.0 | [15] |
| CKD Patients | Stages 1-2 | 1.65 ± 0.71 | [15] |
| CKD Patients | Stage 3 | 1.82 ± 0.71 | [15] |
| CKD Patients | Stages 4-5 | 2.39 ± 1.08 | [15] |
| Black Adults (Jackson Heart Study) | Quartile 1 (lowest) | <1.3 | [16] |
| Quartile 4 (highest) | >2.1 | [16] | |
| Women (Vara-Skövde cohort) | Quintile 1 (lowest) | Mean value not specified | [5] |
| Quintile 5 (highest) | Mean value not specified | [5] |
Table 1: Plasma Endothelin-1 Levels in CKD Patients and General Populations. Data are presented as mean ± standard deviation where available.
Therapeutic Targeting of the Endothelin System
Given the central role of ET-1 in CKD pathogenesis, endothelin receptor antagonists (ERAs) have emerged as a promising therapeutic strategy.
| Clinical Trial | Drug | Patient Population | Key Findings | Reference |
| ASCEND | Avosentan (ETA selective) | Type 2 Diabetes with Nephropathy | Significant reduction in albuminuria (44.3-49.3% vs 9.7% placebo). Trial terminated early due to increased cardiovascular events (fluid retention). | [10][17][18] |
| SONAR | Atrasentan (ETA selective) | Type 2 Diabetes with Nephropathy | 35% lower risk of doubling of serum creatinine (B1669602) or end-stage kidney disease compared to placebo. Increased risk of heart failure hospitalization (3.5% vs 2.6% placebo). | [19] |
| PROTECT | Sparsentan (Dual ETA/AT1 antagonist) | IgA Nephropathy | 40% greater reduction in proteinuria compared to irbesartan. | [10][20] |
| DUPLEX | Sparsentan (Dual ETA/AT1 antagonist) | Focal Segmental Glomerulosclerosis (FSGS) | Greater reduction in proteinuria and partial remission compared to irbesartan. | [21][22] |
| ZENITH-CKD | Zibotentan (ETA selective) + Dapagliflozin (B1669812) | CKD (diabetic and non-diabetic) | Combination therapy significantly reduced albuminuria (27.0-33.7%) compared to dapagliflozin alone, with an acceptable safety profile. | [14][20] |
| PRECISION (post-hoc analysis) | Aprocitentan (Dual ETA/ETB antagonist) | CKD with Resistant Hypertension | Significantly lowered office and ambulatory blood pressure and reduced urine albumin-to-creatinine ratio. | [23] |
Table 2: Summary of Key Clinical Trials of Endothelin Receptor Antagonists in Chronic Kidney Disease.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of ET-1 in CKD.
Measurement of Endothelin-1 Levels
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a sandwich ELISA for the quantitative measurement of human ET-1 in plasma, serum, or tissue culture media.[8][24][25][26][27]
-
Sample Preparation:
-
Plasma: Collect blood in EDTA or heparin tubes. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot and store the supernatant at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Serum: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Aliquot and store serum at -20°C or -80°C.
-
Tissue Homogenates: Homogenize tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
-
Assay Procedure:
-
Prepare standards and samples at appropriate dilutions in the provided assay diluent.
-
Add 100 µL of standards or samples to each well of a microplate pre-coated with an anti-human ET-1 antibody.
-
Incubate for 1-2.5 hours at room temperature or overnight at 4°C.
-
Wash the wells 3-5 times with wash buffer.
-
Add 100 µL of biotinylated anti-human ET-1 antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells 3-5 times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30-45 minutes at room temperature.
-
Wash the wells 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 10-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the ET-1 concentration in the samples.
-
Assessment of Endothelin Receptor Activation
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a compound for ETA or ETB receptors.[1][11][12][17][28]
-
Membrane Preparation:
-
Culture cells expressing the endothelin receptor of interest (e.g., CHO cells transfected with human ETA or ETB receptors).
-
Homogenize cells in a lysis buffer with protease inhibitors.
-
Centrifuge to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend and wash the membrane pellet.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ET-1 ligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the unlabeled test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ET-1).
-
Incubate for 60 minutes at 30°C.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Immunohistochemistry for ET-1 and its Receptors
This protocol outlines the localization of ET-1 and its receptors in paraffin-embedded kidney tissue sections.[29][30][31][32]
-
Tissue Preparation:
-
Fix fresh kidney tissue in 10% neutral buffered formalin.
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
Immunostaining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0) and heat.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary antibody (e.g., mouse anti-human ET-1) at an optimized dilution (typically 1-25 µg/mL) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP complex for 30 minutes at room temperature.
-
Wash with PBS.
-
Develop the signal with a DAB chromogen solution.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Animal Models of ET-1-Induced CKD
Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats
This model is widely used to study the pathogenesis of diabetic kidney disease, where ET-1 is known to be upregulated.[4][19][23][33][34]
-
Induction of Diabetes:
-
Acclimate male Sprague-Dawley or Wistar rats for at least one week.
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal or intravenous injection of STZ (e.g., 60 mg/kg).
-
Monitor blood glucose levels 48-72 hours post-injection to confirm hyperglycemia (blood glucose > 250 mg/dL).
-
-
Monitoring and Analysis:
-
Monitor body weight, food and water intake, and blood glucose levels regularly.
-
Collect 24-hour urine samples at specified time points to measure albuminuria.
-
At the end of the study period (e.g., 8-12 weeks), sacrifice the animals and collect blood and kidney tissue for analysis (e.g., measurement of ET-1 levels, histology, immunohistochemistry).
-
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis in Mice
The UUO model is a robust and rapid method for inducing tubulointerstitial fibrosis, a key feature of progressive CKD.[2][7][9][10][21][35][36]
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points with a 4-0 or 5-0 silk suture.
-
Close the incision in layers.
-
Administer post-operative analgesia.
-
-
Analysis:
-
Sacrifice the mice at various time points after surgery (e.g., 3, 7, 14 days).
-
Harvest both the obstructed (left) and contralateral (right) kidneys.
-
Process the kidneys for histological analysis (e.g., Masson's trichrome or Sirius red staining to assess fibrosis), immunohistochemistry, and molecular analysis (e.g., measurement of ET-1 expression).
-
Quantification of Renal Fibrosis
Sirius Red Staining with Polarization Microscopy
This method provides a quantitative assessment of collagen deposition in kidney sections.[3]
-
Deparaffinize and rehydrate paraffin-embedded kidney sections.
-
Stain with Picro-Sirius red solution for 1 hour.
-
Wash with acidified water.
-
Dehydrate, clear, and mount.
-
Visualize under a polarized light microscope. Collagen fibers will appear bright red or yellow against a dark background.
-
Capture images and quantify the fibrotic area using image analysis software.
Assessment of Apoptosis
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.[6][37][38][39][40]
-
Deparaffinize and rehydrate kidney tissue sections.
-
Permeabilize the tissue with proteinase K.
-
Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Incubate with a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate.
-
Counterstain with a suitable nuclear stain (e.g., methyl green).
-
Apoptotic nuclei will appear dark brown.
Conclusion
Endothelin-1 is a pivotal mediator in the progression of chronic kidney disease, contributing to renal injury through a variety of hemodynamic and non-hemodynamic mechanisms. The elucidation of its complex signaling pathways has paved the way for the development of endothelin receptor antagonists as a novel therapeutic class for CKD. While early clinical trials were hampered by adverse effects such as fluid retention, newer, more selective ERAs, and combination therapies are showing promise in mitigating these risks while providing significant renoprotection. The experimental protocols detailed in this guide provide a robust framework for further research into the intricate role of ET-1 in CKD and for the preclinical evaluation of new therapeutic agents targeting this critical pathway. Continued investigation in this area holds the potential to yield innovative treatments that can slow or halt the progression of this devastating disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 3. Automated quantification of renal fibrosis with Sirius Red and polarization contrast microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uninephrectomized High-Fat-Fed Nicotinamide-Streptozotocin-Induced Diabetic Rats: A Model for the Investigation of Diabetic Nephropathy in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating endothelin-1 levels are positively associated with chronic kidney disease in women but not in men: a longitudinal study in the Vara-Skövde cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. krcp-ksn.org [krcp-ksn.org]
- 8. listarfish.it [listarfish.it]
- 9. Characterizing Fibrosis in Mouse Kidney using Label Free Fluorescence Lifetime and Second Harmonic Generation Imaging Microscopy in Unilateral Ureteral Obstruction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 11. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. ahajournals.org [ahajournals.org]
- 14. The role of endothelin receptor antagonists in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Association between Endothelin-1 Levels and Kidney Disease among Blacks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. kidneynews.org [kidneynews.org]
- 19. criver.com [criver.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Advances in imaging techniques to assess kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
- 24. arborassays.com [arborassays.com]
- 25. raybiotech.com [raybiotech.com]
- 26. img.abclonal.com [img.abclonal.com]
- 27. Human EDN1 (Endothelin-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 28. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 29. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 30. bosterbio.com [bosterbio.com]
- 31. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 32. scispace.com [scispace.com]
- 33. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. benchchem.com [benchchem.com]
- 36. Kidney Injury by Unilateral Ureteral Obstruction in Mice Lacks Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 37. jsurgmed.com [jsurgmed.com]
- 38. biotna.net [biotna.net]
- 39. researchgate.net [researchgate.net]
- 40. genscript.com [genscript.com]
Endothelin-1 in Cancer Progression: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Mechanisms and Therapeutic Potential
Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, has emerged as a critical player in the multifaceted process of cancer progression. Its overexpression and the upregulation of its receptors, primarily the Endothelin A receptor (ETAR), are frequently observed in various malignancies, correlating with poor prognosis and therapeutic resistance. This technical guide provides a comprehensive overview of the involvement of the ET-1 axis in key cancer hallmarks, details the underlying signaling pathways, presents quantitative data on its effects, and offers detailed protocols for essential experimental investigation. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the pursuit of novel therapeutic strategies.
The Role of Endothelin-1 in the Hallmarks of Cancer
The ET-1 signaling axis contributes to multiple facets of cancer progression, including proliferation, survival, invasion, angiogenesis, and the epithelial-to-mesenchymal transition (EMT).[1][2][3][4][5][6][7]
Cell Proliferation and Survival
ET-1 acts as a potent mitogen for a variety of cancer cells, promoting their growth and proliferation.[2] This effect is predominantly mediated through the ETAR.[2] Furthermore, ET-1 can protect cancer cells from apoptosis, contributing to tumor growth by tipping the balance between cell proliferation and cell death.[8]
Invasion and Metastasis
A crucial step in cancer progression is the acquisition of an invasive phenotype, enabling tumor cells to penetrate surrounding tissues and metastasize to distant organs. ET-1 plays a significant role in this process by enhancing the secretion of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, thereby facilitating cancer cell invasion.[9][10]
Angiogenesis
Tumor growth beyond a certain size is dependent on the formation of new blood vessels, a process known as angiogenesis. ET-1 is a key regulator of tumor angiogenesis, acting both directly on endothelial cells and indirectly by stimulating the production of other pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[5][11][12] This induction of VEGF is often mediated by the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[11][13]
Epithelial-to-Mesenchymal Transition (EMT)
EMT is a cellular program in which epithelial cells lose their characteristic features and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness. ET-1 has been identified as a potent inducer of EMT in various cancer types, further highlighting its role in promoting metastasis.[14]
Core Signaling Pathways
The binding of ET-1 to its G protein-coupled receptors, primarily ETAR, triggers a cascade of intracellular signaling events that drive the various aspects of cancer progression.
dot
Caption: ET-1 Signaling Pathways in Cancer.
The primary signaling cascades initiated by ET-1 in cancer cells include:
-
Phospholipase C (PLC) Pathway: Activation of Gq proteins leads to the activation of PLC, which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of Protein Kinase C (PKC), leading to the activation of downstream transcription factors.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: ET-1 can activate the PI3K/Akt pathway, a critical regulator of cell survival, proliferation, and growth.
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway, a key signaling cascade in cell proliferation and differentiation, is also activated by ET-1.
-
Rho/ROCK Pathway: ET-1 can activate the Rho GTPase and its downstream effector, ROCK, which are involved in cytoskeletal reorganization, cell motility, and invasion.
-
β-Arrestin-Mediated Signaling: β-arrestins, initially known for their role in receptor desensitization, can also act as scaffold proteins, mediating G protein-independent signaling and cross-talk between different pathways.
Quantitative Data on Endothelin-1's Effects
The following tables summarize the quantitative effects of ET-1 on various aspects of cancer progression, compiled from multiple studies.
Table 1: Effect of Endothelin-1 on Cancer Cell Proliferation
| Cell Line | ET-1 Concentration | Proliferation Increase (% of Control) | Reference |
| HUVEC | 10 nmol/L | 50% | [3] |
| MCF-7 | 10⁻⁷ - 10⁻⁹ M | Significant increase | [4][15] |
| Colorectal Cancer Lines | Not specified | Significant stimulation | [16] |
Table 2: Effect of Endothelin-1 on Cancer Cell Invasion
| Cell Line | ET-1 Concentration | Invasion Increase (Fold Change) | Reference |
| Ovarian Carcinoma | Not specified | 2.5-fold increase in MMP activity | [9] |
| High-Grade Serous Ovarian Cancer | 100 nM | 3-fold increase in invasive body size | [17] |
| Ovarian Carcinoma | Dose-dependent | Increased invasion | [10] |
Table 3: Effect of Endothelin-1 on Angiogenesis
| Parameter | ET-1 Concentration | Effect | Reference |
| VEGF Secretion (Ovarian Carcinoma) | Dose-dependent | Increased VEGF mRNA and protein levels | [13] |
| VEGF Production (Melanoma) | 100 nmol/L | Increased VEGF production | [18] |
| In Vivo Angiogenesis (with VEGF) | Not specified | Stimulation of neovascularization | [3] |
Table 4: Effect of Endothelin-1 on EMT Markers
| Cell Line | ET-1 Effect | Marker Change | Reference |
| Ovarian Cancer | Induces EMT | Downregulation of E-cadherin, upregulation of ZEB1 | [14] |
| Not specified | Induces EMT | Repression of E-cadherin, increased N-cadherin and vimentin | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of ET-1 in cancer.
Endothelin-1 ELISA
Objective: To quantify the concentration of ET-1 in cell culture supernatants.
Protocol:
-
Sample Preparation: Collect cell culture supernatants and centrifuge to remove cellular debris.[15]
-
Assay Procedure:
-
Add 100 µL of standards and samples to the wells of an ET-1 specific antibody-precoated 96-well plate.[2]
-
Incubate for 90 minutes at 37°C.[15]
-
Wash the plate twice.[15]
-
Add 100 µL of biotin-labeled antibody working solution to each well and incubate for 60 minutes at 37°C.[15]
-
Wash the plate three times.[15]
-
Add 100 µL of SABC working solution and incubate for 30 minutes at 37°C.[15]
-
Wash the plate five times.[3]
-
Add 90 µL of TMB substrate solution and incubate for 15-25 minutes at 37°C in the dark.[3]
-
Add 50 µL of stop solution.[3]
-
Read the absorbance at 450 nm immediately.[15]
-
-
Data Analysis: Calculate the concentration of ET-1 in the samples by comparing their absorbance to the standard curve.
Transwell Migration and Invasion Assay
Objective: To assess the effect of ET-1 on cancer cell migration and invasion.
dot
Caption: Transwell Migration/Invasion Assay Workflow.
Protocol:
-
Preparation:
-
Rehydrate Transwell inserts with a porous membrane.
-
For invasion assays, coat the membrane with a layer of Matrigel.[12]
-
-
Cell Seeding:
-
Serum-starve cancer cells.
-
Seed a defined number of cells into the upper chamber of the Transwell insert in a serum-free medium.[19]
-
-
Chemoattractant:
-
Add a medium containing a chemoattractant (e.g., ET-1) to the lower chamber.[19]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a set period (e.g., 4-48 hours).[19]
-
-
Processing:
-
Analysis:
-
Count the number of stained cells on the bottom of the membrane using a microscope.[19]
-
Western Blotting for Signaling Proteins (p-ERK, p-Akt)
Objective: To quantify the activation of key signaling pathways by measuring the phosphorylation of ERK and Akt.
Protocol:
-
Cell Lysis: Lyse ET-1-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[20]
-
SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[6]
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) or phosphorylated Akt (p-Akt) overnight at 4°C.[21][22]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Analysis:
Interplay of ET-1 Functions in Cancer Progression
The various roles of ET-1 in cancer are not isolated but are intricately interconnected, creating a vicious cycle that promotes tumor growth and metastasis.
dot
Caption: Interconnected Roles of ET-1 in Cancer.
ET-1 signaling directly promotes cell proliferation and survival, leading to an increase in tumor mass. Simultaneously, it induces an invasive phenotype through EMT and the secretion of MMPs, allowing cancer cells to break away from the primary tumor. To support the growth of the primary tumor and the establishment of metastases, ET-1 stimulates angiogenesis, ensuring a sufficient supply of nutrients and oxygen. This concerted action on multiple fronts makes the ET-1 axis a highly attractive target for cancer therapy.
Therapeutic Implications and Future Directions
The central role of the ET-1 axis in cancer progression has led to the development of ET-1 receptor antagonists as potential anti-cancer agents.[1][2][5][14][17][23] These antagonists have shown promise in preclinical studies by inhibiting tumor growth, invasion, and angiogenesis.[14] However, clinical trials have yielded mixed results, highlighting the complexity of targeting this pathway in a clinical setting.
Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from ET-1-targeted therapies. Combination therapies, where ET-1 receptor antagonists are used in conjunction with other anti-cancer agents, may also prove to be a more effective strategy. A deeper understanding of the intricate signaling networks regulated by ET-1 will be crucial for the development of the next generation of therapeutics targeting this important pathway in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Endothelin-1: a multifunctional molecule in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endothelin-1 and angiogenesis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression level of E-, N- and P-cadherin proteins in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Endothelin-1 induces tumor proteinase activation and invasiveness of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging role of endothelin-1 in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Endothelin-1 induces vascular endothelial growth factor by increasing hypoxia-inducible factor-1alpha in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Role of Endothelin 1 on Proliferation and Migration of Human MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of this compound-stimulated proliferation in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endothelin-1 receptor blockade impairs invasion patterns in engineered 3D high-grade serous ovarian cancer tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Compensatory increase of VE-cadherin expression through ETS1 regulates endothelial barrier function in response to TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Endothelins and endothelin receptor antagonists: binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Endothelin-1: A Pivotal Mediator in the Pathogenesis of Neuroinflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Endothelin-1 (B181129) (ET-1) is a potent 21-amino acid vasoconstrictive peptide that has been extensively studied for its role in cardiovascular physiology. However, a growing body of evidence has implicated the endothelin system as a critical player in the complex interplay of pathways driving neuroinflammatory diseases. Beyond its well-documented vasomodulatory properties, ET-1 acts as a pro-inflammatory cytokine within the central nervous system (CNS), contributing to blood-brain barrier (BBB) breakdown, glial cell activation, immune cell infiltration, and neuronal injury.[1] This guide provides a comprehensive overview of the biosynthesis and signaling of ET-1, its multifaceted role in the pathophysiology of diseases such as Multiple Sclerosis, Alzheimer's Disease, Parkinson's Disease, and stroke, and a summary of the experimental methodologies used to investigate its function. This document aims to serve as a technical resource for researchers and professionals engaged in the development of novel therapeutics for neuroinflammatory disorders.
The Endothelin-1 System: Biosynthesis and Receptors
Endothelin-1 is the principal isoform of the endothelin family in the CNS and cardiovascular system.[2] Its synthesis is a multi-step process initiated from a 212-amino acid precursor, prepro-ET-1. This is cleaved to form pro-ET-1, which is then processed into the inactive intermediate, Big ET-1. The final, critical cleavage of Big ET-1 to the biologically active ET-1 is catalyzed by endothelin-converting enzymes (ECEs).[3]
ET-1 exerts its diverse biological effects by binding to two distinct G protein-coupled receptors:
-
Endothelin Receptor A (ETA): Primarily located on vascular smooth muscle cells. Its activation leads to potent and long-lasting vasoconstriction.[2][4]
-
Endothelin Receptor B (ETB): Found predominantly on endothelial cells, where its activation mediates vasodilation, largely through the release of nitric oxide (NO).[1] ETB receptors are also expressed on astrocytes, microglia, and vascular smooth muscle cells, where they can mediate varied responses, including vasoconstriction or cell proliferation.[1][5]
In the CNS, ET-1 is produced by a variety of cells, including endothelial cells, neurons, astrocytes, and microglia, highlighting its potential for autocrine and paracrine signaling in both physiological and pathological states.[1][6]
ET-1 Signaling in Neuroinflammation
Initially recognized for its powerful vasoconstrictive effects, ET-1 is now established as a pro-inflammatory mediator within the CNS.[1] Inflammatory stimuli, such as cytokines (TNF-α, IL-1β), reactive oxygen species (ROS), and disease-specific proteins like amyloid-β, can significantly increase the production and secretion of ET-1 from endothelial cells and glial cells.[1][5][7] Once released, ET-1 orchestrates a cascade of inflammatory events.
The signaling pathway involves several key steps:
-
Glial Activation: ET-1 directly activates microglia and astrocytes. In microglia, ET-1 binding to ETB receptors triggers the STAT1 signaling pathway.[6][8][9] This leads to a shift towards a pro-inflammatory phenotype, characterized by the release of inflammatory cytokines like TNF-α and IL-6, and the production of neurotoxic molecules such as nitric oxide (NO) and reactive oxygen species (ROS).[6][8][9][10]
-
Blood-Brain Barrier (BBB) Disruption: ET-1 contributes to the loss of BBB integrity. It induces the upregulation of cellular adhesion molecules, including ICAM-1 and VCAM-1, on brain microvascular endothelial cells.[1] This facilitates the adhesion and subsequent transmigration of peripheral leukocytes into the brain parenchyma, amplifying the inflammatory response.[1]
-
Vascular Dysfunction: Through its potent vasoconstrictive effects, primarily via ETA receptors, ET-1 can cause cerebral blood flow (CBF) reduction and hypoperfusion.[2][11] This ischemic state can exacerbate neuronal damage and further promote inflammation.
Caption: ET-1 signaling pathway in the central nervous system during neuroinflammation.
Role of ET-1 in Specific Neuroinflammatory Diseases
Elevated ET-1 levels and dysregulation of its signaling pathways are common features across several major neuroinflammatory and neurodegenerative disorders.
Multiple Sclerosis (MS)
In MS, ET-1 is a key contributor to cerebral hypoperfusion and inflammation.[5] Plasma and cerebrospinal fluid (CSF) levels of ET-1 are significantly elevated in MS patients compared to healthy controls.[11][12] Reactive astrocytes within MS plaques have been identified as a primary source of this excess ET-1.[5][11] This localized production contributes to reduced cerebral blood flow, a finding that is reversible with the administration of an ET-1 antagonist.[11] Furthermore, ET-1 activates microglia, promoting a pro-inflammatory state that contributes to demyelination and axonal damage.[6][8]
Alzheimer's Disease (AD)
The vascular contribution to AD is increasingly recognized, and ET-1 is a central figure in this process.[2] ET-1 levels are significantly increased in the brain tissue and cerebral microvessels of AD patients.[13][14] A key finding is that amyloid-β (Aβ), the peptide central to AD pathology, directly upregulates the expression of ET-1 and its converting enzyme, ECE-2.[3][13] This Aβ-induced increase in ET-1 production leads to free radical-mediated vasoconstriction, contributing to the chronic cerebral hypoperfusion observed in AD, which in turn can impair the clearance of Aβ and exacerbate neuronal injury.[2][7]
Parkinson's Disease (PD)
Evidence suggests the involvement of the endothelin system in PD pathology. Studies have shown that plasma ET-1 levels are increased in patients with early-stage PD.[15] This elevation is associated with cognitive decline and changes to cerebral white matter structure.[15] While the mechanisms are still being elucidated, ET-1 is thought to contribute to the endothelial damage, oxidative stress, and mitochondrial dysfunction implicated in the neurodegenerative process of PD.[16][17]
Ischemic Stroke
Following an ischemic stroke, ET-1 levels are elevated in the brain and circulation, where it contributes to the complex secondary injury cascade.[18][19] By causing sustained vasoconstriction, ET-1 may worsen the initial ischemic injury and lead to poor reperfusion in the microcirculation.[18] It also plays a significant role in post-stroke neuroinflammation by promoting the recruitment of neutrophils and activating local immune cells.[18]
Quantitative Data Summary: ET-1 Levels in Neuroinflammatory Diseases
The following tables summarize quantitative findings on ET-1 levels in various neuroinflammatory conditions from the cited literature.
Table 1: Endothelin-1 Levels in Multiple Sclerosis (MS)
| Sample Type | Patient Group | ET-1 Level | Control Level | Fold/Percent Change | p-value | Reference |
| Plasma | MS Patients (n=20) | 3.5 +/- 0.83 pg/mL | 1.56 +/- 0.3 pg/mL | 224% Higher | < 0.005 | [12] |
| Jugular Vein Plasma | MS Patients | Elevated | Lower than MS | Ratio (J.V./P.V.): 1.4 | - | [11] |
| Peripheral Vein Plasma | MS Patients | Elevated | Lower than MS | Ratio (J.V./P.V.): 1.1 | - | [11] |
| Serum | RRMS Patients (n=30) | Significantly Elevated | Healthy Controls (n=20) | - | - | [20] |
| CSF | Aggressive MS-ON (n=11) | 0.30 ng/mL (median) | - | - | - | [5] |
| CSF | Non-Aggressive MS-ON (n=5) | 0.16 ng/mL (median) | - | - | - | [5] |
MS-ON: Multiple Sclerosis-associated Optic Neuritis; RRMS: Relapsing-Remitting Multiple Sclerosis; J.V.: Jugular Vein; P.V.: Peripheral Vein.
Table 2: Endothelin-1 Levels in Alzheimer's Disease (AD)
| Sample Type | Measurement | Patient Group | Comparison | Finding | p-value | Reference |
| Temporal Cortex | ET-1 mRNA | AD (n=20) | vs. Control (n=20) | Significantly Elevated | 0.0256 | [3][13] |
| Temporal Cortex | ET-1 Protein | AD (n=20) | vs. Control (n=20) | Significantly Higher | 0.0275 | [3][13] |
| Leptomeningeal Vessels | ET-1 Protein | AD | vs. Control | Significantly Elevated | - | [7] |
| Brain Microvessels | ET-1 Protein | AD | vs. Control | Significantly Higher | - | [14] |
| SH-SY5Y Cells | ET-1 Protein Supernatant | 10 µM Oligomeric Aβ | vs. Untreated | 1.7-fold Increase | 0.024 | [3][13] |
Table 3: Endothelin-1 Levels in Other CNS Disorders
| Disease | Sample Type | Patient Group | Finding | p-value | Reference |
| Parkinson's Disease | Plasma | Early PD (n=76) | Increased vs. Control (n=30) | < 0.05 | [15] |
| Stroke (SAH) | CSF | SAH Patients (n=30) | 1.618 +/- 1.05 fmol/mL | < 0.0001 vs. Control | [21] |
| Control (for SAH) | CSF | Healthy Volunteers (n=10) | 0.365 +/- 0.328 fmol/mL | - | [21] |
PD: Parkinson's Disease; SAH: Subarachnoid Hemorrhage.
Key Experimental Protocols and Methodologies
Investigating the role of ET-1 in neuroinflammation requires a combination of in vitro and in vivo models and specialized assays.
Quantification of Endothelin-1
The most common method for quantifying ET-1 in biological samples (plasma, serum, CSF, cell culture supernatant) is the Enzyme-Linked Immunosorbent Assay (ELISA) .
-
Principle: A sandwich ELISA is typically used. A microtiter plate is pre-coated with a capture antibody specific for ET-1. Standards and samples are added, and any ET-1 present binds to the antibody. After washing, a second, enzyme-conjugated detection antibody is added, which binds to a different epitope on the captured ET-1. Finally, a substrate is added that reacts with the enzyme to produce a measurable colorimetric signal, the intensity of which is proportional to the amount of ET-1 in the sample.[22]
-
Sample Preparation: For plasma samples, extraction is often required to remove interfering substances. A common method involves precipitation with an acetone/HCl mixture, followed by centrifugation and drying of the supernatant. The dried extract is then reconstituted in assay buffer before being applied to the ELISA plate.[23][24]
-
Data Analysis: A standard curve is generated using known concentrations of ET-1. The concentrations in the unknown samples are then calculated by interpolating their absorbance values from this curve.[22]
In Vitro Models: Microglial Activation
Primary microglia or immortalized cell lines, such as the human HMC3 or murine C8B4 lines, are used to study the direct effects of ET-1 on glial cells.[6][9][25]
Caption: A typical workflow for studying the pro-inflammatory effects of ET-1 on microglia in vitro.
-
Key Assays:
-
Cytokine Measurement: ELISA is used to quantify the release of TNF-α and IL-6 into the cell culture supernatant.[6][9]
-
Nitric Oxide (NO) Production: The Griess Reagent system is used to measure nitrite, a stable breakdown product of NO, in the supernatant.[6][9]
-
Reactive Oxygen Species (ROS) Production: Cellular ROS levels are measured using fluorescent probes like DCFH-DA or commercial kits (e.g., MUSE Oxidative Stress kit).[6][9]
-
Gene Expression: Quantitative real-time PCR (qPCR) is performed on RNA extracted from cell lysates to measure the expression of target genes like inducible nitric oxide synthase (iNOS), ET-1 (EDN1), and its receptors (EDNRA, EDNRB).[6][9]
-
Protein Signaling: Western blotting is used to detect the activation (phosphorylation) of signaling proteins like STAT1 in cell lysates.[9]
-
In Vivo Models
-
Experimental Autoimmune Encephalomyelitis (EAE): This is the most common animal model for MS. EAE is induced in mice (e.g., C57BL/6 strain) by immunization with myelin peptides. The model recapitulates key features of MS, including immune cell infiltration, demyelination, and axonal damage. It is used to study the expression of ET-1 and its receptors in the CNS during disease progression and to test the efficacy of ET-1 antagonists.[6][9]
-
ET-1-Induced Focal Ischemia (Stroke Model): A focal stroke can be induced in rodents by the microinjection of ET-1 next to a cerebral artery (e.g., the middle cerebral artery) or directly into a specific brain region. The potent vasoconstrictive action of ET-1 causes a localized, reproducible ischemic lesion. This model is valuable for studying the role of ET-1 in stroke pathophysiology and for screening neuroprotective or pro-regenerative therapies.[26]
Therapeutic Implications and Future Directions
The central role of ET-1 in driving vasoconstriction and inflammation in the CNS makes its pathway a compelling target for therapeutic intervention. Endothelin receptor antagonists (ERAs), such as bosentan (B193191) (a dual ETA/ETB antagonist) and selective antagonists like BQ123 (ETA) and BQ788 (ETB), have shown promise in preclinical models.[2][27]
-
In an MS model, bosentan was shown to reverse cerebral hypoperfusion.[11]
-
In vitro studies show that the ETB antagonist BQ788 can block ET-1-induced pro-inflammatory responses in microglia.[6][8]
-
In experimental stroke models, combined treatment with ETA and ETB antagonists reduced infarct volume and improved sensorimotor recovery.[27]
These findings strongly support the further investigation of ERAs as a potential treatment strategy for neuroinflammatory diseases. Future research should focus on developing CNS-penetrant antagonists and elucidating the precise contexts in which targeting the ET-1 pathway will be most beneficial, potentially as an adjunct to existing immunomodulatory or disease-modifying therapies.
Conclusion
Endothelin-1 has emerged from its identity as a simple vasoconstrictor to be recognized as a critical signaling molecule and pro-inflammatory mediator in the central nervous system. Its upregulation in multiple sclerosis, Alzheimer's disease, Parkinson's disease, and stroke, coupled with its ability to activate glia, disrupt the blood-brain barrier, and induce ischemia, positions it as a key driver of pathology. The data summarized herein underscore the significant potential of the endothelin system as a therapeutic target. A deeper understanding of its complex signaling network will be vital for the development of novel drugs aimed at mitigating the devastating impact of neuroinflammatory diseases.
References
- 1. ENDOTHELINS IN INFLAMMATORY NEUROLOGICAL DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Increased Levels of Endothelin-1 in Cerebrospinal Fluid Are a Marker of Poor Visual Recovery after Optic Neuritis in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Endothelin-converting enzyme-1 activity, endothelin-1 production, and free radical-dependent vasoconstriction in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Endothelin-1 triggers oxidative stress and cytokine release in human microglia cells through ETRB-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. pnas.org [pnas.org]
- 12. Increased endothelin-1 plasma levels in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endothelin-1 is elevated in Alzheimer's disease and upregulated by amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endothelin-1 is elevated in Alzheimer's disease brain microvessels and is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma ApoA-1 and endothelin-1 levels changes in early Parkinson disease and its relationship with cognitive function and cerebral white matter structure change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Molecular markers of endothelial damage in patients with Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endothelin-1: a potential pathological factor in Parkinson's disease?--From endoplasmic reticulum stress to beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Review paper The role of endothelin in stroke: Experimental data and underlying pathophysiology [termedia.pl]
- 20. tandfonline.com [tandfonline.com]
- 21. Endothelin-1 levels in plasma and cerebrospinal fluid of patients with cerebral vasospasm after aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. arborassays.com [arborassays.com]
- 23. academic.oup.com [academic.oup.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Endothelin-1 (ET-1) Promotes a Proinflammatory Microglia Phenotype in Diabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Endothelin-1 induced Stroke & Brain Ischemia Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 27. Neuroprotection afforded by antagonists of endothelin-1 receptors in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Endothelin-1's Intracellular Symphony: A Technical Guide to its Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor peptide, plays a pivotal role in a myriad of physiological and pathophysiological processes. Its influence extends from the intricate regulation of vascular tone and cell growth to the complex progression of cardiovascular diseases and cancer. The biological effects of ET-1 are mediated through the activation of two G protein-coupled receptors (GPCRs), the Endothelin A receptor (ETAR) and the Endothelin B receptor (ETBR). The binding of ET-1 to these receptors unleashes a complex and interconnected network of intracellular signaling cascades, orchestrating a diverse range of cellular responses. This in-depth technical guide provides a comprehensive overview of the core signaling pathways activated by ET-1, complete with quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Signaling Pathways Activated by Endothelin-1
ET-1 receptor activation initiates a cascade of intracellular events primarily through the coupling to heterotrimeric G proteins, including Gq/11, Gi/o, Gs, and G12/13.[1][2][3] This interaction triggers the dissociation of the G protein α and βγ subunits, which in turn modulate the activity of various downstream effectors. The principal signaling pathways activated by ET-1 are:
-
The Gq/11-PLC-IP3-Ca2+ Pathway: This is a canonical pathway for both ETA and ETB receptors.[4][5] Activation of Gq/11 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid and transient release of calcium (Ca2+) from intracellular stores.[5][6][7] DAG, in concert with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[4]
-
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: ET-1 is a potent mitogen that activates the MAPK/ERK signaling cascade, a crucial pathway for cell proliferation, differentiation, and survival.[8][9] This activation can be initiated through several mechanisms, including Gq/PKC-dependent and Gi-protein-mediated pathways.[8] In some cell types, ET-1 can also transactivate the Epidermal Growth Factor Receptor (EGFR), which then recruits adaptor proteins like Grb2 and Sos to activate Ras and the subsequent Raf-MEK-ERK cascade.[4][8]
-
The Rho/Rho-kinase (ROCK) Pathway: The ET-1/ETAR axis is a significant activator of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).[10][11] This pathway is critically involved in the regulation of smooth muscle contraction, cell migration, and fibrosis.[10][12] Activation can be mediated through G12/13 or Gq proteins.[13]
-
The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: ET-1 can stimulate the PI3K/Akt signaling pathway, which is a key regulator of cell survival, anti-apoptotic responses, and cell growth.[7][14] Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt (also known as Protein Kinase B).[7] This pathway has been shown to be essential for ET-1-induced myofibroblast induction and the promotion of a contractile phenotype in fibroblasts.[15]
Quantitative Data on Endothelin-1 Signaling
The following tables summarize key quantitative data related to ET-1 signaling, providing a comparative reference for researchers.
| Parameter | Receptor | Cell Type | Value | Reference |
| Binding Affinity (Kd) | ETAR | Vascular Smooth Muscle Cells | ~0.1-1 nM | [1] |
| ETBR | Endothelial Cells | ~0.1-1 nM | [1] | |
| EC50 for Ca2+ Mobilization | ETAR | Aortic Smooth Muscle Cells | ~0.6 nM | [16] |
| EC50 for ERK1/2 Phosphorylation | ETAR | Adrenal Glomerulosa Cells | ~1-10 nM | [8] |
| EC50 for RhoA Activation | ETAR | Rabbit Basilar Artery | ~1-100 nM | [11] |
Table 1: Receptor Binding and Downstream Activation Potencies. This table presents the binding affinities (Kd) of ET-1 for its receptors and the half-maximal effective concentrations (EC50) for the activation of key downstream signaling events.
| Cellular Response | Cell Type | ET-1 Concentration | Fold Change/Effect | Reference |
| DNA Synthesis | Ovarian Cancer Cells | 100 nM | ~2-3 fold increase | [14] |
| Cell Migration | Chondrosarcoma Cells | 10-100 nM | Significant increase | [17] |
| Myofibroblast Differentiation | Lung Fibroblasts | 100 nM | Induction of α-SMA expression | [15] |
| Apoptosis Inhibition | Colon Cancer Cells | 100 nM | Protection from FasL-mediated apoptosis | [18] |
Table 2: Cellular Responses to Endothelin-1 Stimulation. This table highlights the functional consequences of ET-1 signaling activation, including its effects on cell proliferation, migration, differentiation, and survival.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of ET-1 signaling pathways. Below are outlines for key experiments.
Protocol 1: Measurement of Intracellular Calcium Mobilization
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration following ET-1 stimulation.
1. Cell Preparation:
- Plate cells (e.g., vascular smooth muscle cells) on glass-bottom dishes and grow to 70-80% confluency.
- Wash cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
2. Dye Loading:
- Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
- Wash the cells twice with HBSS to remove excess dye.
3. Fluorescence Imaging:
- Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
- Acquire baseline fluorescence readings.
- Add ET-1 at the desired concentration and record the change in fluorescence intensity over time.
4. Data Analysis:
- Calculate the ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to the baseline (for single-wavelength dyes like Fluo-4).
- The peak increase in fluorescence corresponds to the peak intracellular calcium concentration.
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the detection of activated ERK1/2 by immunoblotting using a phospho-specific antibody.
1. Cell Stimulation and Lysis:
- Serum-starve cells for 12-24 hours to reduce basal ERK1/2 activity.
- Stimulate cells with ET-1 for various time points (e.g., 0, 5, 15, 30 minutes).
- Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Immunoblotting:
- Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the p-ERK1/2 signal to the total ERK1/2 signal (by stripping and re-probing the membrane with an antibody against total ERK1/2) or a loading control (e.g., β-actin or GAPDH).
Protocol 3: RhoA Activation Assay (G-LISA)
This protocol describes a quantitative ELISA-based method to measure the level of active, GTP-bound RhoA.
1. Cell Stimulation and Lysis:
- Serum-starve cells as described for the Western blot protocol.
- Stimulate cells with ET-1 for the desired time.
- Lyse the cells using the lysis buffer provided in the G-LISA™ activation assay kit.
2. Assay Procedure:
- Follow the manufacturer's instructions for the G-LISA™ assay. This typically involves:
- Adding the cell lysates to a 96-well plate coated with a Rho-GTP-binding protein.
- Incubating to allow active RhoA to bind.
- Washing away unbound proteins.
- Adding a specific antibody to RhoA.
- Adding a secondary antibody conjugated to HRP.
- Adding a colorimetric substrate and measuring the absorbance at 490 nm.
3. Data Analysis:
- The absorbance is directly proportional to the amount of active RhoA in the sample.
- Compare the absorbance of stimulated samples to that of unstimulated controls.
Visualizing the Signaling Network
The following diagrams, generated using the DOT language for Graphviz, illustrate the core ET-1 signaling pathways.
Figure 1: The Gq/11-PLC-IP3-Ca2+ Signaling Pathway.
Figure 2: The MAPK/ERK Signaling Pathway.
Figure 3: The Rho/ROCK Signaling Pathway.
Figure 4: The PI3K/Akt Signaling Pathway.
Conclusion
The intracellular signaling cascades activated by Endothelin-1 are complex and highly interconnected, allowing for a wide range of cellular responses. A thorough understanding of these pathways is essential for researchers and drug development professionals seeking to modulate the effects of ET-1 in various disease states. This guide provides a foundational understanding of the core signaling networks, supported by quantitative data and practical experimental protocols, to facilitate further investigation and the development of novel therapeutic strategies targeting the endothelin system.
References
- 1. Endothelin-1 signaling in vascular physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Endothelin receptors and calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interdependence of Endothelin-1 and Calcium: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of endothelin-1-induced MAP kinase activation in adrenal glomerulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. RhoA/ROCK inhibition attenuates endothelin-1-induced glomerulopathy in the rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of RhoA/Rho kinase activation in endothelin-1- induced contraction in rabbit basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Endothelin-1 Upregulates Activin Receptor-Like Kinase-1 Expression via Gi/RhoA/Sp-1/Rho Kinase Pathways in Human Pulmonary Arterial Endothelial Cells [frontiersin.org]
- 13. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Endothelin-1 Promotes Myofibroblast Induction through the ETA Receptor via a rac/Phosphoinositide 3-Kinase/Akt-dependent Pathway and Is Essential for the Enhanced Contractile Phenotype of Fibrotic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endothelin-1 promotes MMP-13 production and migration in human chondrosarcoma cells through FAK/PI3K/Akt/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endothelin-1: a multifunctional molecule in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Endothelin-1: A Core Biomarker for Endothelial Dysfunction in Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide predominantly produced by vascular endothelial cells, has emerged as a critical biomarker for endothelial dysfunction.[1][2][3] Endothelial dysfunction is an early event in the pathogenesis of numerous cardiovascular diseases, including hypertension, atherosclerosis, and diabetes.[4][5][6] Elevated levels of ET-1 are not only associated with these conditions but are also implicated in their progression through the promotion of vasoconstriction, inflammation, oxidative stress, and cellular proliferation.[6][7] This guide provides a comprehensive technical overview of ET-1's role as a biomarker, including its underlying signaling pathways, detailed methodologies for its quantification, and a summary of its levels in various pathological states. This document is intended to serve as a resource for researchers and professionals in drug development investigating endothelial function and cardiovascular disease.
The Role of Endothelin-1 in Endothelial Dysfunction
Endothelial cells maintain vascular homeostasis by balancing the production of vasodilators, such as nitric oxide (NO), and vasoconstrictors, like ET-1.[2] In a healthy state, the production of ET-1 is low, contributing to the normal regulation of vascular tone.[2] However, in response to various cardiovascular risk factors, ET-1 production becomes upregulated.[7]
This overproduction of ET-1 contributes to endothelial dysfunction through several mechanisms:
-
Reduced Nitric Oxide Bioavailability: ET-1 can decrease the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production.[6][8] It also promotes the generation of reactive oxygen species (ROS), which scavenge NO, further reducing its availability.[6][9]
-
Vasoconstriction: By acting on ET-A and ET-B receptors on vascular smooth muscle cells, ET-1 induces potent and sustained vasoconstriction, contributing to elevated blood pressure.[2][10]
-
Inflammation and Oxidative Stress: ET-1 promotes an inflammatory state within the vascular wall by increasing the expression of adhesion molecules and stimulating the production of pro-inflammatory cytokines.[6][11] It also enhances oxidative stress by activating NADPH oxidase, a major source of ROS in the vasculature.[6][9]
-
Vascular Remodeling: ET-1 acts as a mitogen, promoting the proliferation of vascular smooth muscle cells, which contributes to the structural changes and thickening of the vessel wall seen in conditions like hypertension and atherosclerosis.[12]
Endothelin-1 Signaling Pathway
ET-1 exerts its effects by binding to two distinct G protein-coupled receptors: the Endothelin A (ET-A) receptor and the Endothelin B (ET-B) receptor.[2][13]
-
ET-A Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.[10][14]
-
ET-B Receptors: Found on both endothelial cells and smooth muscle cells. Endothelial ET-B receptor activation mediates the release of vasodilators like NO and prostacyclin and is involved in the clearance of circulating ET-1.[10][14] Conversely, ET-B receptors on smooth muscle cells can also mediate vasoconstriction.[10]
The signaling cascade initiated by ET-1 binding involves the activation of multiple intracellular pathways, including the phospholipase C pathway, leading to increased intracellular calcium and protein kinase C activation, as well as the mitogen-activated protein (MAP) kinase cascade, which is involved in cell growth and proliferation.[11][13]
References
- 1. Endothelin-1 in Health and Disease [mdpi.com]
- 2. Endothelin and endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Endothelin-1 contributes to endothelial dysfunction and enhanced vasoconstriction through augmented superoxide production in penile arteries from insulin-resistant obese rats: role of ETA and ETB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Role of Endothelin-1 and Endothelin Receptor Antagonists in Inflammatory Response and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. ahajournals.org [ahajournals.org]
Preclinical animal models of Endothelin 1 dysregulation
An In-depth Technical Guide to Preclinical Animal Models of Endothelin-1 (B181129) Dysregulation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide primarily produced by vascular endothelial cells. Its discovery in 1988 opened a new chapter in understanding vascular homeostasis and pathophysiology. ET-1 exerts its effects through two G-protein coupled receptors: the Endothelin A (ETA) receptor, located on vascular smooth muscle cells, which primarily mediates vasoconstriction and proliferation; and the Endothelin B (ETB) receptor, found on endothelial cells, which mediates vasodilation (via nitric oxide and prostacyclin release) and ET-1 clearance.[1][2] Dysregulation of the ET-1 system, characterized by overexpression of ET-1 and/or altered receptor expression, is a key pathogenic factor in a multitude of diseases, including pulmonary arterial hypertension (PAH), cardiovascular disorders, renal disease, and neurovascular conditions.[2][3][4]
This technical guide provides a comprehensive overview of established preclinical animal models used to investigate the pathological consequences of ET-1 dysregulation. It includes detailed experimental protocols for model induction, structured tables of quantitative data for comparative analysis, and visualizations of key signaling pathways and experimental workflows to aid in the design and interpretation of preclinical studies.
Core Signaling Pathway: ET-1 Receptor Activation
The binding of ET-1 to its receptors, primarily ETA and ETB on smooth muscle cells, initiates a canonical signaling cascade through the Gαq/11 protein subunit.[4][5] This activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated cytosolic Ca²⁺, along with DAG-mediated activation of Protein Kinase C (PKC), promotes smooth muscle contraction and proliferation, hallmark cellular events in the pathophysiology of ET-1-driven diseases.[5]
Models of Pulmonary Arterial Hypertension (PAH)
PAH is a severe condition characterized by progressive pulmonary vascular remodeling, leading to increased pulmonary vascular resistance and right ventricular failure.[1] An overactive ET-1 system is a cornerstone of PAH pathology, making ET-1 receptor antagonists a primary therapy.[1]
Monocrotaline (B1676716) (MCT)-Induced PAH in Rats
This is one of the most widely used models due to its simplicity and reproducibility.[7][8] Monocrotaline, a pyrrolizidine (B1209537) alkaloid, is metabolized in the liver to a toxic metabolite (MCTP) that injures pulmonary artery endothelial cells, initiating an inflammatory and proliferative cascade that mimics human PAH.[7]
-
Animal Model: Male Sprague-Dawley or Wistar rats (180-280 g) are typically used.[2][8]
-
MCT Preparation: Dissolve monocrotaline (Sigma-Aldrich) in 0.5 N HCl, neutralize to pH 7.4 with 0.5 N NaOH, and dilute with sterile water or saline to a final concentration of 60 mg/mL.[2]
-
Induction: Administer a single subcutaneous (or intraperitoneal) injection of MCT at a dose of 60 mg/kg body weight.[8][9]
-
Timeline: The disease develops over 3-4 weeks. Hemodynamic measurements and tissue collection are typically performed 28 days post-injection.[9]
-
Key Endpoints:
-
Hemodynamics: Measure Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Arterial Pressure (mPAP) via right heart catheterization.
-
Hypertrophy: Calculate the Fulton index (Ratio of Right Ventricle weight to Left Ventricle plus Septum weight; RV/[LV+S]).[10]
-
Histology: Assess pulmonary artery medial wall thickness and muscularization using Hematoxylin and Eosin (H&E) or α-Smooth Muscle Actin staining.
-
| Parameter | Control Group | MCT-Treated Group (4 weeks) | Reference |
| Right Ventricular Systolic Pressure (RVSP) | 21.70 ± 1.70 mmHg | 56.45 ± 2.54 mmHg | [9] |
| RV / Body Weight (%) | 0.06 ± 0.00 | 0.12 ± 0.01 | [10] |
| RV / (LV+Septum) - Fulton Index | ~0.25 | > 0.50 | [10] |
Sugen/Hypoxia-Induced PAH
This model, which combines the VEGF receptor antagonist SU5416 (Sugen) with chronic hypoxia, is considered to more closely mimic the severe, progressive nature of human PAH, including the formation of complex plexiform lesions.[8][11]
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[11][12]
-
Induction:
-
Timeline: The standard duration of hypoxia is 3 weeks. Some protocols follow the hypoxic period with a return to normoxia for several weeks to model disease progression.[11][15]
-
Key Endpoints: Similar to the MCT model, endpoints include RVSP, Fulton Index, and histological analysis of vascular remodeling, with a specific focus on occlusive and plexiform-like lesions.[13][15]
| Parameter | Normoxia + Vehicle | Sugen/Hypoxia + Vehicle | Reference |
| Right Ventricular Systolic Pressure (RVSP) | ~25 mmHg | ~80 mmHg | [13] |
| RV / (LV+Septum) - Fulton Index | ~0.25 | ~0.50 | [13] |
| Remodeled Pulmonary Vessels (%) | < 10% | ~60% | [13] |
Models of Cerebrovascular Disease
ET-1 is a potent cerebral vasoconstrictor and its local dysregulation contributes to the pathophysiology of ischemic stroke.[15] Direct administration of ET-1 provides a reliable method for inducing focal cerebral ischemia.[5]
ET-1-Induced Focal Ischemic Stroke
This model induces a stroke via sustained vasoconstriction of a target artery, typically the middle cerebral artery (MCA), followed by gradual reperfusion, which mimics the events of a thromboembolic stroke.
-
Animal Model: Adult male Sprague-Dawley rats (e.g., 320-340g).[16]
-
Anesthesia: Anesthetize the animal (e.g., 2-3% isoflurane) and place it in a stereotaxic frame. Maintain body temperature at 37°C.[16][17]
-
Surgical Procedure:
-
Make a midline scalp incision and expose the skull.
-
Drill a small burr hole at stereotaxic coordinates adjacent to the MCA. (Coordinates must be empirically determined for the specific strain, sex, and age).[18]
-
-
ET-1 Injection:
-
Timeline: Allow for reperfusion and recovery for a desired period (e.g., 24 hours to 14 days).[19]
-
Key Endpoints:
-
Infarct Volume: Quantify the ischemic lesion volume on brain sections using TTC (2,3,5-triphenyltetrazolium chloride) staining or MRI. Correct for edema using established formulas (e.g., [Contralateral Hemisphere Volume] – [Non-infarcted Ipsilateral Hemisphere Volume]).[20]
-
Neurological Deficit: Assess functional outcomes using a neurological deficit scoring system.
-
| Parameter | Sham/Control | ET-1 Treated | Reference |
| Infarct Volume (14 days post-stroke) | 0 mm³ | 0.76 – 77 mm³ (variable) | [19] |
| Brain Swelling (Edema) | No significant swelling | 7.0% ± 2.1% increase in ipsilateral hemisphere volume | [20] |
Models of Myocardial Injury
The ET-1 system is activated in various cardiovascular diseases, including myocarditis and heart failure, where it contributes to inflammation, fibrosis, and myocardial injury.[21]
Encephalomyocarditis Virus (EMCV)-Induced Myocarditis
Infection of susceptible mouse strains with a cardiotropic strain of EMCV leads to acute myocarditis characterized by myocardial necrosis and inflammatory cell infiltration, which can progress to a chronic phase resembling dilated cardiomyopathy.[21][22][23]
-
Animal Model: Inbred mouse strains such as BALB/c or DBA/2 are susceptible.[21][22]
-
Virus: Use the M (myocarditic) variant of EMCV.[22]
-
Induction: Inoculate mice via intraperitoneal injection with a standardized dose of the virus.[24]
-
Timeline: The acute phase of myocarditis with peak inflammation and necrosis occurs between 5 and 14 days post-inoculation.[21][22] A chronic, dilated phase can be observed after several weeks.[23]
-
Key Endpoints:
-
Histology: Score myocardial necrosis and cellular infiltration on H&E stained heart sections.
-
ET-1 Levels: Measure ET-1 concentrations in plasma and heart tissue homogenates.
-
Cardiac Dimensions: Measure ventricular cavity dimensions and wall thickness via echocardiography or post-mortem analysis.[22]
-
| Parameter (Days 5-7 post-infection) | Control Mice | EMCV-Infected Mice | Reference |
| Left Ventricle Cavity Dimension | 1.01 ± 0.15 mm | 1.21 ± 0.18 mm | [22] |
| Right Ventricle Wall Thickness | 0.64 ± 0.11 mm | 0.46 ± 0.09 mm | [22] |
| Left Ventricle Wall Thickness | 1.12 ± 0.19 mm | 0.97 ± 0.13 mm | [22] |
Conclusion
The preclinical animal models detailed in this guide represent critical tools for investigating the multifaceted role of Endothelin-1 in disease. The choice of model—whether induced by toxin, hypoxia, viral infection, or direct ET-1 administration—should be carefully aligned with the specific research question and the clinical condition being studied. By providing standardized protocols, comparative quantitative data, and clear visual aids, this guide aims to enhance the reproducibility and translational relevance of preclinical research targeting the ET-1 system, ultimately accelerating the development of novel therapeutics for a range of debilitating diseases.
References
- 1. Temporal hemodynamic and histological progression in Sugen5416/hypoxia/normoxia-exposed pulmonary arterial hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]
- 4. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Video: Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Temporal hemodynamic and histological progression in Sugen5416/hypoxia/normoxia-exposed pulmonary arterial hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mouse model of focal cerebral ischemia using endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Endothelin-1 Induced Middle Cerebral Artery Occlusion Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Rat [jove.com]
- 18. Endothelin-1 Induced Middle Cerebral Artery Occlusion Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brain Remodelling following Endothelin-1 Induced Stroke in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endothelin-1-Induced Focal Cerebral Ischemia in the Growth Hormone/IGF-1 Deficient Lewis Dwarf Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An experimental model for congestive heart failure after encephalomyocarditis virus myocarditis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. myocarditisfoundation.org [myocarditisfoundation.org]
- 24. The encephalomyocarditis virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Human Endothelin-1 (ET-1) ELISA Kit in Plasma Samples
These application notes provide a comprehensive guide for the quantitative determination of human Endothelin-1 (ET-1) in plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide primarily produced by vascular endothelial cells.[1][2] It plays a crucial role in vascular homeostasis and is implicated in various cardiovascular diseases such as hypertension and heart failure.[3] The accurate measurement of ET-1 in plasma is therefore a valuable tool in cardiovascular research and drug development. This document outlines a typical protocol for a sandwich ELISA, a common and robust method for quantifying specific proteins in biological samples.[2][4][5]
Principle of the Assay
The sandwich ELISA technique is employed for the quantitative measurement of ET-1.[4][5] A microplate is pre-coated with a monoclonal antibody specific for human ET-1.[4][5][6] When standards and samples are added to the wells, the ET-1 present is captured by the immobilized antibody. Following an incubation period, any unbound substances are washed away. A second, biotinylated detection antibody that also specifically binds to ET-1 is then added, forming a "sandwich" of antibody-antigen-antibody.[4][5] After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin (B1667282) on the detection antibody.[4][5] A final wash removes any unbound conjugate. A substrate solution is then added, which is converted by the HRP enzyme into a colored product.[4][5] The intensity of the color, which is proportional to the amount of ET-1 captured, is measured spectrophotometrically at 450 nm.[5][7] The concentration of ET-1 in the samples is then determined by comparing their optical density (OD) to a standard curve generated from known concentrations of ET-1.[5][7]
Endothelin-1 Signaling Pathway
Endothelin-1 exerts its effects by binding to two distinct G protein-coupled receptors: Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB).[8][9][10] Both receptors are coupled to Gq-proteins, and their activation leads to the stimulation of Phospholipase C (PLC).[1][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[8][11] These signaling events ultimately lead to various cellular responses, including the potent vasoconstriction mediated primarily by ETA receptors on vascular smooth muscle cells.[1][9] ETB receptors are also found on endothelial cells, and their activation can lead to the production of nitric oxide (NO), causing vasodilation.[1]
Endothelin-1 (ET-1) Signaling Pathway
Materials and Reagents
The following materials are typically included in a human ET-1 ELISA kit. Refer to the specific kit manual for a complete list.
| Component | Quantity (96-well plate) | Storage |
| Pre-coated Microplate (96 wells) | 1 plate | 2-8°C |
| Human ET-1 Standard (lyophilized) | 2 vials | 2-8°C |
| Standard/Sample Diluent | 1 x 20 mL | 2-8°C |
| Concentrated Biotin-Conjugate Antibody (100x) | 1 x 120 µL | 2-8°C |
| Biotin-Conjugate Antibody Diluent | 1 x 10 mL | 2-8°C |
| Concentrated Streptavidin-HRP (100x) | 1 x 120 µL | 2-8°C |
| Streptavidin-HRP Diluent | 1 x 10 mL | 2-8°C |
| Concentrated Wash Buffer (25x or 30x) | 1 x 30 mL | 2-8°C |
| TMB Substrate | 1 x 10 mL | 2-8°C (Protect from light) |
| Stop Solution | 1 x 10 mL | 2-8°C |
| Plate Sealers | 4 adhesive strips | Room Temperature |
Note: Unopened kits are typically stable for up to one year when stored at 2-8°C. Once opened, reagents should be used within one month.[4]
Experimental Protocols
Proper sample collection and handling are critical for accurate results.
-
Plasma Collection : Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[4][5][7][12] Citrate plasma may not be validated for all kits.[4]
-
Centrifugation : Centrifuge the collected blood at 1000 x g for 15 minutes within 30 minutes of collection.[4][12] Some protocols may recommend centrifugation at 2-8°C.[5][7]
-
Aliquoting and Storage : Immediately after centrifugation, transfer the plasma supernatant to clean polypropylene (B1209903) tubes. Assay the samples immediately or aliquot and store them at ≤ -20°C for later use.[4][12] Avoid repeated freeze-thaw cycles.[4][12] Hemolyzed samples are not suitable for this assay.[5]
-
Bring all reagents and samples to room temperature before use.[4][5]
-
Wash Buffer : Dilute the concentrated wash buffer with deionized or distilled water to the final working concentration as specified in the kit manual (e.g., 1:25 or 1:30).[5]
-
Standard Curve Preparation : Reconstitute the lyophilized ET-1 standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve. The concentration range can vary between kits, for example, from 0.39 pg/mL to 250 pg/mL.[6][13]
-
Working Biotin-Conjugate Antibody and Streptavidin-HRP : Prepare the working solutions of the biotin-conjugate antibody and streptavidin-HRP by diluting the concentrated stocks (typically 1:100) with their respective diluents shortly before use.[4]
The following is a generalized procedure. Specific incubation times and temperatures may vary between kits.
General ELISA Experimental Workflow
Step-by-Step Protocol:
-
Add Standards and Samples : Pipette 100 µL of each standard, sample, and a blank (standard/sample diluent) into the appropriate wells of the pre-coated microplate.[4][5] It is recommended to run all standards and samples in duplicate.[4]
-
First Incubation : Cover the plate with a sealer and incubate for 90 minutes to 2 hours at 37°C.[4][5]
-
First Wash : Aspirate the liquid from each well and wash the plate three to five times with 300 µL of diluted wash buffer per well.[5] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Add Detection Antibody : Add 100 µL of the working Biotin-Conjugate Antibody solution to each well.[4][5]
-
Second Incubation : Cover the plate and incubate for 1 hour at 37°C.[4][5]
-
Second Wash : Repeat the wash step as described in step 3.
-
Add Streptavidin-HRP : Add 100 µL of the working Streptavidin-HRP solution to each well.[4] Some kits may use an Avidin-HRP conjugate.[5]
-
Third Incubation : Cover the plate and incubate for 30 minutes to 1 hour at 37°C.[4][5]
-
Third Wash : Repeat the wash step as described in step 3.
-
Substrate Addition : Add 90 µL of TMB Substrate to each well.[4][5]
-
Color Development : Incubate the plate for 15-20 minutes at 37°C in the dark.[4][5] Monitor the color development.
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[4][5]
-
Read Plate : Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.[5][7] Wavelength correction at 570 nm or 630 nm can be used if available.[4]
Data Presentation and Analysis
-
Standard Curve : Subtract the mean OD of the blank from the mean OD of all standards and samples. Plot the mean OD for each standard on the y-axis against its corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended for generating the standard curve.
-
Concentration Calculation : Use the standard curve to determine the concentration of ET-1 in each sample. Multiply the calculated concentration by the dilution factor if samples were diluted.
Typical Assay Parameters:
| Parameter | Value |
| Assay Type | Sandwich ELISA |
| Sample Type | Human Plasma |
| Sample Volume | 75-100 µL per well[5][14] |
| Detection Range | Varies (e.g., 1.25 - 80 pg/mL or 0.39 - 25 pg/mL)[5][13] |
| Sensitivity | Varies (e.g., < 1 pg/mL)[3][5] |
| Wavelength for OD Measurement | 450 nm[5][7] |
| Total Assay Time | 2.5 - 4.5 hours[3][13] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes; ensure wells are completely aspirated. |
| Contaminated reagents | Use fresh reagents; ensure proper storage. | |
| Over-incubation | Adhere strictly to the recommended incubation times. | |
| Low Signal | Inactive reagents | Check expiration dates; ensure proper storage of reagents. |
| Insufficient incubation time | Follow the recommended incubation times precisely. | |
| Improper sample/reagent dilution | Double-check all dilution calculations and pipetting techniques. | |
| Poor Precision | Inconsistent pipetting | Use calibrated pipettes; ensure consistent technique. |
| Incomplete washing | Ensure uniform and thorough washing of all wells. | |
| Bubbles in wells | Ensure no bubbles are present before reading the plate. | |
| Poor Standard Curve | Improper standard reconstitution/dilution | Carefully follow the instructions for standard preparation. |
| Pipetting errors | Use calibrated pipettes and proper technique. | |
| Plate reader error | Ensure the plate reader is calibrated and set to the correct wavelength. |
References
- 1. CV Physiology | Endothelin [cvphysiology.com]
- 2. Human Endothelin-1 (ET-1) ELISA Kit (EIAET1) - Invitrogen [thermofisher.com]
- 3. arborassays.com [arborassays.com]
- 4. img.abclonal.com [img.abclonal.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Human EDN1 ELISA kit | Cell Culture Supernatant, Plasma (heparin), Serum [antibodies-online.com]
- 7. Human Endothelin 1,ET-1 Elisa Kit – AFG Scientific [afgsci.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ahajournals.org [ahajournals.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Endothelin-1 Quantikine ELISA Kit (DET100) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 14. rndsystems.com [rndsystems.com]
Measuring Endothelin-1 Levels in Cell Culture Supernatant: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (B181129) (ET-1) is a potent 21-amino acid vasoconstrictor peptide primarily produced by vascular endothelial cells.[1] It plays a crucial role in vascular homeostasis, and its dysregulation is implicated in various cardiovascular diseases. Accurate measurement of ET-1 levels in cell culture supernatants is essential for studying its physiological and pathological roles, as well as for screening potential therapeutic modulators of its production and signaling. This document provides a detailed protocol for the quantification of ET-1 in cell culture supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA), along with guidelines for sample preparation and data interpretation.
Principle of the Assay
The most common method for quantifying ET-1 in cell culture supernatants is the sandwich ELISA.[2] This assay utilizes a pair of antibodies specific to ET-1. One antibody is pre-coated onto the wells of a microplate to capture ET-1 from the sample. A second, enzyme-conjugated antibody that recognizes a different epitope on the ET-1 molecule is then added, forming a "sandwich" complex. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of ET-1 present in the sample.
Data Presentation: Comparison of Commercial ET-1 ELISA Kits
Several commercial ELISA kits are available for the measurement of ET-1 in cell culture supernatants. The choice of kit may depend on factors such as the expected concentration of ET-1 in the samples, the required sensitivity, and the available sample volume. Below is a comparison of key features of some commercially available kits:
| Kit Provider | Catalog Number | Assay Type | Detection Range (pg/mL) | Sensitivity (pg/mL) | Sample Volume |
| Abcam | ab133030 | Sandwich ELISA | 0.78 - 100 | ≤ 0.41 | Not Specified |
| R&D Systems | DET100 | Sandwich ELISA | 0.39 - 25 | 0.207 | 75 µL |
| ABclonal | RK09252 | Sandwich ELISA | Not Specified | < 3.51 | 100 µL |
| FineTest | ER0019 (Rat) | Sandwich ELISA | 1.25 - 80 | 0.75 | 100 µL |
| Sigma-Aldrich | RAB1039 | Sandwich ELISA | Not Specified | 10 | 100 µL |
| Antibodies-online | ABIN1672856 | Sandwich ELISA | 3.9 - 250 | 3.9 | 100 µL |
| Antibodies-online | Not Specified | Sandwich ELISA | 0.78 - 50 | Not Specified | Not Specified |
Experimental Protocols
I. Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.
Materials:
-
Cell culture plates
-
Sterile, low-binding microcentrifuge tubes
-
Refrigerated centrifuge
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P1860)[3]
Procedure:
-
Cell Culture: Culture cells to the desired confluence and apply experimental treatments.
-
Supernatant Collection: Carefully collect the cell culture supernatant without disturbing the cell layer.
-
Protease Inhibition (Recommended): To prevent the degradation of ET-1 by proteases, it is recommended to add a broad-spectrum protease inhibitor cocktail to the supernatant immediately after collection.[4][5] A common recommendation is to use a cocktail that inhibits serine, cysteine, and acid proteases, as well as aminopeptidases.[3] For example, a 100X protease inhibitor cocktail can be added to a final concentration of 1X.
-
Clarification: Centrifuge the supernatant at 1000 x g for 15 minutes at 4°C to remove any cells and cellular debris.[2]
-
Aliquoting and Storage: Transfer the clarified supernatant to fresh, sterile, low-binding microcentrifuge tubes. It is recommended to assay the samples immediately. If immediate analysis is not possible, aliquot the supernatant to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[2][6]
II. Endothelin-1 ELISA Protocol (General)
The following is a generalized protocol for a sandwich ELISA. It is crucial to follow the specific instructions provided with the chosen commercial ELISA kit.
Materials:
-
ET-1 ELISA Kit (including pre-coated microplate, standards, detection antibody, substrate, and stop solution)
-
Prepared cell culture supernatant samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (as provided in the kit or prepared according to the kit instructions)
-
Distilled or deionized water
-
Pipettes and tips
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and wash buffer, according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.[2]
-
Standard Curve Preparation: Prepare a serial dilution of the ET-1 standard to generate a standard curve. The concentration range of the standard curve should encompass the expected concentration of ET-1 in the samples.[6]
-
Sample and Standard Addition: Add the appropriate volume of standards and samples to the wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.[2]
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at 37°C).[2]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer. This step removes any unbound substances.
-
Detection Antibody Addition: Add the enzyme-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 1 hour at 37°C).[2]
-
Washing: Repeat the washing step to remove the unbound detection antibody.
-
Substrate Addition: Add the substrate solution to each well. The substrate will react with the enzyme to produce a color change.
-
Incubation: Incubate the plate for a specified time (e.g., 15-20 minutes at 37°C) in the dark to allow for color development.[2]
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.[2]
III. Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Concentration Calculation: Use the standard curve to determine the concentration of ET-1 in the unknown samples.
-
Data Interpretation: The concentration of ET-1 in the cell culture supernatant can be expressed as pg/mL or normalized to cell number or total protein content. Under basal conditions, cultured rat glomerular epithelial cells have been shown to release ET-1 at a rate of 0.231 +/- 0.017 pg/1,000 cells over 24 hours.[7] In human umbilical vein endothelial cells (HUVECs), stimulation with ET-1 at 10 nmol/L can induce a 50% increase in proliferation.[8]
Mandatory Visualizations
Endothelin-1 Signaling Pathway
Endothelin-1 exerts its effects by binding to two G protein-coupled receptors: the Endothelin A receptor (ET-A) and the Endothelin B receptor (ET-B). The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to various cellular responses, including vasoconstriction, cell proliferation, and inflammation.[9]
Caption: Simplified Endothelin-1 signaling pathway.
Experimental Workflow for ET-1 Measurement
The following diagram outlines the key steps involved in the measurement of ET-1 levels in cell culture supernatant.
Caption: Workflow for ET-1 measurement in supernatant.
References
- 1. Endothelin 1 - Wikipedia [en.wikipedia.org]
- 2. img.abclonal.com [img.abclonal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. thomassci.com [thomassci.com]
- 6. fn-test.com [fn-test.com]
- 7. Glomerular epithelial cells produce endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endothelin-1 Receptor Antagonist Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to screen for antagonists of the Endothelin-1 (B181129) (ET-1) receptors, ETA and ETB. This document includes detailed experimental protocols for key assays, a summary of quantitative data for known antagonists, and diagrams of the associated signaling pathways and experimental workflows.
Introduction to Endothelin-1 and its Receptors
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[1] It exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the Endothelin A (ETA) and Endothelin B (ETB) receptors.[2] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making its receptors significant targets for therapeutic intervention.[3]
The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[4] In contrast, the ETB receptor is found on endothelial cells, where it can mediate vasodilation through the release of nitric oxide and prostacyclin, and also on smooth muscle cells, where it can contribute to vasoconstriction.[4] The distinct and sometimes opposing roles of these receptors necessitate the development of specific and selective screening assays to identify and characterize novel receptor antagonists.
Endothelin-1 Signaling Pathways
Activation of both ETA and ETB receptors by ET-1 initiates a cascade of intracellular signaling events. These receptors are coupled to various G proteins, including Gq/11, Gi/o, and Gs, leading to the activation of multiple downstream effector pathways.[5][6]
ETA Receptor Signaling
The ETA receptor predominantly couples to Gq/11 proteins.[2] Upon activation, this leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2][7] The ETA receptor can also couple to Gi, leading to the inhibition of adenylyl cyclase, and can activate the mitogen-activated protein kinase (MAPK) pathway.[8]
ETB Receptor Signaling
The ETB receptor exhibits more diverse signaling. On endothelial cells, its activation, often coupled through Gq, leads to an increase in intracellular calcium, which stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator.[9] On smooth muscle cells, ETB receptor activation can also lead to vasoconstriction through Gq-mediated pathways similar to the ETA receptor.[4] Additionally, ETB receptors can couple to Gi to inhibit adenylyl cyclase or to Gs to stimulate it, depending on the cellular context.[6]
Screening Assays for Endothelin Receptor Antagonists
A variety of in vitro assays are utilized to identify and characterize ET receptor antagonists. These can be broadly categorized as binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[10] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
Materials:
-
Membrane Preparation: Cell membranes from cell lines recombinantly expressing human ETA or ETB receptors (e.g., CHO or HEK293 cells).[2]
-
Radioligand: [¹²⁵I]ET-1.[2]
-
Unlabeled Ligands: Test compounds, a high concentration of unlabeled ET-1 for determining non-specific binding, and reference antagonists (e.g., BQ-123 for ETA, BQ-788 for ETB).[2]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]
-
Wash Buffer: Ice-cold assay buffer.[2]
-
Filtration System: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) and a cell harvester.[2][10]
-
Scintillation Fluid and Counter. [2]
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei. Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 30 minutes at 4°C. Wash the pellet and resuspend in assay buffer.[2][10]
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of membrane preparation (5-20 µg of protein).[2]
-
50 µL of test compound at various concentrations.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled ET-1 (e.g., 1 µM).[10]
-
50 µL of [¹²⁵I]ET-1 at a concentration near its Kd (e.g., 0.1 nM).[2]
-
-
Incubation: Incubate the plate for 60-120 minutes at 30°C or 37°C with gentle agitation to reach equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester to separate bound from free radioligand.[11]
-
Washing: Quickly wash the filters with ice-cold wash buffer.[11]
-
Detection: Dry the filter plate, add scintillation fluid, and measure radioactivity using a microplate scintillation counter.[2]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding) from the curve using non-linear regression.[2]
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
-
Functional Assays
Functional assays measure the cellular response to receptor activation or inhibition, providing insights into the efficacy of a compound as an agonist or antagonist.
This is a common functional assay for GPCRs that couple to Gq, such as the endothelin receptors.[12] The assay measures changes in intracellular calcium concentration upon receptor stimulation.
Experimental Protocol: Calcium Mobilization Assay
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the target ET receptor (e.g., A10, HEK293).[13]
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar dye.[14]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Endothelin-1.
-
Test Compounds: Potential antagonists.
-
Fluorescence plate reader: With automated injection capabilities (e.g., FLIPR).[12]
Procedure:
-
Cell Plating: Seed cells into a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: For antagonist screening, add the test compounds at various concentrations and incubate for a specified period (e.g., 15-30 minutes).
-
Signal Detection: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Inject a solution of ET-1 to stimulate the receptors.
-
Data Acquisition: Continuously measure the fluorescence intensity for several minutes to capture the calcium transient.[14]
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
For antagonist characterization, generate dose-response curves by plotting the agonist-induced calcium response against the concentration of the antagonist.
-
Determine the IC₅₀ value for each antagonist.
-
Reporter gene assays are another type of functional assay where the expression of a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to the signaling pathway of interest. For ET receptors, this could be a promoter with response elements for transcription factors activated by calcium or MAPK signaling pathways.
Experimental Protocol: Reporter Gene Assay
Materials:
-
Host Cells: A suitable cell line (e.g., HEK293T).[15]
-
Expression Plasmids: Plasmids encoding the ET receptor and a reporter construct (e.g., a luciferase gene downstream of a serum response element, SRE, or nuclear factor of activated T-cells, NFAT, response element).
-
Transfection Reagent: (e.g., Lipofectamine).[15]
-
Test Compounds and Agonist (ET-1).
-
Lysis Buffer and Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the host cells with the ET receptor and reporter gene plasmids. Plate the transfected cells in a 96-well plate and allow them to recover.
-
Compound Treatment: Treat the cells with various concentrations of the test antagonist followed by a fixed concentration of ET-1. Include appropriate controls (agonist alone, vehicle).
-
Incubation: Incubate the cells for a period sufficient for gene expression and protein synthesis (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Signal Detection: Add the luciferase substrate and measure the luminescent signal using a luminometer.
-
Data Analysis:
-
Normalize the reporter activity to a control for cell viability if necessary.
-
Plot the normalized reporter activity against the antagonist concentration to generate dose-response curves and determine IC₅₀ values.
-
Quantitative Data for Known Endothelin Receptor Antagonists
The following table summarizes the binding affinities (Ki) and/or functional potencies (IC₅₀) of several well-characterized endothelin receptor antagonists. These values are compiled from various sources and can vary depending on the specific experimental conditions.[3][16]
| Compound | Receptor Selectivity | Assay Type | Ki / IC₅₀ (nM) |
| Bosentan | Dual ETA/ETB | Binding | ETA: 4.7-6.5ETB: 20-130 |
| Ambrisentan | Selective ETA | Binding | ETA: 0.011-0.023ETB: >1,000 |
| Macitentan | Dual ETA/ETB | Binding | ETA: 0.5ETB: 391 |
| Aprocitentan | Dual ETA/ETB | Binding | Data not readily available in provided results |
| Darusentan | Selective ETA | Binding | Data not readily available in provided results |
| Atrasentan | Selective ETA | Binding | Ki for ETA: 0.038 nM |
| Zibotentan | Selective ETA | Binding | Data not readily available in provided results |
| BQ-123 | Selective ETA | Binding | IC₅₀ for ETA: ~1 nM |
| BQ-788 | Selective ETB | Binding | IC₅₀ for ETB: ~1.2 nM |
High-Throughput Screening (HTS)
The assays described above can be adapted for high-throughput screening (HTS) to test large compound libraries.[13] Miniaturization to 384- or 1536-well formats, automation of liquid handling, and the use of sensitive detection methods are key for successful HTS campaigns.[12][13] Scintillation proximity assays (SPA) can be used for radioligand binding in a non-separation format, which is highly amenable to automation.[17] For functional screening, calcium mobilization assays using FLIPR are a widely used HTS platform.[12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 7. Intracellular signaling pathway of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin ETA receptor regulates signaling and ANF gene expression via multiple G protein-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. eubopen.org [eubopen.org]
- 16. Ambrisentan | Selection of Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension: A Comprehensive Narrative Review | springermedicine.com [springermedicine.com]
- 17. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Endothelin-1 Induced Hypertrophy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, is a well-established mediator of cardiac hypertrophy, a condition characterized by an increase in cardiomyocyte size and protein synthesis, often leading to pathological remodeling of the heart.[1] In vitro models are indispensable tools for dissecting the molecular mechanisms underlying ET-1-induced hypertrophy and for the screening of potential therapeutic agents. This document provides detailed application notes and protocols for inducing and assessing cardiomyocyte hypertrophy in response to ET-1 in a controlled laboratory setting. The protocols described herein are primarily focused on neonatal rat ventricular myocytes (NRVMs) and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which are widely used and relevant models for studying this process.[2][3]
Key In Vitro Models
Several in vitro systems are available to model ET-1 induced hypertrophy. The choice of model depends on the specific research question, throughput requirements, and available resources.
-
Primary Neonatal Rat Ventricular Myocytes (NRVMs): These are primary cells isolated from the ventricles of neonatal rats. They are a classic and well-characterized model for studying cardiomyocyte hypertrophy.[2]
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells offer a human-relevant model and are particularly valuable for translational research and drug screening. They can be sourced from healthy individuals or patients with specific genetic predispositions to cardiac hypertrophy.[3]
-
Rabbit Cardiac Trabeculae: This ex vivo model uses intact cardiac muscle preparations, which allows for the study of both hypertrophic and inotropic (contractile) responses to ET-1.[4][5]
Experimental Overview
A typical workflow for studying ET-1 induced hypertrophy in vitro involves several key stages: cell culture and plating, induction of hypertrophy with ET-1, and subsequent assessment of the hypertrophic response using various molecular and cellular assays.
Signaling Pathways in Endothelin-1 Induced Hypertrophy
ET-1 initiates a cascade of intracellular signaling events upon binding to its G protein-coupled receptors (GPCRs), primarily the endothelin type A (ETA) receptor on cardiomyocytes.[6][7] This leads to the activation of multiple downstream pathways that collectively drive the hypertrophic response. Key signaling modules include the mitogen-activated protein kinase (MAPK) cascade, calcium-dependent pathways involving Calmodulin-dependent kinase II (CaMKII) and calcineurin-NFAT, and protein kinase C (PKC).[2][4][8]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on ET-1 induced hypertrophy.
Table 1: Effects of ET-1 on Cardiomyocyte Size and Contractility
| Model System | ET-1 Concentration | Duration | Observed Effect | Magnitude of Change |
| Rabbit Cardiac Trabeculae | 1 nM | 24 hours | Increase in muscle diameter | 12.5 ± 3.2% increase from initial size[5][9] |
| Rabbit Cardiac Trabeculae | 1 nM | 24 hours | Increase in myocyte width | 16.8% increase compared to control[4] |
| Rabbit Cardiac Trabeculae | 1 nM | 24 hours | Increase in developed force | ~2.5-fold increase[5][9] |
| Human Cardiomyocytes (HCM) | 100 nM | 48 hours | Significant increase in cell size | Data not quantified in the source[6][10] |
Table 2: ET-1 Dose-Dependent and Time-Course Effects on Hypertrophic Markers
| Model System | Parameter | ET-1 Concentration | Duration | Fold Change vs. Control |
| Neonatal Rat Cardiomyocytes | Myosin Light Chain 2 mRNA | 10⁻⁹ to 10⁻⁷ M | 6-24 hours | ~2 to 4-fold increase[4] |
| Neonatal Rat Cardiomyocytes | α-actin mRNA | 10⁻⁹ to 10⁻⁷ M | 6-24 hours | ~2 to 4-fold increase[4] |
| Neonatal Rat Cardiomyocytes | Troponin I mRNA | 10⁻⁹ to 10⁻⁷ M | 6-24 hours | ~2 to 4-fold increase[4] |
| Neonatal Rat Cardiomyocytes | Protein Synthesis | 10⁻⁹ to 10⁻⁷ M | 24 hours | Dose-dependent increase[4] |
| Neonatal Rat Cardiomyocytes | ANP mRNA | 100 nM | 15 min pulse, measured at 24h | Significant increase[5] |
| Neonatal Rat Cardiomyocytes | ANP mRNA | 100 nM | 30 min pulse, measured at 48h | Sustained significant increase[5] |
| Human Cardiomyocytes (HCM) | Adiponectin Protein | 100 nM | 48 hours | Maximal effect observed[6] |
Detailed Experimental Protocols
Protocol 1: Culture and ET-1 Treatment of Neonatal Rat Ventricular Myocytes (NRVMs)
Materials:
-
1-2 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type II
-
Pancreatin
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Percoll
-
Fibronectin-coated culture plates/coverslips
-
Endothelin-1 (ET-1)
Procedure:
-
Isolation of NRVMs:
-
Euthanize neonatal rat pups and excise the hearts.
-
Mince the ventricular tissue and perform enzymatic digestion with collagenase and pancreatin.
-
Purify cardiomyocytes from fibroblasts using a Percoll gradient.
-
-
Cell Plating:
-
Resuspend the purified NRVMs in DMEM with 10% FBS.
-
Plate the cells on fibronectin-coated culture vessels at a suitable density (e.g., 1 x 10⁵ cells/cm²).
-
Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell attachment and formation of a spontaneously contracting syncytium.
-
-
ET-1 Treatment:
-
After 24-48 hours, replace the growth medium with serum-free DMEM for 24 hours to induce quiescence.
-
Prepare a stock solution of ET-1 in sterile water.
-
Treat the cells with the desired concentration of ET-1 (typically 1-100 nM) in serum-free DMEM.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Assessment of Cell Size by Immunofluorescence
Materials:
-
ET-1 treated and control NRVMs on coverslips
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking buffer (e.g., 0.1% Triton X-100, 5% goat serum in PBS)
-
Primary antibody: anti-α-actinin
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation:
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Incubate with the primary antibody (anti-α-actinin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[2][11]
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[2][11]
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Measure the cell surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ). Outline the α-actinin-stained cells to determine their area.
-
Protocol 3: Quantification of Protein Synthesis by [³H]-Leucine Incorporation
Materials:
-
ET-1 treated and control NRVMs in culture plates
-
Serum-free DMEM
-
[³H]-Leucine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Radiolabeling:
-
During the last 4-6 hours of ET-1 treatment, add [³H]-Leucine (final concentration 1 µCi/mL) to the culture medium.
-
-
Cell Lysis and Precipitation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Precipitate the proteins by adding ice-cold 10% TCA and incubating for 30 minutes on ice.
-
Wash the precipitate twice with ice-cold 95% ethanol to remove unincorporated [³H]-Leucine.
-
-
Solubilization and Counting:
-
Solubilize the protein precipitate in 0.5 M NaOH.
-
Transfer an aliquot of the solubilized protein to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the total protein content in a parallel well, determined by a standard protein assay (e.g., BCA assay).
-
Express the results as a fold change relative to the control group.
-
Protocol 4: Gene Expression Analysis by qRT-PCR
Materials:
-
ET-1 treated and control NRVMs
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for hypertrophic marker genes (e.g., Nppa (ANP), Nppb (BNP), Myh7 (β-MHC)) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Set up the qPCR reaction with cDNA, qPCR master mix, and specific primers.
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[5]
-
Express the results as a fold change relative to the control group.
-
Protocol 5: Western Blot Analysis of ERK1/2 Phosphorylation
Materials:
-
ET-1 treated and control NRVMs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Collect the lysate and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.
-
Express the results as a fold change relative to the control group.
-
Conclusion
The in vitro models and protocols detailed in this document provide a robust framework for investigating the cellular and molecular aspects of Endothelin-1 induced cardiomyocyte hypertrophy. By employing these methods, researchers can gain valuable insights into the pathogenesis of cardiac hypertrophy and evaluate the efficacy of novel therapeutic interventions. Careful experimental design, including appropriate controls and rigorous data analysis, is crucial for obtaining reliable and reproducible results.
References
- 1. fujifilmcdi.com [fujifilmcdi.com]
- 2. abcam.com [abcam.com]
- 3. Endothelin-1 induces myofibrillar disarray and contractile vector variability in hypertrophic cardiomyopathy-induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Endothelin-1 promotes hypertrophic remodelling of cardiac myocytes by activating sustained signalling and transcription downstream of endothelin type A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin-1-Induced Cell Hypertrophy in Cardiomyocytes is Improved by Fenofibrate: Possible Roles of Adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Time course alterations of myocardial endothelin-1 production during the formation of exercise training-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelin-1-Induced Cell Hypertrophy in Cardiomyocytes is Improved by Fenofibrate: Possible Roles of Adiponectin [jstage.jst.go.jp]
- 11. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Endothelin-1 Administration in Rodent Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Endothelin-1 (B181129) (ET-1) in rodent models to study hypertension. This document is intended to guide researchers in designing and executing experiments to investigate the pathophysiology of hypertension and to evaluate potential therapeutic interventions targeting the endothelin system.
Introduction
Endothelin-1 is a potent vasoconstrictor peptide that plays a crucial role in blood pressure regulation.[1][2] Its involvement in the pathogenesis of hypertension has been extensively studied in various experimental models.[1][3][4][5] Dysregulation of the endothelin system, characterized by increased ET-1 production or receptor activation, is implicated in several forms of hypertension.[1][4][5] Rodent models are invaluable tools for elucidating the mechanisms of ET-1-mediated hypertension and for the preclinical assessment of novel antihypertensive drugs.
Endothelin-1 Signaling Pathway in Hypertension
ET-1 exerts its physiological effects by binding to two distinct G protein-coupled receptors: the endothelin type A (ETA) receptor and the endothelin type B (ETB) receptor.[2][6]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent and sustained vasoconstriction, contributing to an increase in blood pressure.[6]
-
ETB Receptors: Found on both endothelial cells and vascular smooth muscle cells. Activation of endothelial ETB receptors mediates vasodilation through the release of nitric oxide (NO) and prostacyclin. Conversely, ETB receptors on smooth muscle cells can also contribute to vasoconstriction.[6][7]
In hypertensive states, the balance of these actions is often shifted towards vasoconstriction due to an upregulation of ETA receptors or a dysfunction of endothelial ETB receptor signaling.
Rodent Models of ET-1 Induced or Mediated Hypertension
Several rodent models are utilized to study the role of ET-1 in hypertension. The choice of model depends on the specific research question.
| Model | Description | Key Features | References |
| ET-1 Infusion | Exogenous ET-1 is administered to normotensive rodents to induce an acute or sustained increase in blood pressure. | Allows for direct investigation of ET-1's pressor effects and dose-response relationships. | [8] |
| Deoxycorticosterone Acetate (DOCA)-Salt | Uninephrectomized rats treated with the mineralocorticoid DOCA and given saline to drink develop severe hypertension. | Characterized by ET-1 overexpression in the vascular wall.[1][4][9] | [1][4][9] |
| Angiotensin II (Ang II) Infusion | Chronic infusion of Ang II leads to hypertension, partly through the stimulation of ET-1 production.[10] | Useful for studying the interaction between the renin-angiotensin system and the endothelin system.[3][10] | [3][10] |
| Dahl Salt-Sensitive (DSS) Rats | These rats develop hypertension when fed a high-salt diet. | This model exhibits an endothelin-dependent component to their hypertension.[1][4] | [1][4] |
| Transgenic Models | Mice with endothelial-specific overexpression of the human ET-1 gene (eET-1) can be used.[3][11][12] | Provides a model of chronic, endogenous ET-1 overproduction.[3][11][12] | [3][11][12] |
Experimental Protocols
Protocol 1: Induction of Hypertension by Chronic ET-1 Infusion
This protocol describes the continuous infusion of ET-1 to induce a sustained hypertensive state in rodents.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Endothelin-1 (human/rat)
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff)
Procedure:
-
Animal Acclimatization: Acclimatize rats to housing conditions for at least one week prior to the experiment.
-
Baseline Blood Pressure Measurement: Measure baseline blood pressure for 3-5 consecutive days.
-
Osmotic Minipump Preparation: On the day of surgery, fill osmotic minipumps with ET-1 solution at a concentration calculated to deliver the desired dose (e.g., 3 µg/kg/day).[8]
-
Surgical Implantation:
-
Anesthetize the rat.
-
Make a small subcutaneous incision on the back, between the scapulae.
-
Implant the osmotic minipump subcutaneously.
-
Suture the incision.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.
-
Blood Pressure Monitoring: Continuously monitor blood pressure throughout the infusion period (typically 7-14 days).
-
Data Analysis: Compare blood pressure values during ET-1 infusion to baseline measurements.
Protocol 2: Investigating the Role of ET-1 in Angiotensin II-Induced Hypertension
This protocol outlines a method to study the contribution of ET-1 to hypertension induced by Ang II, often involving the use of an ETA receptor antagonist.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Angiotensin II
-
Selective ETA receptor antagonist (e.g., Atrasentan, PD 155080)
-
Vehicle for antagonist (e.g., sterile water, DMSO)
-
Osmotic minipumps
-
Anesthesia
-
Surgical instruments
-
Blood pressure monitoring system
Procedure:
-
Animal Preparation and Baseline Measurements: As described in Protocol 1.
-
Group Allocation: Divide animals into four groups:
-
Group 1: Vehicle control
-
Group 2: Angiotensin II infusion
-
Group 3: Angiotensin II infusion + ETA receptor antagonist
-
Group 4: ETA receptor antagonist alone
-
-
Pump Implantation: Implant osmotic minipumps for the delivery of Ang II (e.g., 0.7 mg/kg/day) or vehicle.[10]
-
Antagonist Administration: Administer the ETA receptor antagonist (e.g., PD 155080 at 50 mg/kg/day) or vehicle via a separate pump or daily injections.[10]
-
Blood Pressure Monitoring: Monitor blood pressure for the duration of the treatment (e.g., 5-14 days).[10]
-
Terminal Procedures: At the end of the study, animals can be euthanized for tissue collection (e.g., aorta, heart, kidneys) for further analysis (e.g., histology, gene expression).
Experimental Workflow and Data Presentation
A typical experimental workflow for investigating ET-1 in rodent models of hypertension is depicted below.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing ET-1 or targeting the endothelin system in rodent models of hypertension.
Table 1: Blood Pressure Changes in Response to ET-1 Pathway Modulation
| Model/Treatment | Animal | Dose/Route | Duration | Mean Arterial Pressure (MAP) Change | Reference |
| Ang II Infusion | Rat | 0.7 mg/kg/day | 5 days | ↑ from 98±5 to 185±5 mmHg | [10] |
| Ang II + ETA Antagonist (PD 155080) | Rat | 50 mg/kg/day | 5 days | Attenuated increase (128±5 mmHg) | [10] |
| High-Fat Diet | Rat | - | 12 months | HF: 113±4 vs NF: 98±2 mmHg | [13] |
| High-Fat Diet + ETA Antagonist (ABT-627) | Rat | 2.5 mg/kg/day, IV | 9 days | ↓ by 14±3 mmHg | [13] |
| ET-1 Overexpression (eET-1 mice) + EPO | Mouse | 100 IU/kg, SC, 3x/week | 8 weeks | ↑ SBP by 24 mmHg | [11] |
| Inducible ET-1 Overexpression (ieET-1) | Mouse | Tamoxifen induction | 16 days | ↑ SBP by ≥20 mmHg | [12] |
| Inducible ET-1 Overexpression + Atrasentan | Mouse | - | - | Reversed BP elevation | [12] |
| ET-1 1-31 Microinjection (RVLM) | Rat | 2 and 4 pmol | Acute | Transient ↑ in BP by 13 and 12 mmHg | [14] |
| ET-1 1-31 Microinjection (RVLM) | Rat | 8 pmol | Acute | Sustained ↓ in BP from 92±6 to 69±8 mmHg | [14] |
Table 2: Plasma ET-1 Concentrations in Rodent Models
| Model/Treatment | Animal | Plasma ET-1 Concentration | Reference |
| Control | Rat | 1.62±0.36 pg/mL | [10] |
| Ang II Infusion | Rat | 1.89±0.17 pg/mL (not significant) | [10] |
| Ang II + ETA Antagonist (PD 155080) | Rat | 3.94±0.47 pg/mL | [10] |
Conclusion
The administration of ET-1 and the use of genetic models with altered endothelin expression are powerful tools for investigating the mechanisms of hypertension. The protocols and data presented here provide a foundation for researchers to design and conduct robust experiments in this field. Careful consideration of the animal model, dosage, route of administration, and duration of treatment is critical for obtaining meaningful and reproducible results. The continued study of the endothelin system in these models will undoubtedly lead to a better understanding of hypertension and the development of more effective therapeutic strategies.
References
- 1. Role of endothelin-1 in hypertension and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Causal Relationship between Endothelin-1 and Hypertension: Focusing on Endothelial Dysfunction, Arterial Stiffness, Vascular Remodeling, and Blood Pressure Regulation [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. State-of-the-Art lecture. Role of endothelin-1 in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Causal Relationship between Endothelin-1 and Hypertension: Focusing on Endothelial Dysfunction, Arterial Stiffness, Vascular Remodeling, and Blood Pressure Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Vascular Endothelin System in Hypertension – Recent Patents and Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin-1 augments pressor response to angiotensin II infusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Erythropoietin-induced hypertension and vascular injury in mice overexpressing human endothelin-1: exercise attenuated hypertension, oxidative stress, inflammation and immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inducible human endothelin-1 overexpression in endothelium raises blood pressure via endothelin type A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of endothelin-1 in blood pressure regulation in a rat model of visceral obesity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blood pressure responses of endothelin-1 1-31 within the rostral ventrolateral medulla through conversion to endothelin-1 1-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Endothelin-1 Receptor Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of Endothelin-1 (B181129) Receptor (ET-1R) expression in cell lysates and tissue homogenates using Western blotting. The Endothelin-1 Receptor A (ET-A) and Endothelin-1 Receptor B (ET-B) are G-protein coupled receptors that play crucial roles in vasoconstriction, cell proliferation, and hormone production.[1] Their expression levels are of significant interest in various physiological and pathological research areas, including cardiovascular diseases and cancer.
Overview of the Western Blotting Workflow
The Western blot technique is a widely used method to detect specific proteins in a sample. The workflow involves sample preparation, protein separation by gel electrophoresis, transfer of proteins to a membrane, and detection of the target protein using specific antibodies.
Endothelin-1 Signaling Pathway
Endothelin-1 (ET-1) binding to its receptors (ET-A and ET-B) initiates a cascade of intracellular signaling events. These pathways are crucial in regulating cellular processes and are a key area of investigation in drug development.
Experimental Protocols
This section provides a detailed step-by-step protocol for performing a Western blot to detect ET-1R.
I. Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Primary Antibodies | ||
| Rabbit anti-Endothelin A Receptor | Abcam | ab85163 |
| Rabbit anti-Endothelin B Receptor | Thermo Fisher | PA3-066 |
| Secondary Antibody | ||
| Goat anti-Rabbit IgG (HRP) | Any reliable supplier | - |
| Buffers and Solutions | ||
| RIPA Lysis Buffer | Various | - |
| Protease and Phosphatase Inhibitor Cocktail | Various | - |
| Laemmli Sample Buffer (2X) | Various | - |
| Tris-Glycine-SDS Running Buffer (10X) | Various | - |
| Transfer Buffer (10X) | Various | - |
| Tris-Buffered Saline with Tween-20 (TBST) | Various | - |
| Other Reagents | ||
| Bovine Serum Albumin (BSA) or Non-fat dry milk | Various | - |
| PVDF or Nitrocellulose Membrane | Various | - |
| Acrylamide/Bis-acrylamide solution | Various | - |
| TEMED | Various | - |
| Ammonium Persulfate (APS) | Various | - |
| Protein Standard (prestained) | Various | - |
| Enhanced Chemiluminescence (ECL) Substrate | Various | - |
II. Detailed Methodology
A. Sample Preparation (Cell Lysates)
-
Cell Culture: Grow cells to 80-90% confluency in appropriate culture dishes.
-
Washing: Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[2] For a 10 cm dish, use 1 mL of lysis buffer.
-
Cell Collection: Scrape the adherent cells using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
B. Sample Preparation (Tissue Homogenates)
-
Tissue Collection: Dissect the tissue of interest on ice and immediately snap-freeze in liquid nitrogen.[3] Store at -80°C until use.
-
Homogenization: For approximately 10-20 mg of tissue, add 500 µL of ice-cold RIPA buffer with inhibitors to a homogenizer tube.[2]
-
Lysis: Homogenize the tissue thoroughly on ice.
-
Incubation and Centrifugation: Follow steps 5-8 from the cell lysate preparation protocol.
C. Gel Electrophoresis (SDS-PAGE)
-
Sample Preparation for Loading:
-
Based on the protein quantification, dilute the lysates to the same concentration.
-
Mix the protein sample with an equal volume of 2X Laemmli sample buffer.
-
For most proteins, boil the samples at 95-100°C for 5 minutes to denature the proteins. Note: For multi-pass transmembrane proteins like ET-1R, boiling can cause aggregation. It may be necessary to incubate at a lower temperature (e.g., 37°C for 30 minutes or 70°C for 10 minutes) to achieve denaturation without aggregation.[4]
-
-
Gel Preparation: Prepare a 10% SDS-polyacrylamide gel. The molecular weight of ET-A is approximately 46-49 kDa and ET-B is approximately 47-55 kDa, making a 10% gel suitable for their resolution.[5][6][7]
-
Loading and Running the Gel:
-
Load 20-40 µg of protein per well.
-
Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
D. Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by immersing it in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation.
-
Transfer Assembly: Assemble the transfer sandwich (sponge - filter paper - gel - membrane - filter paper - sponge) ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer Conditions: Perform the transfer in 1X transfer buffer. A wet transfer at 100V for 60-90 minutes at 4°C is recommended.
E. Immunodetection
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer. Recommended starting dilutions are 1:250 for Abcam's anti-ET-A receptor antibody (ab85163) and 1:5,000 for Thermo Fisher's anti-ET-B receptor antibody (PA3-066).[6][9] Optimization may be required.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer (typically 1:2,000 to 1:10,000) for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
F. Signal Detection and Data Analysis
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the ET-1R band to a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to account for variations in protein loading.
-
Data Presentation
Quantitative data from Western blot analysis should be summarized in a clear and structured table for easy comparison between different experimental conditions.
| Sample ID | ET-1R Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized ET-1R Expression (ET-1R / Loading Control) |
| Control 1 | 15000 | 30000 | 0.50 |
| Control 2 | 16500 | 31000 | 0.53 |
| Treatment A - 1 | 35000 | 30500 | 1.15 |
| Treatment A - 2 | 38000 | 31500 | 1.21 |
| Treatment B - 1 | 8000 | 29000 | 0.28 |
| Treatment B - 2 | 8500 | 29500 | 0.29 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No Signal | Ineffective antibody | Check antibody datasheet for recommended applications and dilutions. Use a positive control. |
| Low protein expression | Increase the amount of protein loaded. Use a more sensitive detection reagent. | |
| Inefficient transfer | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Perform a BLAST search with the immunogen sequence. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer and keep samples on ice. | |
| Protein Aggregation (Smearing at top of gel) | Overheating of membrane protein samples | Avoid boiling the samples. Try incubating at a lower temperature (e.g., 37°C or 70°C).[4] |
References
- 1. endothelin-1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. rcsb.org [rcsb.org]
- 4. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 5. Endothelin A Receptor Polyclonal Antibody (PA3-065) [thermofisher.com]
- 6. Anti-Endothelin A Receptor/ET-A antibody (ab85163) | Abcam [abcam.com]
- 7. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Endothelin B Receptor Polyclonal Antibody (PA3-066) [thermofisher.com]
Application Notes and Protocols for Immunohistochemical Localization of Endothelin-1 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the localization of Endothelin-1 (B181129) (ET-1) in tissue samples using immunohistochemistry (IHC). This document includes comprehensive experimental protocols, a summary of quantitative data, and visual representations of key pathways and workflows to facilitate reproducible and accurate results.
Introduction
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis and is implicated in the pathophysiology of various cardiovascular, renal, and cancerous diseases.[1][2] The precise localization of ET-1 within tissue samples is critical for understanding its physiological functions and its role in disease progression. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of ET-1 protein expression and its distribution within the cellular and subcellular compartments of a tissue.[3]
Endothelin-1 Signaling Pathway
ET-1 exerts its effects by binding to two distinct G protein-coupled receptors: Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB). The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to various cellular responses, including vasoconstriction, cell proliferation, and inflammation.[4]
The binding of ET-1 to the ETA receptor, predominantly found on vascular smooth muscle cells, primarily leads to vasoconstriction through the activation of the Gαq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to smooth muscle contraction.
The ETB receptor is found on endothelial cells and smooth muscle cells. On endothelial cells, its activation leads to the release of vasodilators like nitric oxide (NO) and prostacyclin. On smooth muscle cells, it can also mediate vasoconstriction.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps involved in the immunohistochemical staining of ET-1 in paraffin-embedded tissue sections.
Detailed Experimental Protocol for ET-1 Immunohistochemistry
This protocol is a general guideline for the immunohistochemical staining of ET-1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Wash Buffer (e.g., Phosphate Buffered Saline - PBS or Tris-Buffered Saline - TBS)
-
Blocking Solution (e.g., 5% normal goat serum in PBS/TBS with 1% BSA)
-
Primary Antibody: Anti-Endothelin-1 antibody (e.g., monoclonal antibody clone TR.ET.48.5, validated for IHC).[5] The optimal dilution should be determined empirically, but a starting concentration of 5 µg/mL is often recommended.[4]
-
Biotinylated Secondary Antibody (specific to the host of the primary antibody)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval
-
Light microscope
2. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in:
-
100% ethanol: 2 changes for 3 minutes each.
-
95% ethanol: 2 changes for 3 minutes each.
-
80% ethanol: 1 change for 3 minutes.
-
70% ethanol: 1 change for 3 minutes.
-
-
Rinse gently with running distilled water for 5 minutes.[4]
3. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method.[6][7]
-
Immerse slides in a staining dish containing Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat the solution in a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes.[4][6]
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.[4]
-
Rinse slides in wash buffer for 5 minutes.
-
4. Staining Procedure:
-
Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking Non-Specific Binding: Apply blocking solution to the sections and incubate for 30-60 minutes at room temperature in a humidified chamber.[8]
-
Primary Antibody Incubation: Drain the blocking solution (do not rinse) and apply the diluted anti-ET-1 primary antibody. Incubate overnight at 4°C in a humidified chamber.[8]
-
Washing: Rinse the slides with wash buffer (3 changes for 5 minutes each).
-
Secondary Antibody Incubation: Apply the diluted biotinylated secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Washing: Rinse the slides with wash buffer (3 changes for 5 minutes each).
-
Detection: Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in a humidified chamber.
-
Washing: Rinse the slides with wash buffer (3 changes for 5 minutes each).
-
Chromogen Application: Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.
-
Washing: Stop the reaction by rinsing with distilled water.
5. Counterstaining, Dehydration, and Mounting:
-
Counterstaining: Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Washing: Rinse gently with running tap water.
-
Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clearing: Immerse in two changes of xylene for 5 minutes each.
-
Mounting: Apply a drop of mounting medium and place a coverslip over the tissue section, avoiding air bubbles.
6. Analysis:
-
Examine the slides under a light microscope. ET-1 positive staining will appear as a brown precipitate, while the cell nuclei will be stained blue. The localization (e.g., endothelial cells, smooth muscle cells, epithelial cells) and intensity of staining should be recorded.
Quantitative Data Summary
The following tables summarize quantitative and semi-quantitative data on ET-1 expression in various human tissues as determined by immunohistochemistry.
Table 1: ET-1 Expression in Cardiovascular Tissues
| Tissue Type | Condition | ET-1 Positive Cells | Staining Intensity/Area | Reference |
| Coronary Atherosclerotic Plaques | Active Lesions | Macrophages, Intimal Smooth Muscle Cells | Significantly higher staining grades (1.86 ± 0.15) | [9] |
| Coronary Atherosclerotic Plaques | Non-active Lesions | Macrophages, Intimal Smooth Muscle Cells | Lower staining grades (0.78 ± 0.35) | [9] |
| Coronary Atherosclerotic Plaques | Stable Angina | Macrophages, Intimal Smooth Muscle Cells | Lower staining grades (0.69 ± 0.19) | [9] |
| Coronary Atherosclerotic Plaques | Unstable Angina (Crescendo, at rest, post-MI) | Macrophages, Intimal Smooth Muscle Cells | Higher staining grades (1.82 - 2.08) | [9] |
| Rheumatic Mitral Valves | Stenotic | Endothelial cells, inflammatory cells, neovessels | Average positive area: 18.21 ± 14.96% | [10] |
| Human Aortas | Atherosclerotic lesions | Macrophages (unfoamy and foamy), T cells | Increased ET-1 expression | [11] |
Table 2: ET-1 Expression in Ocular Tissues
| Tissue Type | ET-1 Positive Structures | Reference |
| Human Eye | Fibrovascular stroma of the iris, ciliary body, and choroid | [1] |
| Human Eye | Retinal blood vessels | [1] |
| Human Eye | Ciliary and optic nerves | [1] |
| Human Eye | Corneal and non-pigmented ciliary epithelium | [1] |
Table 3: ET-1 Expression in Pulmonary and Other Tissues
| Tissue Type | Condition | ET-1 Positive Cells | Reference |
| Lung | Plexogenic Pulmonary Arteriopathy | Endothelial cells, Myofibroblasts | [12] |
| Human Corpus Cavernosum | Normal | Endothelial cells | [5] |
Conclusion
This document provides a comprehensive resource for the immunohistochemical localization of Endothelin-1. By following the detailed protocols and utilizing the provided reference data and diagrams, researchers can achieve reliable and reproducible staining results. The accurate localization of ET-1 is paramount for advancing our understanding of its role in health and disease and for the development of novel therapeutic strategies targeting the endothelin system.
References
- 1. An immunohistochemical study of endothelin-1 in the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selecting Antibodies For IHC | Proteintech Group [ptglab.com]
- 4. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 5. Endothelin 1 Monoclonal Antibody (TR.ET.48.5) (MA3-005) [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. IHC antigen retrieval protocol | Abcam [abcam.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Analysis of immunostaining and western blotting of this compound and its receptors in mitral stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Immunohistochemical study of endothelin-1 and matrix metalloproteinases in plexogenic pulmonary arteriopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Calcium Imaging for Endothelin-1 Signaling
Introduction
Endothelin-1 (B181129) (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in a wide array of physiological and pathophysiological processes, including cell proliferation, angiogenesis, and inflammation.[1][2] The majority of ET-1's effects are mediated through the activation of two G protein-coupled receptors (GPCRs), the Endothelin A (ETA) and Endothelin B (ETB) receptors.[1][3] A primary consequence of ET-1 receptor activation is an increase in intracellular calcium concentration ([Ca²⁺]i), which acts as a critical second messenger to trigger downstream cellular responses.[1][2][4]
Calcium imaging techniques are indispensable tools for researchers and drug development professionals studying ET-1 signaling. These methods allow for the real-time visualization and quantification of [Ca²⁺]i dynamics in living cells, providing invaluable insights into receptor activation, signaling cascade mechanisms, and the efficacy of potential therapeutic agents targeting the endothelin system. This document provides detailed protocols for the most common calcium imaging techniques used to investigate ET-1 signaling.
Endothelin-1 Signaling and Calcium Mobilization
ET-1 binding to its receptors, primarily through Gq/11 proteins, initiates a canonical signaling cascade.[5][6][7] This pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.[4][5] This initial, rapid release is often followed by a sustained phase of calcium entry from the extracellular space through various plasma membrane channels.[1][8] The resulting calcium signal can manifest as a single transient peak or complex oscillations, the characteristics of which dictate the specific cellular response.[1][4][9]
Key Calcium Imaging Techniques
The choice of calcium indicator is critical for successfully monitoring ET-1-induced signaling. Both chemical dyes and genetically encoded indicators are widely used, each with distinct advantages.
-
Ratiometric Dyes (e.g., Fura-2 AM): These dyes exhibit a shift in their excitation or emission wavelength upon binding calcium.[10][11] By calculating the ratio of fluorescence intensities at two different wavelengths, one can obtain a quantitative measure of [Ca²⁺]i that is largely independent of dye concentration, cell thickness, and illumination intensity.[10][12] Fura-2 is excited at 340 nm and 380 nm, and the ratio of the emissions at 510 nm is directly related to the intracellular calcium level.[10]
-
Single-Wavelength Dyes (e.g., Fluo-4 AM): These indicators show a significant increase in fluorescence intensity upon calcium binding, without a wavelength shift.[13][14] They are compatible with standard FITC/GFP filter sets and are excellent for high-throughput screening.[13][14] Data is typically presented as a change in fluorescence relative to baseline (ΔF/F₀).[15]
-
Genetically Encoded Calcium Indicators (GECIs): GECIs, such as GCaMP, are fluorescent proteins fused to calcium-binding domains like calmodulin.[16] They can be targeted to specific subcellular compartments (e.g., endoplasmic reticulum, mitochondria) to measure calcium dynamics with high spatial resolution.[17]
| Indicator | Type | Excitation (Ca²⁺-free / Ca²⁺-bound) | Emission | Typical Kd | Advantages | Disadvantages |
| Fura-2 AM | Ratiometric Chemical Dye | 363 nm / 335 nm[18] | ~510 nm[10] | 145 nM[18] | Quantitative ([Ca²⁺]i), reduces artifacts from uneven loading or photobleaching.[10][19] | Requires a fast wavelength-switching light source and specialized imaging setup.[12] |
| Fluo-4 AM | Single-Wavelength Chemical Dye | ~494 nm[14] | ~506 nm[14] | 335-350 nM[13][20] | High signal-to-noise ratio, compatible with standard microscopy (FITC/GFP filters), good for HTS.[13][14] | Prone to artifacts from uneven loading, photobleaching; less quantitative than ratiometric dyes. |
| GCaMP | Single-Wavelength GECI | ~488 nm | ~510 nm | Varies by variant | Targetable to specific organelles, stable long-term expression, good for in vivo studies.[16][17] | Lower signal-to-noise than chemical dyes, complex kinetics, requires transfection/transgenesis. |
General Experimental Workflow
The process of measuring ET-1-induced calcium signaling follows a standardized workflow, from cell preparation to final data analysis.
Protocol 1: Ratiometric Calcium Imaging with Fura-2 AM
This protocol details the measurement of [Ca²⁺]i in response to ET-1 using the ratiometric indicator Fura-2 AM.
A. Reagent Preparation
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| Fura-2 AM | 1-5 mM | Anhydrous DMSO | -20°C, desiccated, protected from light. Use within one week.[14] |
| Pluronic® F-127 | 20% (w/v) | Anhydrous DMSO | 4°C. Stable for several months.[14] |
| Probenecid (B1678239) | 100-250 mM | 1 M NaOH or physiological buffer | -20°C. Can be stored for up to 6 months.[20] |
| Physiological Saline | 1X | N/A | Room Temperature. Typically a HEPES-buffered Hank's Balanced Salt Solution (HBSS) containing CaCl₂.[21] |
B. Experimental Protocol
-
Cell Preparation:
-
Seed cells (e.g., vascular smooth muscle cells, astrocytes) onto glass-bottom dishes or coverslips to achieve 80-90% confluency on the day of the experiment.[13]
-
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a fresh loading solution in a physiological saline buffer (e.g., HBSS).
-
For a final concentration of 2 µM Fura-2 AM, dilute the 1-5 mM stock.[22]
-
Add Pluronic® F-127 to a final concentration of 0.02-0.05% to aid in dye dispersal.[18][22]
-
(Optional) Add probenecid (final concentration 1-2.5 mM) to inhibit organic anion transporters that can extrude the dye from the cells.[20]
-
Vortex the solution vigorously before use.[12]
-
-
Cell Loading:
-
Aspirate the culture medium from the cells and wash once with warm physiological saline.
-
Add the Fura-2 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C or room temperature in the dark.[12][22] Optimal time and temperature should be determined empirically for each cell type.
-
After incubation, aspirate the loading solution and wash the cells twice with fresh, warm physiological saline to remove extracellular dye.
-
Add fresh physiological saline to the dish and allow the cells to de-esterify the dye for an additional 15-30 minutes at room temperature before imaging.[20]
-
-
Calcium Imaging:
-
Mount the dish/coverslip onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a xenon lamp or LEDs for excitation, a filter wheel to alternate between 340 nm and 380 nm, and a sensitive camera).
-
Acquire baseline images, alternating between 340 nm and 380 nm excitation, collecting emitted light at ~510 nm. Record for 1-2 minutes to ensure a stable baseline.
-
Add ET-1 (e.g., final concentration of 10-100 nM) to the imaging chamber.[9][23]
-
Continue recording for 5-15 minutes to capture the full response profile, including any oscillations.
-
C. Data Analysis
-
Select Regions of Interest (ROIs) corresponding to individual cells.[24]
-
For each ROI, measure the average fluorescence intensity at both 340 nm (F₃₄₀) and 380 nm (F₃₈₀) for each time point.
-
Subtract the background fluorescence from each measurement.
-
Calculate the fluorescence ratio (R = F₃₄₀ / F₃₈₀) for each time point.[25]
-
Plot the ratio (R) over time to visualize the calcium transient.
-
(Optional) To convert the ratio to absolute [Ca²⁺]i, perform a calibration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2).[12]
Protocol 2: Single-Wavelength Calcium Imaging with Fluo-4 AM
This protocol is suited for high-throughput applications and standard fluorescence microscopes.
A. Reagent Preparation
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| Fluo-4 AM | 1-5 mM | Anhydrous DMSO | -20°C, desiccated, protected from light. Use fresh.[14] |
| Pluronic® F-127 | 20% (w/v) | Anhydrous DMSO | 4°C.[14] |
| Probenecid | 100-250 mM | 1 M NaOH or physiological buffer | -20°C.[20] |
| Physiological Saline | 1X | N/A | Room Temperature. |
B. Experimental Protocol
-
Cell Preparation:
-
Seed cells to 80-90% confluency in a suitable format (e.g., 96-well imaging plate).[13]
-
-
Fluo-4 AM Loading Solution Preparation:
-
Cell Loading:
-
Remove culture medium, wash once with physiological saline.
-
Add the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator.[13][26] Some protocols suggest an additional 15-30 minutes at room temperature.[20]
-
Wash the cells twice with warm physiological saline to remove excess dye.
-
Add fresh buffer to the wells for imaging.
-
-
Calcium Imaging:
-
Place the plate in a fluorescence microscope or plate reader equipped with filters for FITC/GFP (Excitation: ~490 nm, Emission: ~525 nm).[26]
-
Record baseline fluorescence (F₀) for 1-2 minutes.
-
Add ET-1 solution using an automated injector or by hand.
-
Immediately begin recording the fluorescence intensity (F) over time for 5-15 minutes.
-
C. Data Analysis
-
Define ROIs for each cell or well.
-
Extract the raw fluorescence intensity (F) over time.
-
Calculate the average baseline fluorescence (F₀) from the pre-stimulation period.
-
Normalize the fluorescence trace by calculating the relative change: ΔF/F₀ = (F - F₀) / F₀.[15]
-
Plot ΔF/F₀ over time. Key parameters to analyze include the peak amplitude of the response, the area under the curve (AUC), and the frequency and amplitude of any oscillations.[27]
References
- 1. The interdependence of Endothelin-1 and Calcium: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Endothelin-1 signaling in vascular physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Intracellular signaling pathway of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Fura-2 - Wikipedia [en.wikipedia.org]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hellobio.com [hellobio.com]
- 14. benchchem.com [benchchem.com]
- 15. Calcium imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetically encoded calcium indicators (GECIs) – CHROMus [chromus.vet.cornell.edu]
- 17. Genetically Encoded Fluorescent Indicators for Organellar Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
- 19. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. Two-photon imaging of endothelin-1-mediated intracellular Ca2+ handling in smooth muscle cells of rat renal resistance arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cellular mechanisms and role of endothelin-1-induced calcium oscillations in pulmonary arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cs229.stanford.edu [cs229.stanford.edu]
- 25. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 27. Endothelin 1 Stimulates Ca2+-Sparks and Oscillations in Retinal Arteriolar Myocytes via IP3R and RyR-Dependent Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for B-123 and BQ-788 in Endothelin-1 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BQ-123 and BQ-788, selective antagonists for the endothelin (ET) receptors ET-A and ET-B respectively, in Endothelin-1 (B181129) (ET-1) research. This document outlines their mechanism of action, summarizes key quantitative data, and provides detailed protocols for fundamental experiments.
Introduction to Endothelin-1 and its Receptors
Endothelin-1 is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes, including blood pressure regulation, cell proliferation, and inflammation.[1] ET-1 exerts its effects by binding to two distinct G protein-coupled receptors: the ET-A and ET-B receptors.
-
ET-A Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cell proliferation.[2]
-
ET-B Receptors: Found on endothelial cells and smooth muscle cells. Endothelial ET-B receptor activation mediates vasodilation via the release of nitric oxide and prostacyclin, and also plays a role in the clearance of ET-1. Smooth muscle ET-B receptors, like ET-A receptors, mediate vasoconstriction.
Mechanism of Action of BQ-123 and BQ-788
BQ-123 is a selective antagonist of the ET-A receptor.[3] By competitively blocking the binding of ET-1 to ET-A receptors, BQ-123 inhibits downstream signaling pathways responsible for vasoconstriction and cell proliferation.[2]
BQ-788 is a selective antagonist of the ET-B receptor.[4] It blocks the effects of ET-1 mediated by ET-B receptors. The physiological outcome of BQ-788 administration can be complex, as it can inhibit both ET-B mediated vasoconstriction and vasodilation, as well as ET-1 clearance.
Quantitative Data: Receptor Affinity and Potency
The following tables summarize the binding affinities (Ki) and inhibitory potencies (IC50) of BQ-123 and BQ-788 for the endothelin receptors.
Table 1: Binding Affinity (Ki) of BQ-123 and BQ-788
| Compound | Receptor | Ki (nM) | Species/Tissue |
| BQ-123 | ET-A | 1.4[3] | Human |
| ET-B | 1500[3] | Human | |
| BQ-788 | ET-A | 1000[5] | Human |
| ET-B | 9.8[5] | Human |
Table 2: Inhibitory Potency (IC50) of BQ-123 and BQ-788
| Compound | Receptor | IC50 (nM) | Cell Line/Tissue |
| BQ-123 | ET-A | 7.3[2] | Porcine Aortic Smooth Muscle Cells |
| ET-B | 18000[2] | - | |
| BQ-788 | ET-A | 1300[4] | Human Neuroblastoma SK-N-MC Cells |
| ET-B | 1.2[4] | Human Girrardi Heart Cells |
Table 3: Antagonist Potency (pA2) of BQ-788
| Compound | Agonist | pA2 | Tissue |
| BQ-788 | BQ-3020 (ET-B selective) | 8.4[4] | Isolated Rabbit Pulmonary Artery |
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the Endothelin-1 signaling pathway, the mechanism of action of BQ-123 and BQ-788, and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]
Application Notes and Protocols: Lentiviral Vectors for Endothelin 1 Overexpression in Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothelin 1 (ET-1), a potent vasoconstrictor peptide, plays a crucial role in various physiological and pathological processes, including cardiovascular diseases, fibrosis, and cancer.[1][2][3] Studying the downstream effects of ET-1 is critical for understanding disease mechanisms and developing novel therapeutics. Lentiviral vectors offer a robust and efficient method for achieving stable, long-term overexpression of ET-1 in a wide range of mammalian cell types, including both dividing and non-dividing cells, enabling detailed in vitro investigations of its signaling pathways and cellular functions.[4][5]
These application notes provide a comprehensive guide for utilizing lentiviral vectors to overexpress ET-1 in vitro. This document includes detailed protocols for lentivirus production, target cell transduction, and subsequent validation of ET-1 overexpression.
Lentiviral Vector Design for this compound Overexpression
Successful overexpression of ET-1 begins with the proper design of the lentiviral transfer plasmid. The key components of the expression cassette include:
-
Promoter: A strong constitutive promoter, such as the cytomegalovirus (CMV) or elongation factor-1 alpha (EF1α) promoter, is typically used to drive high-level expression of the ET-1 precursor, preproendothelin-1.
-
Gene of Interest: The coding sequence for human preproendothelin-1 (EDN1 gene) is cloned downstream of the promoter.
-
Selection Marker: A selectable marker, such as a puromycin (B1679871) or neomycin resistance gene, allows for the selection of successfully transduced cells.[6][7]
-
Flanking LTRs: Long Terminal Repeats (LTRs) are essential for the integration of the expression cassette into the host cell genome.[4][8]
Experimental Protocols
Part 1: Lentiviral Particle Production
This protocol describes the generation of replication-incompetent lentiviral particles by transient transfection of a packaging cell line, typically HEK293T cells.[9][10]
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding human preproendothelin-1
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.[11][12]
-
Transfection Complex Preparation:
-
In Tube A, dilute the lentiviral transfer plasmid, packaging plasmid, and envelope plasmid in Opti-MEM.
-
In Tube B, dilute the transfection reagent in Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-45 minutes.[13]
-
-
Transfection: Replace the medium on the HEK293T cells with fresh, serum-free DMEM. Add the transfection complex dropwise to the cells.[13]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the medium with complete DMEM (containing 10% FBS).
-
Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.[9][10]
-
Virus Filtration and Storage: Centrifuge the supernatant to pellet cell debris, and filter the supernatant through a 0.45 µm filter.[10] Aliquot the viral particles and store them at -80°C. Avoid repeated freeze-thaw cycles.[10][14]
Experimental Workflow for Lentiviral Production and Transduction
Caption: Workflow for ET-1 overexpression using lentivirus.
Part 2: Target Cell Transduction
This protocol outlines the steps for infecting the target cell line with the produced lentiviral particles to generate a stable cell line overexpressing ET-1.
Materials:
-
Target cells
-
Lentiviral particles for ET-1 overexpression
-
Complete culture medium for the target cells
-
Polybrene
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[6][15]
-
Transduction:
-
Prepare transduction medium containing the complete cell culture medium, polybrene (typically 4-8 µg/mL), and the desired amount of lentivirus (Multiplicity of Infection, MOI, should be optimized for each cell line).[6][14][15]
-
Remove the existing medium from the cells and add the transduction medium.
-
Incubation: Incubate the cells for 18-24 hours at 37°C.[15][16]
-
Medium Change: Replace the transduction medium with fresh complete culture medium.
-
Selection: 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration of the antibiotic should be determined beforehand with a kill curve.[6]
-
Expansion: Culture the cells in the selection medium, refreshing it every 2-3 days, until resistant colonies are established. Expand the stable cell line for further experiments.
Part 3: Validation of this compound Overexpression
It is crucial to validate the overexpression of ET-1 at both the mRNA and protein levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for human EDN1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from both the ET-1 overexpressing cells and control cells (transduced with an empty vector).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.[17][18]
-
qPCR: Perform qPCR using primers for EDN1 and the housekeeping gene.[18][19]
-
Data Analysis: Calculate the relative expression of EDN1 mRNA in the overexpressing cells compared to the control cells using the ΔΔCt method.[19]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody against ET-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the ET-1 overexpressing and control cells with RIPA buffer and determine the protein concentration.[14]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[20][21]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with the primary antibody against ET-1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Materials:
-
Conditioned cell culture medium from ET-1 overexpressing and control cells
-
Commercially available ET-1 ELISA kit
Procedure:
-
Sample Collection: Collect the conditioned medium from the cultured cells.
-
ELISA: Perform the ELISA according to the manufacturer's instructions.[22][23][24] This typically involves adding standards and samples to a pre-coated plate, followed by the addition of a detection antibody and substrate.
-
Data Analysis: Measure the absorbance and calculate the concentration of secreted ET-1 in the conditioned medium based on the standard curve.
Quantitative Data Summary
| Parameter | Value/Range | Source |
| Lentivirus Production | ||
| HEK293T Seeding Density (10 cm dish) | 3.8 x 10^6 - 9 x 10^6 cells | [9][11] |
| Transfection Reagent to DNA Ratio | 1:3 (µg DNA:µg PEI) | [9] |
| Viral Titer (unconcentrated) | 10^6 - 10^7 TU/mL | [10] |
| Cell Transduction | ||
| Target Cell Seeding Density (6-well) | 1.5 x 10^5 - 5 x 10^5 cells | [14][15] |
| Polybrene Concentration | 2 - 12 µg/mL | [15] |
| Puromycin Concentration for Selection | 1 - 10 µg/mL | [6] |
| ET-1 ELISA Kits | ||
| Sensitivity | 0.207 - 0.579 pg/mL | [23][24] |
| Assay Range | 0.4 - 100 pg/mL | [23][24] |
| Sample Volume | 50 - 75 µL | [23][24] |
This compound Signaling Pathway
Overexpression of ET-1 leads to its secretion and subsequent activation of endothelin receptors (ETA and ETB) on the cell surface in an autocrine or paracrine manner.[2][25] Activation of these G protein-coupled receptors initiates a cascade of downstream signaling events.
This compound Signaling Cascade
Caption: ET-1 signaling through ETA/ETB receptors.
The binding of ET-1 to its receptors typically activates Gαq, leading to the activation of phospholipase C (PLC).[26] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[26] These events can lead to the activation of downstream signaling pathways, such as the MAPK cascade, ultimately resulting in various cellular responses including proliferation, vasoconstriction, and inflammation.[26][27][28]
Conclusion
Lentiviral-mediated overexpression of this compound is a powerful tool for investigating its complex roles in cellular physiology and pathology. The protocols and information provided in these application notes offer a comprehensive framework for researchers to successfully establish in vitro models of ET-1 overexpression and to dissect its downstream signaling pathways and functional consequences. Careful optimization of viral production, transduction efficiency, and rigorous validation of overexpression are essential for obtaining reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Constitutive endothelin-1 overexpression promotes smooth muscle cell proliferation via an external autocrine loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-1 induces an angiogenic phenotype in cultured endothelial cells and stimulates neovascularization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 5. Lentiviral vector in gene therapy - Wikipedia [en.wikipedia.org]
- 6. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. addgene.org [addgene.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdanderson.org [mdanderson.org]
- 12. Lentivirus Packaging Protocol - Creative Biogene [creative-biogene.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 16. manuals.cellecta.com [manuals.cellecta.com]
- 17. Endothelin-1 induces changes in the expression levels of steroidogenic enzymes and increases androgen receptor and testosterone production in the PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jme.bioscientifica.com [jme.bioscientifica.com]
- 19. Endothelin-1 (ET-1) Increases the Expression of Remodeling Genes in Vascular Smooth Muscle through Linked Calcium and cAMP Pathways: ROLE OF A PHOSPHOLIPASE A2(cPLA2)/CYCLOOXYGENASE-2 (COX-2)/PROSTACYCLIN RECEPTOR-DEPENDENT AUTOCRINE LOOP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Endothelin-1 Promotes Myofibroblast Induction through the ETA Receptor via a rac/Phosphoinositide 3-Kinase/Akt-dependent Pathway and Is Essential for the Enhanced Contractile Phenotype of Fibrotic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound ELISA Kit (ab133030) | Abcam [abcam.com]
- 23. Human, Mouse, & Rat Endothelin-1 ELISA - Quantikine DET100: R&D Systems [rndsystems.com]
- 24. Human Endothelin-1 (ET-1) ELISA Kit (EIAET1) - Invitrogen [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 27. Endothelin-1 enhances oxidative stress, cell proliferation and reduces apoptosis in human umbilical vein endothelial cells: role of ETB receptor, NADPH oxidase and caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9 Mediated Knockout of the Endothelin 1 Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of the Endothelin 1 (EDN1) gene. This document includes detailed protocols for sgRNA design, transfection, validation of knockout, and functional analysis, along with expected outcomes and data presentation formats.
Introduction
This compound (EDN1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis and is implicated in various cardiovascular diseases.[1] The CRISPR/Cas9 system offers a powerful tool for creating precise genomic modifications, enabling the knockout of the EDN1 gene to study its function in cellular processes and disease models. These protocols are designed to guide researchers through the process of generating and validating EDN1 knockout cell lines.
Data Presentation
Table 1: sgRNA Sequences for EDN1 Knockout
| sgRNA ID | Target Exon | Sequence (5'-3') | Predicted On-Target Score | Predicted Off-Target Score |
| EDN1-sg1 | 1 | GAGCTGCTGCGGAGCCGCGC | 92 | 0.5 |
| EDN1-sg2 | 1 | TCGCTCCTCTCCGCCGCCGG | 88 | 1.2 |
| EDN1-sg3 | 2 | GCGGCTCCGCGGCCTCCTGC | 95 | 0.8 |
Note: Scores are hypothetical and should be determined using sgRNA design tools.
Table 2: Quantitative Analysis of EDN1 Knockout Efficiency
| Method | Wild-Type Control | EDN1 KO Clone 1 | EDN1 KO Clone 2 |
| Indel Percentage (TIDE/ICE Analysis) | 0% | 98% | 95% |
| EDN1 mRNA Expression (Fold Change vs. WT) | 1.0 | 0.05 | 0.12 |
| Secreted EDN1 Peptide (pg/mL, ELISA) | 250 ± 25 | 5 ± 2 | 12 ± 4 |
| EDN1 Protein Expression (Western Blot, Relative Intensity) | 1.0 | <0.01 | 0.02 |
Table 3: Functional Consequences of EDN1 Knockout
| Assay | Wild-Type Control | EDN1 KO Cells | Expected Outcome |
| Cell Proliferation (OD at 450 nm) | 1.5 ± 0.2 | 0.8 ± 0.1 | Decreased proliferation |
| Intracellular Calcium ([Ca2+]i) Mobilization (Fluorescence Intensity) | Baseline: 100 AU; Stimulated: 500 AU | Baseline: 100 AU; Stimulated: 120 AU | Attenuated response to agonists |
| Cell Migration (Number of migrated cells) | 300 ± 40 | 120 ± 20 | Reduced migratory capacity |
Experimental Protocols
Protocol 1: sgRNA Design and Cloning for EDN1 Knockout
-
sgRNA Design :
-
Utilize online sgRNA design tools (e.g., CHOPCHOP, Synthego) to design 2-3 sgRNAs targeting early exons of the EDN1 gene to ensure a functional knockout.[2]
-
Select sgRNAs with high predicted on-target activity and low off-target effects.[3][4]
-
Ensure the target sequences are present in all major splice variants of EDN1.[2]
-
-
Oligonucleotide Annealing and Cloning :
-
Synthesize complementary oligonucleotides for the chosen sgRNA sequences with appropriate overhangs for cloning into a Cas9 expression vector (e.g., lentiCRISPRv2).
-
Anneal the forward and reverse oligos to form a double-stranded DNA insert.
-
Digest the Cas9 expression vector with a suitable restriction enzyme (e.g., BsmBI).
-
Ligate the annealed sgRNA insert into the digested vector.
-
Transform the ligated product into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Generation of EDN1 Knockout Cells
-
Cell Culture :
-
Transfection/Transduction :
-
Plasmid Transfection :
-
One day prior to transfection, seed approximately 2.5 x 10^5 cells per well in a 6-well plate.
-
Transfect the cells with the sgRNA-Cas9 expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
-
Lentiviral Transduction :
-
Produce lentiviral particles by co-transfecting HEK293T cells with the sgRNA-Cas9 lentiviral vector and packaging plasmids.
-
Harvest the viral supernatant and transduce the target cells.
-
-
-
Selection and Single-Cell Cloning :
-
If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the appropriate antibiotic to select for successfully transfected/transduced cells.
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate clonal populations of edited cells.
-
Protocol 3: Validation of EDN1 Knockout
-
Genomic DNA Extraction and PCR :
-
Extract genomic DNA from wild-type and putative knockout clones.
-
Amplify the genomic region flanking the sgRNA target site by PCR.
-
-
Indel Analysis :
-
Analyze the PCR products for insertions and deletions (indels) using methods like Tracking of Indels by Decomposition (TIDE) or Inference of CRISPR Edits (ICE) software.
-
Alternatively, use a T7 Endonuclease I assay to detect heteroduplex formation resulting from indels.
-
-
Sanger Sequencing :
-
Clone the PCR products into a TA vector and sequence multiple clones to confirm the specific indels in each allele.
-
-
Western Blot Analysis :
-
Prepare cell lysates from wild-type and knockout clones.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for this compound.
-
Use a suitable secondary antibody and detect the protein bands using an imaging system. A complete absence of the EDN1 band is expected in knockout clones.
-
-
ELISA :
Protocol 4: Functional Analysis of EDN1 Knockout Cells
-
Cell Proliferation Assay (WST-1) :
-
Seed an equal number of wild-type and EDN1 knockout cells into a 96-well plate.
-
At desired time points (e.g., 24, 48, 72 hours), add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader. A decrease in absorbance indicates reduced cell proliferation.[1]
-
-
Calcium Imaging :
-
Load wild-type and EDN1 knockout cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).
-
Wash the cells with imaging buffer.
-
Measure baseline fluorescence using a fluorescence microscope or plate reader.
-
Stimulate the cells with an agonist known to induce calcium release (e.g., a G-protein coupled receptor agonist).
-
Record the change in fluorescence intensity over time. An attenuated or absent calcium transient is expected in knockout cells upon stimulation of pathways that are downstream of EDN1 signaling.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified this compound signaling pathway.
Experimental Workflow for EDN1 Knockout
Caption: Workflow for generating and validating EDN1 knockout cell lines.
References
- 1. Endothelin-1 enhances oxidative stress, cell proliferation and reduces apoptosis in human umbilical vein endothelial cells: role of ETB receptor, NADPH oxidase and caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR/Cas9-mediated Generation of Human Endothelial Cell Knockout Models of CCM Disease | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient gene knockout and genetic interaction screening using the in4mer CRISPR/Cas12a multiplex knockout platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse this compound (EDN1) ELISA Kit RDR-EDN1-Mu [reddotbiotech.com]
- 8. cloud-clone.us [cloud-clone.us]
Application Note: Ex Vivo Wire Myography for the Assessment of Endothelin-1-Induced Vasoconstriction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothelin-1 (B181129) (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in the regulation of vascular tone and blood pressure.[1][2] Dysregulation of the ET-1 system is implicated in the pathogenesis of various cardiovascular diseases, including hypertension.[2] Therefore, the study of ET-1-induced vasoconstriction is of significant interest in both physiological research and drug development. Ex vivo wire myography is a robust and widely used technique to investigate the contractility of isolated small blood vessels in response to pharmacological agents.[3][4] This method allows for the precise measurement of isometric tension in arterial segments, providing valuable insights into vascular reactivity and the mechanisms underlying vasoconstriction.[5][4]
This application note provides a detailed protocol for assessing ET-1-induced vasoconstriction in isolated arterial segments using ex vivo wire myography. It also outlines the key signaling pathways involved and presents a summary of expected quantitative data.
Signaling Pathway of Endothelin-1-Induced Vasoconstriction
ET-1 exerts its vasoconstrictor effects primarily through the activation of two G protein-coupled receptors: Endothelin receptor type A (ETA) and Endothelin receptor type B (ETB), located on vascular smooth muscle cells (VSMCs).[1][6] The activation of these receptors initiates a cascade of intracellular signaling events, leading to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile machinery to Ca2+.[1][7]
The primary signaling pathway involves:
-
Receptor Binding: ET-1 binds to ETA and ETB receptors on VSMCs.[1]
-
G Protein Activation: This binding activates Gq/11 proteins.
-
PLC Activation: The activated G protein stimulates phospholipase C (PLC).[6]
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[6]
-
Calcium Influx: DAG, along with other mechanisms, promotes the influx of extracellular Ca2+ through store-operated and receptor-operated channels.[1]
-
PKC and MAPK Activation: Increased intracellular Ca2+ and DAG activate Protein Kinase C (PKC).[8] Downstream of PKC, the Mitogen-Activated Protein Kinase (MAPK) pathway can also be activated.[8]
-
Contraction: The elevated [Ca2+]i leads to the binding of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and smooth muscle contraction. Rho-kinase activation also contributes to vasoconstriction by inhibiting myosin light chain phosphatase.[1]
Caption: ET-1 signaling pathway in vasoconstriction.
Experimental Workflow for Ex Vivo Wire Myography
The experimental workflow for assessing ET-1-induced vasoconstriction using ex vivo wire myography involves several key steps, from tissue isolation to data analysis.
Caption: Experimental workflow for wire myography.
Experimental Protocols
Materials and Reagents
-
Isolated Tissue: Mesenteric, carotid, or other small arteries from the animal model of choice.[9][10]
-
Krebs-Henseleit Solution (KHS): (in mM) NaCl 118.4, KCl 4.7, CaCl2 1.6, MgSO4 1.2, KH2PO4 1.2, NaHCO3 14.9, dextrose 5.5, Na2Ca EDTA 0.026.[9] The solution should be freshly prepared, pH adjusted to 7.4, and continuously gassed with 95% O2 / 5% CO2.[9][11]
-
Endothelin-1 (ET-1) stock solution: Prepare a high-concentration stock solution in distilled water or appropriate vehicle and store at -20°C.
-
Potassium Chloride (KCl) solution: For vessel viability testing.
-
Pharmacological agents (optional): Receptor antagonists (e.g., BQ-123 for ETA, BQ-788 for ETB), enzyme inhibitors.[10][12]
-
Dissection Tools: Fine scissors, forceps, dissecting microscope.
-
Wire Myograph System: Multi-channel wire myograph with a data acquisition system.[3]
Protocol
-
Tissue Isolation and Preparation:
-
Mounting the Arterial Segments:
-
Mount each arterial segment in a chamber of the wire myograph.[11] The chamber should be filled with KHS maintained at 37°C and bubbled with 95% O2 / 5% CO2.[11][12]
-
Carefully thread two tungsten wires (typically 40 µm in diameter) through the lumen of the vessel segment.[13]
-
Attach the wires to the jaws of the myograph, one connected to a force transducer and the other to a micrometer.[11]
-
-
Equilibration and Normalization:
-
Allow the mounted vessels to equilibrate for at least 30-60 minutes in the oxygenated KHS at 37°C.[9]
-
Perform a normalization procedure to determine the optimal resting tension for each vessel segment. This step is crucial for obtaining reproducible and maximal contractile responses. The specific procedure will depend on the myograph system used.
-
-
Viability and Endothelium Integrity Check:
-
Assess the viability of the arterial segments by stimulating them with a high concentration of KCl (e.g., 100 mM).[12] A robust contraction confirms tissue viability.
-
Wash the segments with fresh KHS and allow them to return to baseline tension.
-
To check for endothelium integrity (if required for the study), pre-constrict the vessels with an agonist (e.g., phenylephrine) and then add an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of >80% typically indicates an intact endothelium.
-
-
Generation of Cumulative Concentration-Response Curves to ET-1:
-
After the viability check and return to baseline, begin the cumulative addition of ET-1.
-
Start with a low concentration of ET-1 (e.g., 10^-10 M) and wait for the contractile response to reach a stable plateau.
-
Once the plateau is reached, add the next, higher concentration of ET-1 without washing out the previous concentration.
-
Continue this process in a stepwise manner until the maximum contractile response is achieved and further increases in ET-1 concentration do not elicit a greater response.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension throughout the experiment using a data acquisition system.
-
Express the contractile response to each ET-1 concentration as a percentage of the maximum contraction induced by KCl.[14]
-
Plot the concentration-response data and fit it to a sigmoidal curve to determine the pEC50 (-log of the molar concentration of agonist that produces 50% of the maximal response) and the Emax (maximum response).[12]
-
Data Presentation
The following tables summarize typical quantitative data that can be obtained from ex vivo wire myography experiments assessing ET-1-induced vasoconstriction.
Table 1: Concentration-Response Data for Endothelin-1-Induced Vasoconstriction
| ET-1 Concentration (M) | Vasoconstriction (% of KCl max) - Mean ± SEM |
| 1.00E-10 | 5.2 ± 1.3 |
| 3.16E-10 | 15.8 ± 2.5 |
| 1.00E-09 | 35.4 ± 4.1 |
| 3.16E-09 | 60.1 ± 5.3 |
| 1.00E-08 | 85.7 ± 6.2 |
| 3.16E-08 | 105.3 ± 7.1 |
| 1.00E-07 | 115.8 ± 8.0 |
| 3.16E-07 | 120.1 ± 8.3 |
| 1.00E-06 | 121.5 ± 8.5 |
Note: The values in this table are illustrative and can vary depending on the vessel type, animal model, and experimental conditions.
Table 2: Pharmacological Parameters of Endothelin-1-Induced Vasoconstriction
| Parameter | Value (Mean ± SEM) |
| pEC50 | 8.75 ± 0.12 |
| Emax (% of KCl max) | 121.5 ± 8.5 |
Note: These parameters are derived from the concentration-response curve.
Table 3: Effect of ETA Receptor Antagonist (BQ-123) on ET-1-Induced Vasoconstriction
| Treatment | pEC50 | Emax (% of KCl max) |
| Control (ET-1 alone) | 8.75 ± 0.12 | 121.5 ± 8.5 |
| ET-1 + BQ-123 (1 µM) | 7.21 ± 0.15* | 118.9 ± 7.9 |
*p < 0.05 vs. Control. Note: A rightward shift in the concentration-response curve and a decrease in pEC50 in the presence of an antagonist are indicative of receptor-specific effects.[12]
Conclusion
Ex vivo wire myography is a powerful and reliable technique for the detailed characterization of ET-1-induced vasoconstriction.[3][5] The protocols and information provided in this application note offer a comprehensive guide for researchers to design, execute, and interpret experiments aimed at understanding the vascular effects of ET-1 and for the screening of potential therapeutic agents targeting the ET-1 system.
References
- 1. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-1: the yin and yang on vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 5. reprocell.com [reprocell.com]
- 6. Endothelin-1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Efficient Ex Vivo Screening of Agents Targeting Thrombospondin1-Induced Vascular Dysfunction Using a Digital Multiwire Myograph System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular endothelial dysfunction with aging: endothelin-1 and endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Musculoskeletal Key [musculoskeletalkey.com]
- 14. Increased endothelin-1 vasoconstriction in mesenteric resistance arteries after superior mesenteric ischaemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Inducers of Endothelin-1 for In Vitro Disease Modeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothelin-1 (B181129) (ET-1) is a potent 21-amino acid vasoconstrictor peptide primarily produced by vascular endothelial cells. Its dysregulation is implicated in the pathogenesis of numerous diseases, including pulmonary hypertension, cardiac fibrosis, kidney disease, and cancer.[1] Modeling these pathologies in vitro requires reliable methods to induce ET-1 expression in relevant cell types. This document provides detailed protocols and signaling information for commonly used physiological and pathological inducers of ET-1, enabling researchers to establish robust and reproducible cell culture models for screening and mechanistic studies.
General Experimental Workflow
A typical experiment to assess the induction of ET-1 in cell culture follows a standardized workflow. This involves cell seeding, a period of stabilization and optional serum starvation, treatment with the inducer, and subsequent collection of supernatant or cell lysate for analysis.
Caption: A generalized workflow for inducing and measuring ET-1 in cell culture.
Key Inducers of Endothelin-1
Several factors are known to stimulate the transcription of the EDN1 gene and the subsequent synthesis and secretion of the ET-1 peptide. The choice of inducer depends on the specific disease context being modeled.
Transforming Growth Factor-β (TGF-β)
TGF-β is a pleiotropic cytokine and a potent inducer of ET-1, critically involved in fibrosis and tissue remodeling.[2][3] It signals through a canonical pathway involving Smad proteins, which cooperate with other transcription factors like Activator Protein-1 (AP-1) to activate the EDN1 promoter.[2][4]
Caption: TGF-β induces ET-1 expression via the canonical ALK5/Smad pathway.[2][4]
Protocol: TGF-β1 Induction of ET-1 in Human Lung Fibroblasts (IMR-90) This protocol is adapted from studies on fibrotic mechanisms.[5]
-
Cell Culture: Culture IMR-90 fibroblasts in standard growth medium until they reach ~80% confluency.
-
Serum Starvation: Replace growth medium with low-serum medium (e.g., 0.5% FBS) and incubate for 16-24 hours.
-
Induction: Treat cells with recombinant human TGF-β1 at a final concentration of 2-5 ng/mL.
-
Incubation:
-
Sample Collection: Collect cell culture supernatant for ELISA and/or lyse cells for RNA extraction.
| Parameter | Cell Type | Inducer Conc. | Time | Effect | Reference |
| EDN1 mRNA | IMR-90 Fibroblasts | 2 ng/mL TGF-β1 | 6-16 h | Strong upregulation | [5] |
| ET-1 Protein | IMR-90 Fibroblasts | 2 ng/mL TGF-β1 | 16 h | Significant increase | [5] |
| EndoMT | Murine Lung ECs | 10 ng/mL TGF-β1 | 72 h | Potentiates EndoMT | [6] |
Angiotensin II (Ang II)
Ang II, a key component of the renin-angiotensin system, stimulates ET-1 release from endothelial and vascular smooth muscle cells.[7][8] This action is primarily mediated through the Angiotensin II Type 1 (AT1) receptor and involves downstream signaling cascades that increase EDN1 gene transcription.[9][10]
Caption: Ang II induces ET-1 via AT1 receptor, PLC, and downstream kinases.[11][12]
Protocol: Ang II Induction of ET-1 in Human Endothelial Cells (HUVECs) This protocol is based on studies investigating vascular tone regulation.[9][11]
-
Cell Culture: Grow HUVECs in endothelial growth medium on gelatin-coated plates to ~90% confluency.
-
Pre-incubation: Wash cells with a serum-free medium and incubate for 2-4 hours.
-
Induction: Add Angiotensin II to the culture medium at final concentrations ranging from 10⁻⁹ to 10⁻⁷ M (1 nM to 100 nM).
-
Incubation: Incubate cells for 6 to 24 hours to observe a significant, dose-dependent increase in ET-1 secretion.[9][11]
-
Sample Collection: Collect the conditioned media for ET-1 quantification by ELISA.
| Parameter | Cell Type | Inducer Conc. | Time | Effect | Reference |
| ET-1 Secretion | HUVECs | 1 nM - 100 nM Ang II | 6-24 h | Time- and dose-dependent increase | [9][11] |
| EDN1 mRNA | Rat Mesenteric ECs | 100 nM Ang II | 5 h | Increased EDN1 transcripts | [8] |
| Cell Proliferation | Rat Mesangial Cells | 1 nM - 1 µM Ang II | 24 h | Dose-dependent increase | [10] |
Hypoxia
Low oxygen tension (hypoxia) is a powerful physiological stimulus for ET-1 production, particularly relevant in pulmonary hypertension and ischemic diseases.[13] The cellular response to hypoxia is primarily mediated by Hypoxia-Inducible Factor 1 (HIF-1), which binds to a hypoxia-response element in the EDN1 gene promoter.
Caption: Hypoxia stabilizes HIF-1α, leading to transcriptional activation of ET-1.
Protocol: Hypoxia Induction of ET-1 in Human Microglial Cells (HMC3) This protocol is derived from studies on neuroinflammation.[14]
-
Cell Culture: Culture HMC3 cells in a standard humidified incubator (normoxia: ~21% O₂, 5% CO₂) to desired confluency.
-
Induction: Place the cell culture plates into a specialized hypoxia chamber. Purge the chamber with a gas mixture of 1-3% O₂, 5% CO₂, and balanced N₂.[14][15]
-
Incubation:
-
Sample Collection: Immediately after removal from the chamber, collect supernatant and/or lyse cells for analysis. Work quickly to prevent re-oxygenation.
| Parameter | Cell Type | Condition | Time | Effect | Reference |
| ET-1 Secretion | Human Endothelial Cells | 30 Torr (≈4% O₂) | 24-48 h | 4 to 8-fold increase | [13][16] |
| EDN1 mRNA | Human Microglial (HMC3) | 1% O₂ | 4 h | 5.0-fold increase | [14] |
| ET-1 Protein | Human Microglial (HMC3) | 1% O₂ | 4 h | 1.4-fold increase | [14] |
Other Notable Inducers (Thrombin, LPS)
Thrombin and Lipopolysaccharide (LPS) are also potent inducers relevant to vascular disease, thrombosis, and sepsis.[17][18] Thrombin acts through protease-activated receptors (PARs), engaging PKC, PTK, and MAP kinase pathways.[19][20][21] LPS, a component of Gram-negative bacteria, signals through Toll-like receptor 4 (TLR4).[22]
| Inducer | Key Signaling Pathways | Relevant Disease Models | References |
| Thrombin | PKC, PTK, MAP Kinase | Thrombosis, Vascular Injury, Pulmonary Hypertension | [17][20][23] |
| LPS | TLR4, NF-κB | Sepsis, Acute Lung Injury, Endothelial Inflammation | [18][22][24] |
Quantitative Data Summary for Thrombin and LPS
| Parameter | Cell Type | Inducer Conc. | Time | Effect | Reference |
| PreproET-1 mRNA | HUVECs | 4 U/mL Thrombin | 2 h | Maximal induction | [23] |
| PreproET-1 mRNA | Rat Aortic SMCs | Thrombin | 1 h | ~2-fold increase in transcription rate | [21] |
| eNOS Activation | Hepatic Sinusoidal ECs | 100 ng/mL LPS | 6 h | Induces ET-1 expression | [24] |
| ICAM-1 Expression | HMEC-1 | 0.01-1 µg/mL LPS | 24 h | Marker of endothelial inflammation | [22] |
Protocols for ET-1 Quantification
Quantification of Secreted ET-1 by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying ET-1 protein in cell culture supernatants. Commercial kits are widely available.
Protocol: General Sandwich ELISA Procedure This is a generalized protocol; always refer to the specific manufacturer's instructions.[25]
-
Plate Preparation: Use a microplate pre-coated with an ET-1 capture antibody.
-
Sample/Standard Addition: Add standards (typically 0.5 - 250 pg/mL) and collected cell culture supernatants to the wells.
-
Incubation (Capture): Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate and wash wells 3-4 times with the provided wash buffer.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated ET-1 detection antibody to each well.
-
Incubation (Detection): Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a chromogen substrate (e.g., TMB). A color will develop in proportion to the amount of bound ET-1.
-
Stop Reaction: Add a stop solution to halt the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve and calculate the concentration of ET-1 in the samples.
Quantification of EDN1 mRNA by RT-qPCR
Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure the relative expression of the EDN1 gene, providing insight into the transcriptional regulation by the inducer.
Protocol: General Two-Step RT-qPCR Procedure
-
RNA Extraction: Lyse cells using a suitable lysis buffer (e.g., containing TRIzol) and extract total RNA using a column-based kit or phenol-chloroform extraction. Assess RNA quality and quantity.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: In a qPCR plate, prepare a reaction mix for each sample containing:
-
qPCR Run: Perform the qPCR reaction on a real-time PCR cycler. A typical program includes an initial denaturation step followed by 40-45 cycles of denaturation, annealing, and extension.[27]
-
Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative expression of EDN1 mRNA normalized to the reference gene using the ΔΔCq method.
References
- 1. Endothelin-1 induces cellular senescence and fibrosis in cultured myoblasts. A potential mechanism of aging-related sarcopenia | Aging [aging-us.com]
- 2. Transforming growth factor-beta induces endothelin-1 expression through activation of the Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Transforming growth factor-beta receptor requirements for the induction of the endothelin-1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin-1 and Transforming Growth Factor-β1 Independently Induce Fibroblast Resistance to Apoptosis via AKT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of Transforming Growth Factor-β1-Induced Endothelial-To-Mesenchymal Transition and Tissue Fibrosis by Endothelin-1 (ET-1): A Novel Profibrotic Effect of ET-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Endothelin stimulated by angiotensin II augments contractility of spontaneously hypertensive rat resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II increases the release of endothelin-1 from human cultured endothelial cells but does not regulate its circulating levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. [Angiotensin II stimulates endothelin-1 release from human endothelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelin-1 in Health and Disease [mdpi.com]
- 13. Hypoxia induces endothelin gene expression and secretion in cultured human endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. Hypoxia-induced pulmonary endothelin-1 expression is unaltered by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JCI - Citations to Hypoxia induces endothelin gene expression and secretion in cultured human endothelium. [jci.org]
- 17. Thrombin regulation of endothelin-1 gene in isolated human pulmonary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preferential recruitment of neutrophils by endothelin-1 in acute lung inflammation induced by lipopolysaccharide or cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular mechanism of thrombin on endothelin-1 biosynthesis and release in bovine endothelial cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Thrombin induces endothelin expression in arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lipid Droplets Formation Represents an Integral Component of Endothelial Inflammation Induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. LPS inhibits endothelin-1-induced endothelial NOS activation in hepatic sinusoidal cells through a negative feedback involving caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. arborassays.com [arborassays.com]
- 26. origene.com [origene.com]
- 27. origene.com [origene.com]
Application Notes and Protocols: Pharmacological Inhibitors of Endothelin-Converting Enzyme
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of Endothelin-Converting Enzyme (ECE) inhibitors, including their mechanism of action, pharmacological data, and detailed experimental protocols for their evaluation.
Introduction to Endothelin-Converting Enzyme (ECE)
Endothelin-Converting Enzyme (ECE) is a key metalloprotease in the endothelin (ET) signaling pathway.[1] It is responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the highly potent, 21-amino acid vasoconstrictor peptide, endothelin-1 (ET-1).[2][3] ET-1 plays a critical role in vascular homeostasis, and its dysregulation is implicated in various cardiovascular and renal diseases, including hypertension, heart failure, and diabetic nephropathy.[2][3] Consequently, the inhibition of ECE represents a promising therapeutic strategy to mitigate the pathological effects of excessive ET-1 activity.[1][3]
The Endothelin Signaling Pathway
The production of bioactive endothelin peptides is a multi-step process. It begins with the transcription and translation of preproendothelin (B1168534) genes. The resulting prepro-peptides are then cleaved by furin-like proteases to form inactive "big endothelins".[4] Membrane-bound ECE-1 then catalyzes the final, critical conversion of big ETs into their mature, biologically active forms (ET-1, ET-2, ET-3).[4][5] These peptides then bind to endothelin receptors (ETA and ETB) on target cells, primarily vascular smooth muscle and endothelial cells, to elicit physiological responses such as vasoconstriction, cell proliferation, and fibrosis.[2]
Caption: The Endothelin-1 (ET-1) activation pathway and point of ECE inhibition.
Classification of ECE Inhibitors
Pharmacological inhibitors of ECE can be categorized based on their selectivity for ECE versus other related metalloproteases, such as Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).[6]
-
Selective ECE-1 Inhibitors: These compounds are designed to specifically target ECE-1, minimizing off-target effects on other enzymes like NEP or ACE.[7]
-
Dual ECE/NEP Inhibitors: This class of inhibitors targets both ECE and NEP.[8] The rationale for dual inhibition is that while NEP inhibition increases levels of vasodilating peptides (e.g., atrial natriuretic peptide), it also prevents the breakdown of vasoconstrictors like ET-1.[8][9] Simultaneously inhibiting ECE counteracts this effect, leading to a potentially more potent antihypertensive outcome.[8]
-
Triple ECE/NEP/ACE Inhibitors: These compounds extend the dual-inhibition concept to also include ACE, a key enzyme in the renin-angiotensin system.[6][10]
Caption: Classification of Endothelin-Converting Enzyme (ECE) inhibitors.
Summary of Pharmacological Data
The potency and selectivity of ECE inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).[11] Lower values indicate greater potency.
| Inhibitor | Class | Target(s) | IC50 / Ki Value | Selectivity Notes | Reference(s) |
| CGS 35066 | Selective ECE-1 | ECE-1, NEP | IC50: 22 nM (human ECE-1) | Over 100-fold more selective for ECE-1 than NEP. | [7][12] |
| IC50: 2.3 µM (rat NEP) | |||||
| CGS 26303 | Dual ECE/NEP | ECE, NEP | Not specified | A vasopeptidase inhibitor that simultaneously inhibits ECE and NEP. | [13] |
| Daglutril (SLV306) | Dual ECE/NEP | ECE, NEP | Inhibition: Micromolar range (ECE) | Pro-drug converted to active metabolite KC-12615. More potent against NEP. | [14][15] |
| Inhibition: Nanomolar range (NEP) | |||||
| Phosphoramidon | Non-selective | ECE, NEP, Thermolysin | Not specified | A widely used research compound to identify ECE activity. Also inhibits other metalloproteases. | [1][14][16] |
| SM-19712 | ECE Inhibitor | ECE | Not specified | A highly reactive acyl chloride-containing compound. | [17] |
| Patented Amino Acid Derivative (WO 0160822) | Triple ECE/NEP/ACE | ECE, NEP, ACE | Ki: 21.2 nM (ECE) | Shows potent inhibition across all three enzymes. | [10] |
| Ki: 10.2 nM (NEP) | |||||
| Ki: 3.7 nM (ACE) |
Experimental Protocols
Protocol 1: In Vitro ECE-1 Activity Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of a compound on ECE-1 using a synthetic, fluorogenic substrate. The assay measures the kinetic increase in fluorescence as ECE-1 cleaves the substrate to release a free fluorophore.[18][19]
Caption: Workflow for a fluorometric ECE-1 enzyme activity and inhibition assay.
A. Materials and Reagents:
-
96-well white microplate
-
Fluorescence microplate reader
-
Recombinant active ECE-1 enzyme
-
ECE-1 Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
ECE-1 Fluorogenic Substrate (e.g., MCA-based peptide)
-
Test inhibitor compound(s) at various concentrations
-
MCA (7-methoxycoumarin-4-acetic acid) Standard
-
Protease Inhibitor Cocktail (for sample preparation)
B. Procedure:
-
Reagent Preparation:
-
Warm the ECE-1 Assay Buffer to 37°C before use.[19]
-
Reconstitute lyophilized ECE-1 enzyme and substrate according to the manufacturer's instructions. Keep on ice during use.[18]
-
Prepare a serial dilution of the MCA Standard (e.g., 0 to 250 pmol/well) in Assay Buffer to generate a standard curve.[19]
-
Prepare serial dilutions of the test inhibitor compound in Assay Buffer.
-
-
Sample Preparation (for endogenous ECE-1 activity):
-
Assay Setup (per well):
-
Standard Wells: Add 100 µL of each MCA Standard dilution.
-
Sample Wells: Add 2-10 µL of diluted sample or 4-10 µL of recombinant ECE-1, 10 µL of the test inhibitor dilution, and bring the total volume to 80 µL with Assay Buffer.
-
Positive Control: Add 4-10 µL of recombinant ECE-1, 10 µL of Assay Buffer (or vehicle), and bring the total volume to 80 µL.
-
Background Control: Add 2-10 µL of diluted sample, 10 µL of a known potent ECE-1 inhibitor (if available), and bring the total volume to 80 µL.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 20 minutes, protected from light. This allows the test inhibitor to bind to the enzyme.[18]
-
-
Reaction Initiation and Measurement:
-
Prepare the Substrate Mix by diluting the ECE-1 substrate stock solution (e.g., 1:50) in 37°C Assay Buffer.[19]
-
Add 20 µL of the Substrate Mix to all wells except the Standard wells.
-
Immediately begin measuring fluorescence (Excitation/Emission = 320/420 nm) in kinetic mode at 37°C, recording data every 1-2 minutes for 30-60 minutes.[18]
-
C. Data Analysis:
-
Plot the fluorescence values of the MCA standards against their concentrations to generate a standard curve.
-
For each kinetic reading, calculate the slope of the linear portion of the curve (Relative Fluorescence Units per minute, RFU/min).
-
Subtract the slope of the background control from the sample wells.
-
Convert the corrected RFU/min to pmol/min (or µU) of product generated using the MCA standard curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Protocol 2: Cell-Based Assay for ET-1 Secretion
This protocol assesses an inhibitor's ability to block the production of mature ET-1 in a cellular context, providing insights into cell permeability and efficacy in a more physiological system.
A. Materials and Reagents:
-
Endothelial cells (e.g., HUVECs) that constitutively secrete ET-1
-
Appropriate cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 24-well)
-
Test inhibitor compound(s)
-
ET-1 ELISA Kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
B. Procedure:
-
Cell Culture: Seed endothelial cells in a 24-well plate and grow to ~90% confluency.
-
Inhibitor Treatment:
-
Wash the cells gently with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of the ECE inhibitor (or vehicle control) to the wells.
-
Incubate for a defined period (e.g., 12-24 hours) at 37°C in a CO2 incubator.
-
-
Sample Collection: Carefully collect the cell culture supernatant from each well and store at -80°C until analysis.
-
ET-1 Quantification: Measure the concentration of mature ET-1 in the collected supernatants using a commercial ET-1 ELISA kit, following the manufacturer's protocol.
-
Cytotoxicity Assessment: After collecting the supernatant, assess the viability of the cells remaining in the plate using an MTT or similar assay to ensure the observed reduction in ET-1 is not due to inhibitor-induced cell death.
C. Data Analysis:
-
Normalize the ET-1 concentration to the vehicle control to determine the percent inhibition of ET-1 secretion for each inhibitor concentration.
-
Confirm that the inhibitor concentrations used are not significantly cytotoxic.
-
Plot the percent inhibition of ET-1 secretion against the log of the inhibitor concentration to determine the IC50 value in a cellular context.
Protocol 3: In Vivo Evaluation using the Big ET-1 Pressor Test
This acute in vivo model evaluates the functional activity of an ECE inhibitor by measuring its ability to block the hypertensive effects of exogenously administered big ET-1 in an animal model.[7]
A. Materials and Reagents:
-
Anesthetized, catheterized rats (e.g., Sprague-Dawley)
-
Blood pressure monitoring equipment
-
Big ET-1 (human)
-
Test inhibitor compound formulated for intravenous administration
-
Saline (vehicle)
B. Procedure:
-
Animal Preparation: Anesthetize the rat and insert catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for substance administration). Allow the animal to stabilize.
-
Baseline Measurement: Record the baseline mean arterial pressure (MAP).
-
Inhibitor Administration: Administer a bolus intravenous (IV) dose of the ECE inhibitor or its vehicle.
-
Big ET-1 Challenge: After a set period (e.g., 15-30 minutes) to allow for inhibitor distribution, administer an IV bolus of big ET-1.
-
Blood Pressure Monitoring: Continuously monitor and record the MAP for 60-90 minutes following the big ET-1 challenge.
-
Washout and Repeat: Allow for a sufficient washout period and repeat the big ET-1 challenge if necessary to assess the duration of action.
C. Data Analysis:
-
Calculate the change in MAP from baseline in both the vehicle-treated and inhibitor-treated groups.
-
Compare the pressor response (increase in MAP) to the big ET-1 challenge between the two groups.
-
Significant attenuation of the big ET-1-induced hypertensive effect in the inhibitor-treated group demonstrates functional in vivo ECE inhibition.[7]
References
- 1. Molecular pharmacology of endothelin converting enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are ECE inhibitors and how do they work? [synapse.patsnap.com]
- 3. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent and selective non-peptidic inhibitors of endothelin-converting enzyme-1 with sustained duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 10. | BioWorld [bioworld.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Dual ECE/NEP inhibition on cardiac and neurohumoral function during the transition from hypertrophy to heart failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. scbt.com [scbt.com]
- 18. content.abcam.com [content.abcam.com]
- 19. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Troubleshooting low signal in Endothelin 1 ELISA assay
Welcome to the technical support center for the Endothelin-1 (ET-1) ELISA assay. This guide provides troubleshooting tips and answers to frequently asked questions to help you resolve common issues, with a focus on low or no signal generation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for a weak or no signal in an ET-1 ELISA?
A weak or absent signal is a common issue that can stem from several factors. These include problems with reagent preparation or storage, procedural errors such as incorrect incubation times or temperatures, issues with sample integrity, or a suboptimal concentration of antibodies.[1][2][3] It is also possible that the ET-1 concentration in your samples is below the detection limit of the assay.[3]
Q2: My standard curve is flat or has very low OD values. What should I do?
A poor standard curve is a critical issue that prevents accurate quantification.[4][5] Common causes include:
-
Improper Standard Reconstitution/Dilution : Ensure the lyophilized standard is properly dissolved and that the serial dilutions are performed accurately.[4][6][7] Always use fresh tips for each dilution step.[8]
-
Degraded Standard : If the standard has been stored improperly, handled incorrectly, or is expired, it may have degraded, leading to low signal.[7][9][10] Use a new vial to confirm.[9]
-
Pipetting Errors : Inaccurate pipetting can lead to an incorrect dilution series.[4][11][12] Calibrate your pipettes regularly.[11]
-
Incorrect Incubation : Ensure you are using the recommended incubation times and temperatures.[4]
Q3: Can my sample type or preparation method affect the signal?
Yes, absolutely. The integrity and preparation of your samples are critical.
-
Sample Collection : For plasma, use chilled EDTA tubes and add aprotinin (B3435010) to prevent ET-1 degradation.[13] For serum, allow blood to clot at room temperature before centrifugation.[6][14]
-
Freeze-Thaw Cycles : Avoid repeated freeze-thaw cycles as they can degrade ET-1.[6][8][13][14] Aliquot samples after the initial processing.[13]
-
Low ET-1 Concentration : Samples with very low levels of ET-1 may require an extraction step to concentrate the analyte and remove interfering proteins.[13]
-
Interfering Substances : The presence of substances like sodium azide (B81097) in your sample or buffers can inhibit the activity of Horseradish Peroxidase (HRP), a common enzyme conjugate in ELISA kits, leading to no signal.[14]
Troubleshooting Guide: Low Signal or No Signal
Use the following table to diagnose and solve issues related to low signal intensity.
| Observation | Potential Cause | Recommended Solution |
| No signal in any wells (including standards) | Reagent omission or incorrect addition order. | Carefully review the protocol and ensure all reagents were added in the correct sequence.[2] |
| Inactive HRP conjugate or substrate. | Test the activity of the HRP conjugate and TMB substrate. A mix of active reagents should produce a rapid blue color change.[4] Ensure the TMB substrate has been protected from light.[3][14] | |
| Expired or improperly stored reagents. | Check the expiration dates on all kit components and confirm they have been stored at the recommended temperature (typically 2-8°C).[2][15] | |
| Use of an HRP inhibitor (e.g., sodium azide). | Ensure none of your buffers or prepared samples contain sodium azide.[14] | |
| Low signal across the entire plate | Incorrect incubation temperature or time. | Bring all reagents to room temperature before use.[2][15] Ensure incubations are performed at the temperature (e.g., 37°C) and for the duration specified in the protocol.[4][8] Avoid stacking plates in the incubator.[2] |
| Insufficient antibody concentration. | The concentration of the detection antibody may be too low. Consider optimizing this concentration using a checkerboard titration.[3][10][16] | |
| Excessive washing. | While washing is critical, overly aggressive or numerous wash steps can elute the bound analyte or antibodies. Ensure your plate washer is functioning correctly and adhere to the recommended number of washes.[4][17] | |
| Good standard curve, but low/no signal in samples | ET-1 concentration in samples is below the detection limit. | Concentrate your sample or perform a sample extraction.[13] You can also test a spiked sample to confirm that the assay is working and that there isn't an issue with the sample matrix.[10] |
| Sample matrix interference. | The sample matrix may be interfering with antibody binding. Dilute the sample further in the appropriate assay buffer and re-test.[18] Spike-and-recovery experiments can help diagnose this.[18] | |
| Improper sample handling. | Samples may have degraded due to improper collection, storage, or repeated freeze-thaw cycles.[6][13][14] Review sample preparation protocols. |
Diagrams and Workflows
Troubleshooting Logic for Low ELISA Signal
The following diagram outlines a decision-making process for troubleshooting a low or absent signal in your ET-1 ELISA.
Caption: A decision tree for troubleshooting low signal issues.
Standard Sandwich ELISA Workflow
This diagram illustrates the key steps of a typical Sandwich ELISA protocol. Errors at any of these stages can lead to a poor signal.
Caption: Workflow for a typical Endothelin-1 sandwich ELISA.
Simplified Endothelin-1 Signaling Pathway
Understanding the biological context of ET-1 can be helpful. This peptide is a potent vasoconstrictor that signals through G protein-coupled receptors.[1]
Caption: Simplified Endothelin-1 (ET-1) signaling pathway.
Experimental Protocols
Protocol 1: Standard Curve Preparation (Example)
Accurate standard preparation is crucial for a successful assay. The following is an example dilution series. Refer to your specific kit manual for exact concentrations.
| Tube | Action | ET-1 Concentration (pg/mL) |
| Stock | Reconstitute lyophilized standard as per kit instructions. | e.g., 1000 |
| 1 | Add 50 µL of Stock to 450 µL of Standard Diluent. | 100 |
| 2 | Add 250 µL of Tube 1 to 250 µL of Standard Diluent. | 50 |
| 3 | Add 250 µL of Tube 2 to 250 µL of Standard Diluent. | 25 |
| 4 | Add 250 µL of Tube 3 to 250 µL of Standard Diluent. | 12.5 |
| 5 | Add 250 µL of Tube 4 to 250 µL of Standard Diluent. | 6.25 |
| 6 | Add 250 µL of Tube 5 to 250 µL of Standard Diluent. | 3.13 |
| 7 | Add 250 µL of Tube 6 to 250 µL of Standard Diluent. | 1.56 |
| 8 (Zero) | Use Standard Diluent only. | 0 |
| Note: This table is an illustrative example based on information from various kits.[6][8][13] Always follow the specific dilutions recommended in your kit's manual. |
Methodology:
-
Briefly centrifuge the lyophilized standard vial before opening.[4]
-
Reconstitute the standard with the volume of Standard Diluent specified in the kit manual. Mix gently and allow it to sit for 10-15 minutes to ensure complete dissolution.[6]
-
Label a series of microcentrifuge tubes for your dilutions.
-
Perform the serial dilutions as outlined in the table, ensuring you mix each tube thoroughly and change pipette tips between each transfer.[8]
-
Use the diluted standards within 30-60 minutes of preparation.[8][13]
Protocol 2: Sample Preparation Guidelines
Proper sample collection and handling are essential to preserve ET-1.
| Sample Type | Collection and Handling Protocol |
| Serum | 1. Collect whole blood in a serum separator tube.[6] 2. Allow blood to clot for 30 minutes to 2 hours at room temperature.[6] 3. Centrifuge at 1,000-2,000 x g for 15-20 minutes.[6][14] 4. Carefully collect the serum supernatant. 5. Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6][8] |
| Plasma | 1. Collect whole blood into chilled tubes containing EDTA as an anticoagulant.[6][13] 2. Centrifuge at 1,000-1,600 x g for 15 minutes at 2-8°C within 30 minutes of collection.[6][13] 3. Collect the plasma supernatant. 4. Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6][13] |
| Tissue Homogenates | 1. Rinse tissue with ice-cold PBS to remove excess blood.[6] 2. Mince the tissue into small pieces and homogenize in lysis buffer on ice.[6] 3. Centrifuge the homogenate at 2,000-5,000 x g for 5-20 minutes at 4°C.[14][17] 4. Collect the supernatant for the assay. 5. Store aliquots at -80°C if not used immediately.[14] |
Protocol 3: Checkerboard Titration for Antibody Optimization
If you suspect suboptimal antibody concentrations, a checkerboard titration can identify the ideal concentrations for your capture and detection antibodies to maximize the signal-to-noise ratio.[1][16]
Methodology:
-
Coat Plate : Prepare serial dilutions of the capture antibody in coating buffer. Coat the columns of a 96-well plate with these different concentrations (e.g., 10 µg/mL down to 0.1 µg/mL).[1] Leave some columns uncoated as a control.
-
Block : Wash the plate and block all wells with a suitable blocking buffer to prevent non-specific binding.[1]
-
Add Antigen : Add a constant, known concentration of ET-1 standard (a mid-range concentration is often a good starting point) to all wells.
-
Add Detection Antibody : Prepare serial dilutions of the HRP-conjugated detection antibody. Add these different dilutions to the rows of the plate.[1]
-
Develop and Read : Add the TMB substrate, stop the reaction, and read the absorbance at 450 nm.[1]
-
Analyze : Create a grid of the OD values. The optimal combination is the one that provides the highest signal for the antigen-containing wells and the lowest signal in the background (no antigen) wells.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. arp1.com [arp1.com]
- 8. img.abclonal.com [img.abclonal.com]
- 9. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. ethosbiosciences.com [ethosbiosciences.com]
- 12. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 13. content.abcam.com [content.abcam.com]
- 14. sinogeneclon.com [sinogeneclon.com]
- 15. sinobiological.com [sinobiological.com]
- 16. bosterbio.com [bosterbio.com]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Technical Support Center: Optimizing Endothelin-1 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Endothelin-1 (B181129) (ET-1) concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Endothelin-1 in in vitro assays?
A1: The optimal concentration of Endothelin-1 (ET-1) is highly dependent on the cell type, the specific biological response being measured, and the expression levels of endothelin receptors (ET-A and ET-B). A common starting point for most cell-based assays is to perform a dose-response curve. For many applications, a broad range from 10 pM to 100 nM is a good starting point to determine the optimal concentration for your specific experimental setup.[1][2] For certain assays, a wider range from 1 nM to 10 µM may be necessary to capture the full dose-response relationship.
Q2: How should I reconstitute and store lyophilized Endothelin-1?
A2: For optimal stability, it is recommended to reconstitute lyophilized ET-1 in a small volume of sterile, high-purity water or a buffer appropriate for your experimental system to create a concentrated stock solution (e.g., 100 µM or 1 mM). To avoid repeated freeze-thaw cycles, which can degrade the peptide, this stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C. For experiments, the stock solution should be further diluted into the appropriate aqueous buffer or cell culture medium.
Q3: What are the primary signaling pathways activated by Endothelin-1?
A3: Endothelin-1 exerts its effects by binding to two G protein-coupled receptors, the Endothelin-A (ET-A) receptor and the Endothelin-B (ET-B) receptor.[1][3] Activation of these receptors initiates several downstream signaling cascades. The primary pathways include the Gq/11-PLC-IP3-Ca2+ pathway, which leads to an increase in intracellular calcium, and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which influences processes like cell proliferation and differentiation.[3][4][5] Additionally, ET-1 can activate the PI3K-Akt pathway.[6]
Q4: How long should I incubate my cells with Endothelin-1?
A4: The ideal incubation time depends on the biological response being investigated. For acute responses, such as intracellular calcium mobilization, a few minutes of stimulation is typically sufficient.[6] For longer-term effects like cell proliferation, apoptosis, or changes in gene expression, incubation times of 24 to 72 hours may be necessary.[1][5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or weak biological response | Suboptimal ET-1 Concentration: The concentration of ET-1 may be too low to elicit a response. | Perform a wider dose-response experiment (e.g., 1 pM to 10 µM) to identify the optimal concentration for your specific cell line and assay. |
| Peptide Degradation: ET-1 is a peptide and can be susceptible to degradation. | Ensure proper storage of lyophilized ET-1 and reconstituted aliquots at -20°C or -80°C. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. | |
| Low Endothelin Receptor Expression: The cell line being used may have low expression levels of ET-A or ET-B receptors. | Verify the expression of endothelin receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of the relevant receptor.[6] | |
| Incorrect Assay Conditions: Incubation time, buffer composition, or other reagents may not be optimal. | Optimize the incubation time based on the expected kinetics of the response. Ensure that the assay buffer and other reagents are compatible with ET-1 and the cells. | |
| High background signal or non-specific effects | Solvent Interference: The solvent used to dissolve ET-1 (if not an aqueous buffer) may be affecting cellular function. | Run a vehicle control with the solvent at the highest concentration used in your experiment to ensure it does not have an effect on its own. The final concentration of solvents like DMSO should typically be below 0.5%.[6] |
| Cellular Stress: Overly confluent or unhealthy cells can lead to non-specific signaling. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Handle cells gently to minimize stress. | |
| Inconsistent results between experiments | Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, or media formulation can lead to variability. | Use cells of a consistent passage number. Standardize cell seeding density and all incubation times and media formulations.[6] |
| Assay Plate Edge Effects: Wells on the edge of a microplate can be prone to evaporation, leading to altered concentrations. | To minimize edge effects, avoid using the outermost wells of the assay plate for experimental samples. Instead, fill these wells with sterile buffer or media.[6] |
Data Presentation
Table 1: Recommended Endothelin-1 Concentrations for Various In Vitro Assays
| Assay | Cell Type | ET-1 Concentration Range | Incubation Time | Reference |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 pM - 10 nM (maximal effect at 10 nM) | 24 hours | [1][7] |
| Human Cardiac Fibroblasts | 1 nM - 20 nM (highest efficacy at 20 nM) | 24 - 48 hours | [5] | |
| Human Mesangial Cells | 100 pM - 100 nM | 24 hours | [8] | |
| Apoptosis (inhibition of homocysteine-induced) | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 nM and 10 nM | 24 hours | [1] |
| Intracellular Calcium Mobilization | Rabbit Aortic Smooth Muscle Cells | 10 pM - 100 nM (EC50 ~60 pM) | Minutes | [2] |
| ND7/104 and HEK 293T cells | 30 nM | Minutes | [9] | |
| Mouse Collecting Tubule Cells | 1 nM - 1 µM | Minutes | [10] | |
| Vasoconstriction | Human Resistance Vessels | ED50 of 6.5 nM | Not specified | [11] |
| Penile Arteries from Rats | 0.01 nM - 0.1 µM | Not specified | [12] | |
| ERK Activation | Human Mesangial Cells | 100 nM | 5 - 10 minutes | [8] |
| Rat Glomerular Mesangial Cells | Not specified (peak activation at 2-5 min) | Minutes to 1 hour | [13] | |
| Endothelial Cell Migration & Invasion | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 nM (migration), 100 nM (invasion) | 4 hours (migration) | [7] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., 5 x 10³ fibroblasts/well) in a 96-well plate in complete culture medium and allow them to adhere overnight.[5]
-
Serum Starvation (Optional): To synchronize the cells, replace the complete medium with a low-serum medium (e.g., 1% serum) and incubate for 24 hours.[5]
-
ET-1 Treatment: Prepare serial dilutions of ET-1 in the low-serum medium. Remove the starvation medium and add the ET-1 dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.[5]
-
MTT Addition: Add MTT solution (final concentration of 1 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., dimethyl sulfoxide) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: Intracellular Calcium Mobilization Assay
-
Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate suitable for fluorescence microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium) to remove excess dye.
-
Baseline Measurement: Place the plate or coverslip in a fluorescence microplate reader or on a fluorescence microscope and measure the baseline fluorescence for a short period.
-
ET-1 Addition: Add ET-1 at the desired concentration and immediately begin recording the change in fluorescence intensity over time. For dose-response experiments, add different concentrations of ET-1 to different wells.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is calculated.
Protocol 3: Vasoconstriction Assay in Isolated Arterial Rings
-
Vessel Preparation: Isolate the desired artery (e.g., mesenteric artery) and place it in ice-cold physiological salt solution (PSS). Carefully clean the vessel of surrounding tissue and cut it into 2-4 mm rings.[14]
-
Mounting: Mount the arterial rings on wires in an organ bath containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.[14]
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes, with periodic washing and adjustment of resting tension.[14]
-
Viability and Endothelium Integrity Check: Assess the viability of the vessel rings by contracting them with a high concentration of KCl. To check for endothelium integrity, pre-contract the rings with an alpha-agonist like phenylephrine (B352888) and then induce relaxation with acetylcholine. A relaxation of >80% typically indicates an intact endothelium.[14]
-
Concentration-Response Curve: After washing and allowing the vessel to return to baseline, add ET-1 in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻¹¹ M to 10⁻⁶ M) once the response to the previous concentration has reached a stable plateau.[12]
-
Data Analysis: Record the isometric tension at each concentration. Express the contraction at each concentration as a percentage of the maximum contraction induced by KCl. Plot the concentration-response curve to determine the EC50.
Visualizations
Caption: Endothelin-1 signaling pathways leading to calcium mobilization and cell proliferation.
Caption: General experimental workflow for optimizing ET-1 concentration.
Caption: Troubleshooting logic for common issues in ET-1 experiments.
References
- 1. Endothelin-1 enhances oxidative stress, cell proliferation and reduces apoptosis in human umbilical vein endothelial cells: role of ETB receptor, NADPH oxidase and caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Elevation of Intracellular Calcium in Clonal Neuronal and Embryonic Kidney Cells Involves Endogenous Endothelin-A Receptors Linked to Phospholipase C Through Gαq/11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelin 1 increases cell calcium in mouse collecting tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasoconstrictor actions of endothelin-1 in human resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelin-1 contributes to endothelial dysfunction and enhanced vasoconstriction through augmented superoxide production in penile arteries from insulin-resistant obese rats: role of ETA and ETB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biphasic activation of p21ras by endothelin‐1 sequentially activates the ERK cascade and phosphatidylinositol 3‐kinase | The EMBO Journal [link.springer.com]
- 14. benchchem.com [benchchem.com]
Preventing non-specific binding in Endothelin 1 receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing and overcoming issues related to non-specific binding in Endothelin-1 (ET-1) receptor assays.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can mask the specific signal in your assay, leading to inaccurate and unreliable data. This guide provides a systematic approach to identifying and mitigating the common causes of high NSB.
Question: My non-specific binding is exceeding 30% of the total binding. What are the likely causes and how can I resolve this?
Answer: High non-specific binding is a common issue that can stem from several factors. Below is a step-by-step guide to troubleshoot this problem, addressing the most common causes from suboptimal assay conditions to procedural inefficiencies.
Step 1: Evaluate and Optimize Your Blocking Strategy
Inadequate blocking is a primary cause of high background signals. The blocking agent's role is to saturate non-target binding sites on your assay plate, filters, and other surfaces, preventing the ligand from adhering indiscriminately.
-
Possible Cause: The blocking agent is ineffective or used at a suboptimal concentration.
-
Solution:
-
Optimize Concentration: If you are using Bovine Serum Albumin (BSA), test a range of concentrations from 0.1% to 5% (w/v).[1][2] A common starting point is 0.1% to 1%.[2]
-
Consider Alternatives: If optimizing BSA concentration doesn't resolve the issue, consider other blocking agents like non-fat dry milk (typically 1-5%), casein, or normal serum from the same species as your secondary antibody (if applicable).[1][3]
-
Purity Matters: For assays sensitive to protein contaminants, using a high-purity, protease-free BSA can be beneficial.[2]
-
Step 2: Assess and Adjust Assay Buffer Composition
The physicochemical properties of your assay buffer can significantly influence non-specific interactions.
-
Possible Cause: Suboptimal pH or ionic strength of the assay buffer is promoting non-specific interactions.[1]
-
Solution:
-
pH Adjustment: The pH can affect the charge of both the ligand and the receptor.[1] Ensure the buffer pH is optimal for the ET-1 receptor, typically around 7.4.[4][5]
-
Increase Ionic Strength: Electrostatic interactions are a common source of NSB.[1] Increasing the ionic strength of the buffer by adding salt, such as 50-500 mM NaCl, can help mask charged sites and reduce these interactions.[1][6]
-
Include Detergents: If hydrophobic interactions are suspected, adding a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer can be effective.[1]
-
Step 3: Review Radioligand and Receptor Preparation
The quality and concentration of your radioligand and receptor preparation are critical for a successful assay.
-
Possible Cause: Issues with the radioligand or the amount of membrane protein in the assay.
-
Solution:
-
Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize NSB.[2] High concentrations can lead to increased non-specific interactions.
-
Receptor Concentration: Reduce the amount of membrane protein per well. A typical range for cell membranes is 3-20 µg of protein, while for tissue it can be 50-120 µg.[5] Too much protein can increase the number of non-specific sites.
-
Membrane Purity: Ensure that membrane preparations are thoroughly homogenized and washed to remove endogenous ligands that could interfere with the assay.[2]
-
Step 4: Optimize Washing Procedures
Inefficient washing can leave unbound or weakly bound radioligand behind, contributing to a high background signal.
-
Possible Cause: Inadequate removal of unbound radioligand.
-
Solution:
-
Increase Wash Volume and/or Steps: Perform additional wash steps or increase the volume of wash buffer for each wash.[2][3]
-
Use Ice-Cold Buffer: Washing with ice-cold buffer helps to minimize the dissociation of the specifically bound ligand while effectively removing the non-specifically bound ligand.[2][3]
-
Pre-soak Filters: For filtration assays, pre-soaking the glass fiber filters (e.g., GF/C) in 0.3% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[4]
-
Summary of Troubleshooting Solutions
| Issue | Parameter | Recommended Action | Expected Outcome |
| Inadequate Blocking | Blocking Agent | Optimize BSA concentration (0.1-5%). Consider non-fat dry milk or normal serum.[1][2] | Reduced background signal and improved signal-to-noise ratio.[1] |
| Suboptimal Buffer | pH | Adjust to optimal range for the receptor (typically ~7.4).[1][4] | Minimized charge-based interactions. |
| Ionic Strength | Increase salt concentration (e.g., 50-500 mM NaCl).[1][6] | Decreased non-specific binding due to masking of charged sites.[1] | |
| Hydrophobicity | Add a non-ionic detergent (e.g., Tween-20).[1] | Disruption of hydrophobic interactions. | |
| Ligand/Receptor Issues | Radioligand Conc. | Use a concentration at or below the Kd.[2] | Reduced non-saturable binding. |
| Receptor Conc. | Reduce the amount of membrane protein per assay point.[2] | Lowered background from binding to non-receptor sites. | |
| Inefficient Washing | Wash Steps | Increase the number and/or volume of washes.[2][3] | More effective removal of unbound radioligand.[3] |
| Wash Temperature | Use ice-cold wash buffer.[2][3] | Minimized dissociation of specifically bound ligand.[3] | |
| Ligand Adsorption | Plasticware | Add a low concentration of BSA (e.g., 0.1%) to buffers.[4] | Reduced ligand sticking to tubes and plates.[1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for ET-1 Receptors
This protocol outlines a competitive binding assay to characterize the interaction of unlabeled ligands with ET-1 receptors.
1. Membrane Preparation:
-
Culture cells expressing the ET-1 receptor subtype of interest (e.g., CHO-K1 cells transfected with human ETA or ETB receptors).[4]
-
Wash confluent cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[4]
-
Homogenize the cell suspension.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.[4]
-
Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 30 minutes at 4°C.[4]
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.[4]
-
Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).[4]
-
Determine the protein concentration using a suitable method (e.g., BCA assay).[5]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate with a final volume of 250 µL.[5]
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radiolabeled ET-1, and 150 µL of the membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled ET-1 (e.g., 1 µM), 50 µL of radiolabeled ET-1, and 150 µL of the membrane preparation.[4]
-
Competitive Binding: Add 50 µL of varying concentrations of the unlabeled test compound, 50 µL of radiolabeled ET-1, and 150 µL of the membrane preparation.[4]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) that has been presoaked in 0.3% polyethyleneimine (PEI), using a cell harvester.[4][5]
-
Wash the filters multiple times with ice-cold wash buffer.[5]
4. Data Analysis:
-
Dry the filters and measure the radioactivity using a scintillation counter.[5]
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the NSB wells from the CPM of all other wells.[4]
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.[4]
-
Determine the IC50 value using non-linear regression analysis.[4]
Visualizations
Caption: Endothelin-1 signaling through ETA and ETB receptors.
Caption: Workflow for troubleshooting non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is considered an acceptable level of non-specific binding in an ET-1 receptor assay? A1: Ideally, specific binding should constitute at least 80-90% of the total binding. If non-specific binding rises above 20-30% of the total, it can compromise the accuracy and reliability of your results.[2]
Q2: How is non-specific binding experimentally determined? A2: Non-specific binding is measured by quantifying the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competitor.[2][4] This competitor displaces the radioligand from the specific receptor sites, so any residual bound radioactivity is considered non-specific.[2]
Q3: Can the type of microplate or filter I use affect non-specific binding? A3: Yes. Ligands can adhere to plasticware and filter materials through hydrophobic or electrostatic interactions.[1] Using low-binding plates and pre-treating filters, for instance by soaking them in 0.3% polyethyleneimine (PEI), can significantly reduce this source of background signal.[4]
Q4: My non-specific binding increases proportionally with the concentration of my radioligand. What does this indicate? A4: This suggests that the non-specific binding is non-saturable, which is a classic sign of true NSB.[1] This can be caused by the ligand sticking to various surfaces. To address this, focus on optimizing your blocking agents, increasing the ionic strength of your buffer, or including a small amount of non-ionic detergent.[1]
Q5: What are the primary Endothelin receptor subtypes and how does that affect my assay? A5: There are two main Endothelin receptor subtypes, ETA and ETB.[7] They have different affinities for ET-1 and distinct physiological roles.[8] When setting up your assay, it is crucial to use a cell line or tissue that expresses the receptor subtype you are interested in. The choice of unlabeled competitor can also confer selectivity. For instance, BQ123 is a selective ETA antagonist.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rpsg.org.uk [rpsg.org.uk]
Technical Support Center: Best Practices for Endothelin-1 (ET-1) Peptide Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Endothelin-1 (ET-1) peptide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Endothelin-1 peptide?
A1: For optimal stability, lyophilized ET-1 peptide should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[1] Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can reduce the peptide's stability and overall content.[1]
Q2: What is the recommended solvent for reconstituting Endothelin-1?
A2: Endothelin-1 is soluble in sterile, distilled water, 1% acetic acid, or dimethyl sulfoxide (B87167) (DMSO). To minimize oxidation, it is recommended to use oxygen-free water for reconstitution. For peptides that are difficult to dissolve in water alone, a common approach is to first dissolve the peptide in a minimal amount of DMSO and then slowly add the desired aqueous buffer to the solution.
Q3: How long is the reconstituted Endothelin-1 solution stable?
A3: The stability of ET-1 in solution is limited and it is always best to prepare solutions fresh.[1] Generally, peptide solutions are stable for 1-2 weeks at 4°C and for a few months when stored at -20°C.[1] However, for critical experiments, it is highly recommended to use a freshly prepared solution or to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1] Stock solutions stored at -80°C may be stable for up to 6 months.[2]
Q4: My Endothelin-1 solution appears cloudy. What should I do?
A4: Cloudiness or the presence of particulates in the solution may indicate incomplete dissolution or peptide aggregation.[3] You can try gently vortexing or sonicating the solution to aid dissolution. If the solution remains cloudy, it is advisable to centrifuge the solution and use the supernatant. Be aware that this may result in a lower final concentration of the peptide. For future preparations, consider using an alternative solvent or adjusting the pH of the buffer.[3]
Q5: I am observing inconsistent results between different batches of Endothelin-1. What could be the cause?
A5: Batch-to-batch variability can arise from differences in the synthesis and purification of the peptide. It is crucial to perform quality control checks on each new batch. This can include verifying the concentration, purity (e.g., by HPLC), and biological activity in a standardized assay. Maintaining detailed records of batch numbers and their performance in your experiments is essential for troubleshooting. To mitigate the impact of batch variation, consider purchasing a larger quantity from a single lot for a long-term study.
Data Presentation
Table 1: Solubility of Endothelin-1 Peptide
| Solvent | Concentration | Notes | Reference |
| Water | 1 mg/mL | Use of oxygen-free water is recommended to minimize oxidation. | |
| 1% Acetic Acid | 1 mg/mL | ||
| DMSO | ≥ 50 mg/mL | A common solvent for creating concentrated stock solutions. |
Table 2: Stability of Endothelin-1 Solutions
| Storage Temperature | Duration | Solvent/Buffer | Notes | Reference |
| 4°C | 1-2 weeks | Aqueous Buffer | General guideline for peptide solutions. | [1] |
| -20°C | 1 month | Aqueous Buffer | Avoid repeated freeze-thaw cycles. | [2] |
| -80°C | 6 months | Aqueous Buffer | Recommended for longer-term storage of aliquots. | [2] |
| 4°C | 72 hours | Aqueous Buffer (pH 7.4) | Specific data for an ET-1 analog, suggesting limited stability. | [1] |
Experimental Protocols
Protocol 1: Vasoconstriction Assay in Isolated Aortic Rings
Objective: To measure the contractile response of vascular smooth muscle to ET-1.
Materials:
-
Endothelin-1 peptide
-
Krebs-Henseleit solution
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Isolated organ bath system with isometric force transducers
Procedure:
-
Preparation of Aortic Rings:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
-
Mounting and Equilibration:
-
Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Apply a resting tension of 1.5-2.0 grams and allow the rings to equilibrate for 60-90 minutes, replacing the bath solution every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Induce a contraction with 80 mM KCl to check for tissue viability.
-
After washing out the KCl, pre-contract the rings with phenylephrine (1 µM).
-
Assess endothelium integrity by adding acetylcholine (10 µM). A relaxation of over 80% indicates an intact endothelium.
-
-
Cumulative Concentration-Response Curve:
-
After a washout period, add ET-1 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻¹² M to 10⁻⁷ M).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the isometric tension at each concentration.
-
-
Data Analysis:
-
Express the contraction at each ET-1 concentration as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Protocol 2: Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to ET-1 stimulation.
Materials:
-
Cells expressing endothelin receptors (e.g., A10 cells)
-
Endothelin-1 peptide
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
Pluronic F-127
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation:
-
Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with calcium.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells twice with HBSS with calcium to remove excess dye.
-
Add fresh HBSS with calcium to each well.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader and set the appropriate excitation and emission wavelengths.
-
Record a baseline fluorescence reading for a few seconds.
-
Add ET-1 at the desired concentration and continue recording the fluorescence signal over time.
-
As a positive control, add ionomycin to some wells to induce a maximal calcium response.
-
As a negative control, pre-incubate some cells with EGTA to chelate extracellular calcium.
-
-
Data Analysis:
-
Express the change in fluorescence as a ratio over the baseline fluorescence (F/F0).
-
Plot the fluorescence intensity over time to visualize the calcium transient.
-
Troubleshooting Guides
Guide 1: Vasoconstriction Assay
| Issue | Possible Cause | Recommended Solution |
| No or weak contractile response to ET-1 | Degraded ET-1 peptide. | Prepare a fresh solution of ET-1 from a new aliquot. Ensure proper storage of the lyophilized peptide and reconstituted solutions. |
| Damaged tissue. | Ensure careful handling of the aortic rings during preparation to avoid damage to the smooth muscle layer. | |
| Incorrect buffer composition or pH. | Verify the composition and pH of the Krebs-Henseleit solution. | |
| Unexpected vasodilation at low ET-1 concentrations | Endothelium-dependent relaxation. | This can be a normal physiological response. To study the direct vasoconstrictor effect, the endothelium can be mechanically removed or a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) can be added to the bath. |
| High variability between aortic rings | Inconsistent tissue preparation. | Standardize the procedure for preparing the aortic rings, ensuring consistent size and handling. |
| Differences in resting tension. | Apply a consistent resting tension to all rings and allow for adequate equilibration time. |
Guide 2: Calcium Mobilization Assay
| Issue | Possible Cause | Recommended Solution |
| No or weak calcium signal | Low receptor expression. | Use a cell line known to express a high number of endothelin receptors. |
| Inadequate dye loading. | Optimize the dye concentration and incubation time. Ensure Pluronic F-127 is used to aid dye entry into the cells. | |
| Cell damage. | Handle cells gently during washing steps to avoid detachment or damage. | |
| High background fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing of the cells after dye loading. |
| Autofluorescence from compounds or media. | Test the fluorescence of all components of the assay separately. | |
| Inconsistent results between wells | Uneven cell seeding. | Ensure a uniform cell monolayer in each well. |
| Inconsistent dye loading. | Ensure all wells are treated with the same volume and concentration of loading buffer for the same duration. |
Mandatory Visualizations
Caption: Endothelin-1 signaling pathway.
Caption: Vasoconstriction assay workflow.
References
Technical Support Center: Validating Endothelin-1 Antibody Specificity for Western Blotting
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for validating the specificity of Endothelin-1 (ET-1) antibodies used in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Endothelin-1 (ET-1) in Western blotting?
A1: The mature, biologically active ET-1 is a 21-amino acid peptide with a molecular weight of approximately 2.5 kDa.[1] However, ET-1 is synthesized as a larger precursor protein, preproendothelin-1 (preproET-1), which has a calculated molecular weight of about 24 kDa.[2][3][4] This precursor undergoes proteolytic processing to generate Big ET-1, and finally the mature ET-1.[5][6] Therefore, depending on the antibody's epitope and the cellular context, bands may be observed at ~24 kDa for the precursor form.[2][3] It is crucial to check the antibody's datasheet for the expected band size.
Q2: Why is specific antibody validation for ET-1 so critical?
A2: Antibody validation is crucial to ensure that the antibody specifically recognizes ET-1 and not other related peptides or off-target proteins. The endothelin family includes ET-1, ET-2, and ET-3, which share some sequence homology. An unvalidated antibody might cross-react with these other isoforms, leading to inaccurate and irreproducible results. Rigorous validation ensures the reliability and specificity of the experimental data.
Q3: What are the primary methods for validating ET-1 antibody specificity for Western blotting?
A3: The primary methods for validating ET-1 antibody specificity include:
-
Peptide Competition/Adsorption Assay: This involves pre-incubating the antibody with the immunizing peptide, which should block the antibody from binding to the target protein on the blot, leading to a diminished or absent band.[7][8][9][10]
-
Knockout (KO) or siRNA-mediated Knockdown: Using cell lysates from cells where the ET-1 gene (EDN1) has been knocked out or its expression has been silenced by siRNA. A specific antibody should show a significantly reduced or absent signal in these lysates compared to wild-type or control cells.[11][12][13]
-
Positive and Negative Controls: Using cell lines or tissues known to express high levels of ET-1 (e.g., vascular endothelial cells) as positive controls and those with low or no expression as negative controls.[12]
Q4: How can I ensure my antibody is specific to ET-1 and not cross-reacting with ET-2 or ET-3?
A4: To confirm specificity against ET-1 and rule out cross-reactivity with ET-2 or ET-3, a peptide competition assay is highly recommended. In addition to the ET-1 immunizing peptide, you should also perform the competition with ET-2 and ET-3 peptides. A truly specific antibody's binding will only be blocked by the ET-1 peptide.
Q5: What are recommended positive and negative controls for ET-1 Western blotting?
A5:
-
Positive Controls: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used positive control as they are known to produce ET-1.[2][3] Other endothelial cell lines or tissues with known high ET-1 expression can also be used.
-
Negative Controls: Cell lines with confirmed low or no expression of ET-1 should be used. Alternatively, lysates from EDN1 knockout or siRNA-treated cells serve as excellent negative controls.[11][12]
Data Presentation
Table 1: Properties of Endothelin-1 Precursors and Mature Peptide
| Protein Form | Other Names | Calculated Molecular Weight (kDa) | Key Characteristics |
| Preproendothelin-1 | preproET-1 | ~24 kDa | Initial translation product, undergoes processing. |
| Big Endothelin-1 | Big ET-1 | ~4.3 kDa | Inactive precursor peptide of ET-1.[5] |
| Endothelin-1 | ET-1 | ~2.5 kDa | Mature, 21-amino acid, biologically active peptide.[1] |
Table 2: General Recommendations for Antibody Dilutions and Incubation
| Step | Parameter | General Recommendation | Notes |
| Primary Antibody | Dilution | 1:200 - 1:5000 | Always optimize based on the manufacturer's datasheet.[2][3][14] |
| Incubation Time | 1.5 hours at room temperature or overnight at 4°C.[3] | Longer incubation at 4°C can increase signal but may also increase background. | |
| Secondary Antibody | Dilution | 1:1000 - 1:10,000 | Dependent on the detection system (e.g., ECL, fluorescence). |
| Incubation Time | 1 hour at room temperature | ||
| Peptide Competition | Peptide to Antibody Ratio | 5:1 to 10:1 by weight, or ~200-fold molar excess.[8][9][15] | The peptide should be in significant excess to ensure complete blocking. |
| Pre-incubation Time | 1 hour at room temperature or overnight at 4°C.[15] |
Experimental Protocols
Protocol 1: Peptide Competition Assay
This assay confirms antibody specificity by showing that pre-incubation with the immunizing peptide blocks the antibody from binding to its target on the Western blot.[7][9][10]
-
Prepare Identical Blots: Run your protein samples on two identical gels and transfer them to membranes (e.g., PVDF or nitrocellulose).
-
Blocking: Block both membranes with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Prepare Antibody Solutions:
-
Control Antibody: Dilute the primary ET-1 antibody to its optimal working concentration in blocking buffer.
-
Blocked Antibody: In a separate tube, first mix the immunizing peptide with the primary antibody at a 5:1 to 10:1 weight ratio (peptide:antibody).[15] Incubate this mixture for 1 hour at room temperature or overnight at 4°C with gentle rotation to allow the peptide to bind to the antibody.[15] Then, dilute this mixture to the final working volume with blocking buffer.
-
-
Incubation: Incubate one membrane with the "Control Antibody" solution and the identical membrane with the "Blocked Antibody" solution. Incubate for 1.5 hours at room temperature or overnight at 4°C.[3]
-
Washing and Secondary Antibody: Wash both membranes three times for 10 minutes each with TBST. Then, incubate both membranes with the appropriate secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membranes again and proceed with your detection method (e.g., ECL).
-
Analysis: The band corresponding to ET-1 should be present on the membrane incubated with the control antibody but should be significantly reduced or completely absent on the membrane incubated with the blocked antibody.
Protocol 2: Validation using siRNA-mediated Knockdown
This method provides a negative control by reducing the expression of the target protein.[11][12][16]
-
Cell Culture and Transfection:
-
Culture your cells of interest (e.g., HUVECs) to about 70% confluency.[12]
-
Prepare three sets of cells:
-
Non-transfected control: Cells with no treatment.
-
Scrambled siRNA control: Cells transfected with a non-targeting (scrambled) siRNA.[12]
-
ET-1 siRNA: Cells transfected with siRNA specifically targeting the EDN1 gene.
-
-
Follow a standard transfection protocol suitable for your cell line.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for knockdown of the target mRNA and subsequent protein degradation.
-
Protein Extraction: Harvest the cells from all three conditions and prepare whole-cell lysates.
-
Western Blotting:
-
Load equal amounts of protein from each lysate onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Probe the membrane with your primary ET-1 antibody.
-
It is crucial to also probe the membrane with a loading control antibody (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across all lanes.
-
-
Analysis: A specific ET-1 antibody will show a strong band in the non-transfected and scrambled siRNA lanes, and a significantly reduced or absent band in the ET-1 siRNA lane. The loading control bands should be of equal intensity across all lanes.[11]
Visualizations
Endothelin-1 Processing Pathway
Caption: Biosynthesis and processing of Endothelin-1 from its precursor.
Experimental Workflow for Peptide Competition Assay
Caption: Workflow for validating antibody specificity using a peptide competition assay.
Troubleshooting Guide for ET-1 Western Blotting
Caption: A logical flowchart for troubleshooting common Western blotting issues.
References
- 1. Anti-Endothelin 1 antibody (ab117757) | Abcam [abcam.com]
- 2. Endothelin 1 Polyclonal Antibody (PA3-067) [thermofisher.com]
- 3. This compound antibody (12191-1-AP) | Proteintech [ptglab.com]
- 4. This compound antibody (67008-1-Ig) | Proteintech [ptglab.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fabgennix.com [fabgennix.com]
- 8. Blocking Peptide Competition Protocol (BPCP) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 11. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. novusbio.com [novusbio.com]
- 15. Peptide Competition Protocol: Novus Biologicals [novusbio.com]
- 16. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Endothelin-1 Animal Model Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Endothelin-1 (B181129) (ET-1) animal models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the design and execution of your ET-1 animal model studies.
Q1: We are not observing the expected hypertensive phenotype after ET-1 administration. What are the common causes?
A1: Failure to induce a hypertensive phenotype can stem from several factors related to the animal model, the ET-1 peptide itself, and the experimental procedure.
-
Species and Strain Differences: The vasoconstrictive effect of ET-1 can vary significantly between species and even strains. Notably, mice have been shown to be significantly less sensitive to intracerebral ET-1 injection for inducing focal ischemia compared to rats.[1] This difference may be due to variations in the expression of ET-1 receptor isoforms (ET-A and ET-B).[1] While ET-A receptor activation on vascular smooth muscle cells causes potent vasoconstriction, ET-B receptor activation on endothelial cells can lead to vasodilation via nitric oxide (NO) production, potentially counteracting the hypertensive effect.[2][3]
-
ET-1 Dose and Administration Route: The dose of ET-1 is critical and must be optimized for the chosen animal model and intended effect (e.g., acute vs. chronic hypertension, focal ischemia).[4][5] For chronic hypertension models, continuous infusion via osmotic mini-pumps is common. Check for pump failure, catheter blockage, or dislodgement. For direct injection models, such as focal cerebral ischemia, the precision of the stereotaxic injection is crucial; being off by as little as 0.5 mm from the target artery can result in no lesion.[6]
-
Peptide Stability and Handling: ET-1 is a peptide and can degrade if not stored and handled properly. Ensure it is dissolved in a sterile, appropriate vehicle (e.g., sterile saline) immediately before use and kept on ice.[1] Variability between commercial batches of ET-1 has also been noted as a factor affecting stroke volume in ischemia models.[7]
-
Anesthesia: Anesthetics can influence cardiovascular parameters. The choice of anesthetic and the depth of anesthesia can alter the baseline blood pressure and the response to ET-1.[5] Some protocols are designed to avoid anesthesia during ET-1 infusion to get a more physiologically relevant response.[4][8]
Q2: We are seeing high variability in our results, particularly in stroke lesion volume. How can we reduce this?
A2: High variability is a known challenge in ET-1 models, especially for inducing focal cerebral ischemia.[7]
-
Monitor Cerebral Blood Flow: Using Laser Doppler Flowmetry (LDF) to monitor cerebral blood flow in real-time during ET-1 infusion is highly recommended.[4][7] This allows you to confirm that a sufficient reduction in blood flow has occurred and helps standardize the ischemic insult across animals, reducing variability in infarct volume.[7]
-
Standardize Surgical Procedures: The ET-1 induced Middle Cerebral Artery Occlusion (MCAO) model requires a craniotomy and precise, stereotaxic injection.[5][7] Operator expertise is a major variable.[5] Ensure all surgical procedures are highly standardized, including the coordinates for injection, infusion rate (e.g., 1 μl/min), and needle placement duration.[5]
-
Control Physiological Parameters: Core body temperature, anesthesia method, and animal age can all contribute to variability.[5] Maintain the animal's core temperature at 37°C throughout the procedure using a heating blanket.[1][5] Use consistent anesthesia protocols and age- and weight-matched animals for all experimental groups.
Q3: Can ET-1 be used to model diseases other than hypertension?
A3: Yes, due to its pleiotropic effects, ET-1 is used to model a range of pathologies.
-
Focal Cerebral Ischemia (Stroke): Direct injection of ET-1 near an artery, such as the Middle Cerebral Artery (MCA), induces potent, long-acting vasoconstriction, leading to a focal stroke.[4][5] This model is valued for its technical simplicity compared to suture models and for producing a gradual reperfusion that may better mimic human stroke.[4][7]
-
Pulmonary Hypertension (PH): While not a direct induction agent in the most common PH models (which often use hypoxia or monocrotaline), the ET-1 pathway is critically involved in the pathogenesis of PH.[9][10][11] Therefore, studies often focus on elevated ET-1 levels and the effects of ET receptor antagonists in these models.[2][12]
-
Fibrosis: ET-1 is a potent mediator of fibrosis in organs like the heart, lungs, and kidneys.[13][14] It promotes the differentiation of fibroblasts into contractile myofibroblasts, which are key cells in tissue remodeling and fibrosis.[14][15] Animal models with ET-1 overexpression exhibit significant fibrotic changes.[13]
-
Pain: Subcutaneous injection of ET-1 in rats has been shown to induce pain-like behaviors, such as paw flinching, which can be inhibited by ET-A receptor antagonists.[16] This makes it a useful model for studying the peripheral mechanisms of pain.
Q4: We are studying the profibrotic effects of ET-1. What is the key signaling pathway involved, and how can we assess the fibrotic response?
A4: ET-1 promotes fibrosis primarily through the ET-A receptor, activating pathways that lead to myofibroblast induction and extracellular matrix deposition.
-
Signaling Pathway: ET-1 binding to the ET-A receptor on fibroblasts activates a phosphoinositide 3-kinase (PI3K)/Akt-dependent pathway, which is crucial for the induction of myofibroblasts and their enhanced contractile phenotype.[15] While ET-1 alone may have minimal effect, it significantly enhances TGF-β1-induced endothelial-to-mesenchymal transition (EndoMT), a process contributing to fibrosis.[17]
-
Assessing Fibrotic Response:
-
Histology: Use stains like Masson's trichrome or Picrosirius red on tissue sections (e.g., heart, lung, kidney) to visualize and quantify collagen deposition.
-
Immunohistochemistry/Immunofluorescence: Stain for α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.[18]
-
Gene Expression: Use qRT-PCR to measure the mRNA levels of profibrotic genes such as Col1a1 (Collagen I), Col3a1 (Collagen III), and Acta2 (α-SMA).[18][19]
-
Functional Assays: A fibroblast-populated collagen lattice (FPCL) or gel contraction assay can be used in vitro to measure the contractile capacity of fibroblasts/myofibroblasts in response to ET-1.[15]
-
Quantitative Data Summary
The following tables summarize key quantitative data from ET-1 animal model studies to aid in experimental design.
Table 1: Hemodynamic Effects of ET-1 Pathway Modulation in Rodent Models
| Animal Model | Intervention | Dose/Duration | Key Hemodynamic Outcome | Reference |
|---|---|---|---|---|
| Sprague-Dawley Rats (High-Fat Diet) | ABT-627 (ET-A Antagonist) | 2.5 mg/kg/day IV for 9 days | Mean Arterial Pressure (MAP) reduced by ~14 mmHg | [20] |
| ieET-1 Transgenic Mice | Tamoxifen-induced ET-1 Overexpression | 16-21 days | Systolic Blood Pressure increased by ≥20 mmHg | [21] |
| ieET-1 Transgenic Mice | Atrasentan (ET-A Antagonist) | N/A | Reversed the ET-1 induced increase in blood pressure | [21] |
| Sprague-Dawley Rats (Normal Diet) | ABT-627 (ET-A Antagonist) | 2.5 mg/kg/day IV for 9 days | MAP reduced by ~14 mmHg |[20] |
Table 2: Parameters for ET-1 Induced Focal Ischemia (Stroke) Model in Rats
| Parameter | Specification | Detail | Reference |
|---|---|---|---|
| Animal | Male Sprague-Dawley Rat | 250-300 g | [5] |
| ET-1 Concentration | 80 µM in PBS | --- | [6] |
| Infusion Volume | 3 µl | --- | [5] |
| Infusion Rate | 1 µl / min | --- | [5] |
| Post-Infusion Wait Time | 3 minutes | Needle left in place before slow removal | [5] |
| Monitoring | Laser Doppler Flowmetry | To verify ischemia |[6][7] |
Detailed Experimental Protocols
Protocol 1: Induction of Focal Cerebral Ischemia via ET-1 Injection in Rats
This protocol is adapted from established methods for the ET-1 induced MCAO model.[5][6][7]
1. Animal Preparation:
- Anesthetize an adult male Sprague-Dawley rat (250-300g) with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).[1][5]
- Place the animal in a stereotaxic apparatus.[5]
- Maintain core body temperature at 37 ± 0.5 °C using a rectal probe and heating pad.[5]
- Apply ophthalmic ointment to prevent eye desiccation.[5]
- Cleanse the surgical area on the scalp with alternating chlorhexidine (B1668724) and saline.[5]
2. Surgical Procedure:
- Make a midline incision on the scalp and expose the skull.
- Identify the bregma landmark.
- Using stereotaxic coordinates specific to your apparatus and rat strain, drill a small burr hole through the skull to expose the dura mater overlying the Middle Cerebral Artery (MCA).
- (Optional but Recommended) Place a Laser Doppler Flowmetry (LDF) probe over the corresponding cortical area to monitor baseline cerebral blood flow (CBF).
3. ET-1 Microinjection:
- Prepare a fresh solution of ET-1 (e.g., 80 µM in sterile PBS).[6]
- Load the ET-1 solution into a Hamilton syringe connected to an infusion pump.
- Carefully lower the injection needle through the burr hole to the stereotaxically defined coordinates adjacent to the MCA.
- Infuse 3 µl of the ET-1 solution at a rate of 1 µl/min.[5]
- Monitor the LDF signal for a sharp decrease in CBF, confirming successful occlusion.
- After the infusion is complete, leave the needle in place for an additional 3-5 minutes to prevent backflow.[1][5]
- Slowly retract the needle.
4. Post-Operative Care:
- Suture the incision.
- Administer appropriate analgesic (e.g., buprenorphine 0.05-0.1 mg/kg) to minimize pain.[5]
- Allow the animal to recover in a clean, warm cage.
- Monitor for neurological deficits and overall health.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts in ET-1 research.
Caption: Core ET-1 signaling pathways via ET-A and ET-B receptors.
Caption: Troubleshooting logic for lack of hypertensive response.
References
- 1. Mouse model of focal cerebral ischemia using endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Endothelin-1 and its role in the pathogenesis of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-1 induced Stroke & Brain Ischemia Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 5. Endothelin-1 Induced Middle Cerebral Artery Occlusion Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin-1 Induced Middle Cerebral Artery Occlusion Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Rat [jove.com]
- 7. Endothelin-1 induced middle cerebral artery occlusion model for ischemic stroke with laser Doppler flowmetry guidance in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Complete Guide to Using the Endothelin-1 Model of Stroke in Conscious Rats for Acute and Long-Term Recovery Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fortunejournals.com [fortunejournals.com]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Pathophysiology of the endothelin system - lessons from genetically manipulated animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. Endothelin-1 Promotes Myofibroblast Induction through the ETA Receptor via a rac/Phosphoinositide 3-Kinase/Akt-dependent Pathway and Is Essential for the Enhanced Contractile Phenotype of Fibrotic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Local Injection of Endothelin-1 Produces Pain-Like Behavior and Excitation of Nociceptors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. Role of endothelin-1 in blood pressure regulation in a rat model of visceral obesity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
Endothelin-1 Signaling Experiments: Technical Support & Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Endothelin-1 (ET-1) signaling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I observing a weak or inconsistent response to ET-1 in my cell-based assays?
Answer:
A weak or inconsistent response to Endothelin-1 (ET-1) can stem from several factors, ranging from reagent stability to cellular conditions. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Steps:
-
ET-1 Peptide Integrity and Handling:
-
Storage: Ensure your ET-1 peptide is stored correctly, typically lyophilized at -20°C or in solution at -80°C. Avoid repeated freeze-thaw cycles.
-
Solubility and Aggregation: ET-1 can be prone to aggregation. Reconstitute the peptide in an appropriate solvent (e.g., sterile water, acetic acid, or DMSO) as recommended by the supplier. Briefly vortex and centrifuge before use. Consider preparing fresh dilutions for each experiment.
-
Peptide Quality: Verify the purity and activity of your ET-1 stock. If possible, test it in a well-established, reliable assay system or compare it with a new lot of the peptide.
-
-
Cell Culture Conditions:
-
Receptor Expression: Confirm that your cell line expresses sufficient levels of Endothelin receptors (ETA and/or ETB). Receptor expression can vary with cell passage number, confluency, and culture conditions. It is advisable to use cells at a consistent and relatively low passage number.
-
Serum Starvation: For many signaling experiments, particularly those looking at phosphorylation events, serum starvation of cells for several hours (e.g., 4-24 hours) prior to ET-1 stimulation is crucial to reduce basal signaling activity.
-
Cell Health: Ensure cells are healthy and viable. High cell death or stress can lead to non-specific and inconsistent responses.
-
-
Assay Specifics:
-
Receptor Desensitization: Prolonged exposure to ET-1 can lead to receptor desensitization and internalization. Optimize the stimulation time. For rapid signaling events like calcium mobilization, the response is often transient.
-
Buffer Composition: The composition of your assay buffer is critical. For instance, calcium imaging experiments require buffers containing calcium.[1]
-
Illustrative Data: Effect of ET-1 Concentration on Calcium Response
| ET-1 Concentration (nM) | Peak Calcium Response (Relative Fluorescence Units) | Standard Deviation |
| 0.1 | 150 | 25 |
| 1 | 450 | 45 |
| 10 | 1200 | 110 |
| 100 | 1250 | 130 |
This table illustrates a typical dose-dependent response. If your results deviate significantly, consider the troubleshooting steps above.
Caption: Differential signaling of ET-1 in endothelial and smooth muscle cells.
Question 3: I am not seeing the expected downstream signaling activation (e.g., ERK phosphorylation) after ET-1 stimulation. What should I check?
Answer:
Failure to detect downstream signaling events like ERK (MAPK) phosphorylation can be due to a variety of factors related to timing, reagents, and the specific signaling cascade.
Troubleshooting Steps:
-
Stimulation Time Course:
-
Phosphorylation events are often rapid and transient. Perform a time-course experiment to identify the peak response time. For ERK phosphorylation, this can be anywhere from 2 to 30 minutes after ET-1 stimulation.
-
-
Western Blotting Protocol:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.
-
Antibodies: Ensure your primary antibodies (both for phosphorylated and total protein) are validated for the species and application. Use the recommended antibody dilutions.
-
Loading Controls: Always include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. Also, probe for the total, non-phosphorylated form of your protein of interest (e.g., total ERK) to confirm that the lack of a phospho-signal is not due to a lack of the protein itself.
-
-
Cellular Context:
-
The ET-1 signaling pathway can be cell-type specific. [2]ET-1 can activate multiple pathways, including those mediated by Gq, Gi, and even Gs in some contexts. [2][3]The dominant pathway leading to ERK activation may vary.
-
Biased Signaling: Some ligands or experimental conditions can promote "biased signaling," where a receptor preferentially activates one downstream pathway over another (e.g., β-arrestin vs. G-protein signaling). [3] Canonical ET-1 Signaling Pathway
-
Caption: Simplified canonical ET-1 signaling pathway leading to ERK activation.
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following ET-1 receptor activation.
Materials:
-
Cells expressing ET receptors plated in a 96-well black, clear-bottom plate.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
ET-1 stock solution.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in the 96-well plate to achieve 80-90% confluency on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer by diluting the calcium dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. Add a final 100 µL of HBSS to each well.
-
Measurement:
-
Place the plate in the fluorescence reader and allow it to equilibrate for 10-15 minutes.
-
Set the reader to record fluorescence at appropriate excitation/emission wavelengths (e.g., 485/525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Inject the ET-1 solution (at various concentrations) and continue recording for at least 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
Protocol 2: Western Blot for ERK Phosphorylation
This protocol detects the phosphorylation of ERK1/2 as a marker of MAPK pathway activation.
Materials:
-
Cells cultured in 6-well plates.
-
ET-1 stock solution.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Grow cells to 80-90% confluency. Serum starve overnight. Treat cells with ET-1 for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis:
-
Place the plate on ice and wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody.
Data Analysis: Quantify band intensities using densitometry software. Express the phospho-ERK signal as a ratio to the total-ERK signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Endothelin-1 signaling in vascular physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-1/Endothelin A receptor-mediated biased signaling is a new player in modulating human ovarian cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture conditions for stable Endothelin 1 expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cell lines engineered for stable Endothelin-1 (ET-1) expression.
Frequently Asked Questions (FAQs)
1. Which cell line is best for stable Endothelin-1 expression?
The choice of cell line depends on the experimental goals. Common choices for recombinant protein expression include:
-
Chinese Hamster Ovary (CHO) cells: Preferred for producing therapeutic proteins due to their high productivity and capacity for correct post-translational modifications. They can be adapted to grow in serum-free media, which simplifies protein purification.[1]
-
Human Embryonic Kidney (HEK293) cells: Known for their high transfection efficiency and are often used for both transient and stable expression.[2]
For studying the regulation of ET-1 production, the human endothelial hybrid cell line EA.hy 926, which endogenously expresses and secretes ET-1, can be a useful model.[3]
2. What are the key components of a vector for stable ET-1 expression?
A suitable expression vector should contain:
-
A strong constitutive or inducible promoter to drive high levels of ET-1 expression.
-
The coding sequence for preproendothelin-1.
-
A selectable marker, such as resistance to neomycin (G418) or puromycin, to enable the selection of stably transfected cells.[2][3]
3. What are the general cell culture conditions for maintaining stable ET-1 expressing cell lines?
-
Media: DMEM/F-12 is a commonly used basal medium. For recombinant protein production, transitioning to a serum-free, chemically defined medium is recommended to improve consistency and simplify downstream processing.[4][5] These media are often supplemented with growth factors like FGF2, insulin, and selenium.[5]
-
Temperature: While standard cultivation is at 37°C, a temperature shift to 30-35°C after the initial growth phase can sometimes enhance protein expression and extend culture longevity.[6][7]
-
pH: Maintaining an optimal pH is crucial for cellular function.[5]
-
Passage Number: It is critical to use cells with a low passage number (ideally below 30) for experiments to ensure consistency, as high passage numbers can lead to altered growth rates, morphology, and protein expression levels.[3][8][9][10] It is highly recommended to create a master and working cell bank of your stable cell line at a low passage number.[10]
4. How can I confirm that my stable cell line is expressing and secreting Endothelin-1?
ET-1 expression and secretion can be validated using several methods:
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a quantitative method to measure the concentration of secreted ET-1 in the cell culture supernatant.[11][12][13]
-
Western Blot: This technique can be used to detect the ET-1 protein in cell lysates or concentrated culture supernatants.[14][15][16][17]
-
RT-PCR (Reverse Transcription PCR): This can be used to confirm the expression of the ET-1 mRNA in your stable cell line.[18]
Experimental Protocols
Protocol 1: Generation of a Stable ET-1 Expressing Cell Line
This protocol outlines the key steps for creating a stable cell line.
1. Vector Preparation and Transfection:
- Linearize the expression vector containing the preproendothelin-1 gene and a selectable marker (e.g., neomycin resistance) using a restriction enzyme that cuts in a non-essential region.[18]
- Transfect the linearized plasmid into your chosen host cell line (e.g., CHO or HEK293) using a suitable transfection reagent. Ensure cells are at an optimal confluency (typically 70-90%) for transfection.
2. Selection of Stably Transfected Cells:
- Determine Optimal Antibiotic Concentration: Before starting the selection, it is crucial to perform a kill curve experiment to determine the minimum concentration of the selection antibiotic (e.g., G418) that effectively kills non-transfected cells within 7-14 days.[2][3][19][20]
- Apply Selection Pressure: 24-48 hours post-transfection, replace the normal growth medium with a selection medium containing the predetermined concentration of the antibiotic.[3][21]
- Maintain Selection: Replace the selective medium every 3-4 days.[2][21] Most non-resistant cells should die within the first week of selection.[20]
3. Isolation of Monoclonal Cell Lines (Clonal Selection):
- After 2-3 weeks of selection, visible colonies of resistant cells should appear.
- Isolate individual colonies using cloning cylinders or by limiting dilution.
- Expand each clone in separate wells of a multi-well plate, maintaining the selection pressure.
4. Screening and Validation of Clones:
- Once the clones have expanded, screen them for ET-1 expression.
- Collect the cell culture supernatant and quantify the secreted ET-1 levels using an ELISA kit.[11][12]
- Select the clone with the highest and most stable ET-1 expression for further expansion and banking.
Protocol 2: Quantification of Secreted ET-1 by ELISA
This is a summary of a typical sandwich ELISA protocol.
-
Coat a 96-well plate with a capture antibody specific for ET-1.
-
Block the plate to prevent non-specific binding.
-
Add your standards and cell culture supernatant samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again and add the enzyme substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the ET-1 concentration in your samples based on the standard curve.[11][12][13][22]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no ET-1 expression in antibiotic-resistant clones | Gene silencing (e.g., methylation of the promoter).[18][23] | - Use a different promoter in your expression vector.- Treat cells with a histone deacetylase (HDAC) inhibitor, which may reverse promoter down-regulation.[18] |
| Low copy number of the integrated gene. | - Screen more clones, as integration is a random event and copy number can vary significantly.- Consider using a different gene delivery system, such as a retroviral or lentiviral vector, which can lead to more stable and uniform expression. | |
| The ET-1 protein is toxic or inhibitory to the cells.[23] | - Use an inducible expression system (e.g., Tet-On) to control the timing and level of ET-1 expression.[23] | |
| Loss of ET-1 expression over time | Instability of the integrated gene. | - Re-clone your stable cell line by limiting dilution to select for high-expressing cells.- Always use low-passage cells from your frozen cell bank for experiments.[10][23] |
| Gene silencing over multiple passages. | - Maintain a low level of selection pressure in the culture medium to help retain expressing cells. | |
| High cell death during antibiotic selection | Antibiotic concentration is too high. | - Perform a kill curve to determine the optimal antibiotic concentration for your specific cell line.[3][19][20] |
| Low transfection efficiency. | - Optimize your transfection protocol (e.g., DNA to reagent ratio, cell density).- Use a cell line known for high transfection efficiency. | |
| Inconsistent ET-1 expression between experiments | High passage number of cells. | - Use cells within a consistent and low passage number range for all experiments.[8][9][10] |
| Variability in cell culture conditions. | - Standardize all cell culture parameters, including media composition, seeding density, and incubation time. |
Data Presentation
Table 1: Example of G418 Kill Curve Data for a CHO Cell Line
| G418 Concentration (µg/mL) | Percent Viable Cells after 10 Days |
| 0 | 100% |
| 100 | 85% |
| 200 | 50% |
| 400 | 5% |
| 600 | 0% |
| 800 | 0% |
Note: The optimal G418 concentration for selection would be slightly above the concentration that results in complete cell death (in this example, >600 µg/mL). This needs to be determined empirically for each cell line.[3]
Table 2: Example of ET-1 Secretion Levels from Different Stable Clones
| Clone ID | ET-1 Concentration in Supernatant (pg/mL) |
| Clone A | 150 ± 25 |
| Clone B | 550 ± 40 |
| Clone C | 75 ± 10 |
| Clone D | 800 ± 65 |
| Untransfected Control | < 1 |
Note: These are illustrative values. Actual expression levels will vary depending on the cell line, vector, and culture conditions.
Visualizations
Caption: Endothelin-1 signaling pathway.
Caption: Experimental workflow for generating a stable ET-1 expressing cell line.
References
- 1. Serum-Free Medium for Recombinant Protein Expression in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. knowledge.lonza.com [knowledge.lonza.com]
- 4. Serum-Free Media (SFM) | Thermo Fisher Scientific - US [thermofisher.com]
- 5. cellbase.com [cellbase.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. Maximise Protein Expression In Mammalian Cells [peakproteins.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. korambiotech.com [korambiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Endothelin 1 ELISA Kit (ab133030) | Abcam [abcam.com]
- 12. img.abclonal.com [img.abclonal.com]
- 13. cloud-clone.us [cloud-clone.us]
- 14. Endothelin-1 Antibody (C3) - BSA Free (NBP3-41152): Novus Biologicals [novusbio.com]
- 15. This compound Polyclonal Antibody (PA3-067) [thermofisher.com]
- 16. Anti-Endothelin 1 Antibodies | Invitrogen [thermofisher.com]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. G418 Kill curve protocol [protocols.io]
- 21. abo.com.pl [abo.com.pl]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. loss of expression in stable transfection - Transfection and Transduction [protocol-online.org]
How to reduce background noise in Endothelin 1 immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Endothelin 1 (ET-1) immunofluorescence (IF) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background noise in immunofluorescence?
High background noise in immunofluorescence can obscure specific signals, making data interpretation difficult.[1] The main causes are generally categorized into two areas:
-
Autofluorescence: This is the natural fluorescence emitted by the biological sample itself.[1][2] Common sources include collagen, elastin, red blood cells (heme groups), NADH, and lipofuscin.[2][3] The fixation process, particularly with aldehyde-based fixatives like formalin or paraformaldehyde, can also induce autofluorescence.[2][4]
-
Non-specific Staining: This occurs when antibodies bind to unintended targets within the sample.[5] Key contributors include excessively high concentrations of primary or secondary antibodies, insufficient blocking of non-specific binding sites, inadequate washing steps, and cross-reactivity of the secondary antibody with endogenous proteins.[1][2][5][6]
Q2: How can I determine the source of my background signal?
Running proper controls is the most effective way to identify the source of background noise.[4]
-
Unstained Sample Control: Examine a sample that has gone through the entire process but without the addition of any antibodies. Any fluorescence observed is due to autofluorescence.[5][7]
-
Secondary Antibody-Only Control: Prepare a sample where the primary antibody is omitted, but the secondary antibody is applied.[8] Staining in this control indicates that the secondary antibody is binding non-specifically.[5][7][9]
Q3: My background appears to be from autofluorescence. What are the best strategies to reduce it?
Several methods can be employed to combat autofluorescence:
-
Fixation Method: Aldehyde fixatives like glutaraldehyde (B144438) and formaldehyde (B43269) are known to increase autofluorescence.[4][7] Consider reducing the fixation time to the minimum required or switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695).[4][10][11]
-
Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can effectively remove red blood cells, a major source of autofluorescence due to their heme groups.[3][4][10]
-
Quenching Agents: Chemical treatments can reduce autofluorescence. Sodium borohydride (B1222165) can be used to reduce aldehyde-induced fluorescence.[3][4][7] Other agents like Sudan Black B and Eriochrome Black T are effective against lipofuscin-related autofluorescence.[3][4]
-
Fluorophore Selection: Autofluorescence is often more prominent in the blue and green spectra.[12] Choosing fluorophores that emit in the far-red wavelengths (e.g., Alexa Fluor 647, Cy5) can help spectrally separate your signal from the background noise.[3][10][12]
Q4: How can I minimize non-specific binding of my primary and secondary antibodies?
Preventing non-specific antibody binding is crucial for a clean signal.
-
Antibody Titration: Using too high a concentration of either the primary or secondary antibody is a common cause of background staining.[5][7] It is essential to perform a titration experiment to determine the optimal antibody dilution that provides the best signal-to-noise ratio.[9]
-
Blocking: Proper blocking is critical. A blocking solution fills non-specific binding sites before the primary antibody is applied.[13] Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.[8][13] Increasing the blocking incubation time can also help.[5][7]
-
Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to background.[1][6] Ensure wash steps are thorough and of sufficient duration.[7]
-
Secondary Antibody Selection: Use a secondary antibody that is highly cross-adsorbed to minimize cross-reactivity with endogenous immunoglobulins in the tissue sample.[14] Always ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a primary antibody raised in mouse).[5][7]
Troubleshooting Guide
High background noise can be systematically addressed by identifying its source and implementing targeted solutions. This workflow provides a logical approach to troubleshooting.
Caption: Troubleshooting workflow for high background in immunofluorescence.
Data Presentation
Table 1: Common Blocking Buffers for Immunofluorescence
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Normal Serum | 5-10% in PBS | 30-60 min | Serum should be from the same species as the secondary antibody to block non-specific binding of the secondary.[5][8] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 30-60 min | A common general protein blocker.[8][15][16] Can be used when a suitable normal serum is not available. |
| Protein-free Blockers | Per manufacturer | Per manufacturer | Commercial options that avoid potential cross-reactivity with protein-based blockers.[13] |
Table 2: Chemical Agents for Reducing Autofluorescence
| Agent | Target | Typical Treatment | Notes |
| Sodium Borohydride | Aldehyde-induced autofluorescence | 0.1% in PBS for 10-30 min | Must be prepared fresh; can have mixed results.[3][4][7] |
| Sudan Black B | Lipofuscin | 0.1-0.3% in 70% ethanol for 5-20 min | Effective for reducing autofluorescence from lipofuscin granules, common in aged tissue.[3][4] |
| Copper Sulfate | Heme groups, general autofluorescence | 10mM CuSO4 in ammonium (B1175870) acetate (B1210297) buffer | Can be used to quench autofluorescence from red blood cells.[3] |
| Glycine or NH4Cl | Free aldehyde groups | 50-100 mM in PBS for 5-10 min | Used after fixation to quench reactive aldehyde groups that can cause background.[17] |
Experimental Protocols
Protocol 1: Antibody Titration
Optimizing antibody concentration is critical to maximizing the signal-to-noise ratio.[9]
-
Prepare Sample Series: Prepare a set of identical slides or wells for the experiment.
-
Primary Antibody Dilution: Keep the secondary antibody concentration constant and prepare a series of dilutions of the primary antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000).
-
Incubation: Incubate each sample with a different primary antibody dilution according to your standard protocol.
-
Secondary Antibody Application: Apply the secondary antibody at its previously determined optimal or manufacturer-recommended concentration to all samples.
-
Imaging: Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).
-
Analysis: Compare the images to identify the dilution that provides the brightest specific staining with the lowest background.
-
Secondary Antibody Titration: Repeat the process (steps 2-6) for the secondary antibody, using the now-optimized primary antibody concentration.
Protocol 2: Heat-Induced Antigen Retrieval (HIER)
Formalin fixation creates cross-links that can mask antigenic sites. HIER uses heat to break these bonds.[18]
-
Deparaffinization and Rehydration: For paraffin-embedded sections, de-wax slides in xylene and rehydrate through a graded series of ethanol washes to water.[18]
-
Buffer Preparation: Prepare an antigen retrieval buffer. Common choices include 10 mM Sodium Citrate (pH 6.0) or 1 mM EDTA (pH 8.0).[19][20]
-
Heating: Immerse the slides in the retrieval buffer in a heat-resistant vessel. Heat the solution to 95-100°C using a microwave, pressure cooker, or water bath.[18][20] Maintain this temperature for 10-20 minutes.[19]
-
Cooling: Allow the slides to cool down slowly in the retrieval buffer at room temperature for at least 20 minutes.[19] This slow cooling is crucial for proper epitope refolding.
-
Washing: Rinse the slides gently with PBS or TBS buffer before proceeding with the blocking step of your immunofluorescence protocol.[19]
Caption: General workflow for an indirect immunofluorescence experiment.
Endothelin-1 Signaling Overview
Understanding the biological context of ET-1 is crucial for experimental design. ET-1 exerts its effects by binding to two main G protein-coupled receptors: Endothelin Receptor Type A (ETA) and Type B (ETB).[21] Activation of these receptors initiates downstream signaling cascades that regulate processes like vasoconstriction, cell proliferation, and inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. labcompare.com [labcompare.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. oraclebio.com [oraclebio.com]
- 13. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rockland.com [rockland.com]
- 19. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 20. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. benchchem.com [benchchem.com]
Selecting the appropriate animal model for Endothelin 1 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and utilizing appropriate animal models for Endothelin-1 (B181129) (ET-1) research.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used for ET-1 research, and what are their primary applications?
A1: The selection of an animal model is critical and depends on the specific research question. Rodents are the most common, but other models offer unique advantages.
-
Mice (Mus musculus): Widely used due to their genetic tractability, cost-effectiveness, and rapid breeding cycle.[1][2]
-
Applications: Studying cardiovascular diseases, hypertension, atherosclerosis, renal fibrosis, and vascular remodeling.[3][4][5] Genetically engineered mouse models (GEMs), such as transgenic mice overexpressing ET-1, are invaluable for dissecting the direct pathological roles of ET-1, often independent of confounding factors like high blood pressure.[3][4][5]
-
-
Rats (Rattus norvegicus): Often preferred for cardiovascular and surgical studies due to their larger size compared to mice, which facilitates procedures and instrumentation.[2]
-
Pigs (Sus scrofa): Their cardiovascular and physiological similarities to humans make them excellent translational models.[9]
-
Zebrafish (Danio rerio): An emerging model with advantages like rapid development, transparent embryos for easy visualization, and suitability for large-scale genetic and compound screening.[12][13]
Q2: What are the key differences in ET-1 response between rats and mice?
A2: There is a significant species-dependent difference in the vasoconstrictive response to ET-1, particularly in the brain. Rats are much more sensitive to intracerebral ET-1 injection for inducing focal ischemia than mice.[6] The same dose of ET-1 that reliably produces infarcts in rats may not produce any lesion in various mouse strains.[6][16] This lower potency in mice may be due to differences in the expression of ET-1 receptor isoforms (ETA and ETB).[6]
Q3: What are the advantages of using transgenic mouse models in ET-1 research?
A3: Transgenic mouse models allow for the investigation of the direct effects of ET-1 overexpression, often in a tissue-specific or inducible manner, which helps to separate its effects from secondary consequences like hypertension.[3][17]
-
Endothelium-Specific Overexpression (eET-1): These models are useful for studying vascular injury, remodeling, and endothelial dysfunction in the absence of blood pressure elevation.[3]
-
Inducible Overexpression (ieET-1): Using systems like Cre/loxP allows for temporal control of ET-1 overexpression, avoiding developmental effects and enabling the study of ET-1's role in adult pathophysiology.[17][18][19] These models have demonstrated that inducing ET-1 overexpression in adult mice can cause a significant rise in blood pressure mediated by the ETA receptor.[18][19]
-
Global Overexpression: Mice with the human ET-1 gene under its natural promoter can develop age-dependent renal pathologies like glomerulosclerosis and interstitial fibrosis without developing hypertension, providing a model for ET-1-induced kidney disease.[4][20]
Q4: What is the primary signaling pathway activated by ET-1?
A4: ET-1 exerts its effects by binding to two G protein-coupled receptors: the Endothelin A receptor (ETA) and the Endothelin B receptor (ETB).[21][22]
-
ETA Receptors: Located primarily on vascular smooth muscle cells, their activation mediates potent and long-lasting vasoconstriction and cell proliferation.[23]
-
ETB Receptors: Found on endothelial cells, where they mediate vasodilation via nitric oxide and prostacyclin release, and on smooth muscle cells, where they can also cause vasoconstriction.[22][23]
The binding of ET-1 to its receptors activates several intracellular signaling cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), ultimately leading to cellular responses like muscle contraction and proliferation.[21][24]
Troubleshooting Guides
Q1: My ET-1 injections are producing inconsistent blood pressure responses in mice. What are the potential causes?
A1: Inconsistent results are a common challenge. Several factors in your experimental design and execution could be the cause.
-
Animal Variability: Factors such as the age, weight, genetic background, and even the microbiome of the animals can influence their response to ET-1.[25] Ensure you are using age- and weight-matched animals from a consistent genetic background.
-
Route of Administration: The method of ET-1 delivery is critical. Intravenous (e.g., tail vein) injection provides rapid systemic effects, but requires precision.[26] Ensure your technique is consistent to deliver an exact dose every time. Bolus injections should not exceed 5 ml/kg in mice.[26]
-
Anesthesia: The type of anesthetic used can significantly impact cardiovascular parameters. Ensure the anesthetic protocol is standardized across all experimental groups.
-
Blood Pressure Measurement Technique: Different techniques have inherent variability.
-
Tail-cuff method: Non-invasive but can be stressful for the animal, leading to artificially high readings. Proper acclimatization is crucial.[27]
-
Radiotelemetry: Considered the gold standard for conscious, freely moving animals as it avoids restraint stress and allows for continuous monitoring, but it is invasive and expensive.[27]
-
-
ET-1 Formulation: Ensure the stability of your ET-1 solution. It's best practice to prepare fresh formulations for each experiment to avoid degradation and loss of potency.[25]
Q2: I am trying to create a focal stroke model in mice using intracerebral ET-1 injection, but I'm not seeing consistent infarcts. What should I do?
A2: This is a known issue, as mice are significantly less sensitive to ET-1-induced cerebral vasoconstriction than rats.[6][16]
-
Verify Coordinates: First, ensure your stereotaxic coordinates are accurate for the target vessel (e.g., Middle Cerebral Artery). The infusion must be within 0.5 mm of the MCA to be effective.[8]
-
Increase Dose with Caution: While you can try increasing the ET-1 dose, be aware that this can increase mortality without necessarily producing a consistent infarct.[6]
-
Combined Approach: A more reliable method in mice is a triple combination approach: common carotid artery occlusion (CCAo) combined with a co-injection of ET-1 and a nitric oxide synthase inhibitor like L-NAME. This combined insult is more effective at producing a lesion, though the size can still be strain-dependent.[6]
-
Consider Switching to Rats: For a more reproducible and technically simpler ET-1-induced focal ischemia model, rats are the recommended species.[6][16]
Q3: My transgenic mouse model shows phenotypic drift over several generations, affecting the consistency of my ET-1 research results. How can I manage this?
A3: Phenotypic drift in transgenic lines is a recognized problem that can arise from genetic drift or epigenetic modifications.[25] Implementing a rigorous colony management strategy is essential.
-
Systematic Backcrossing: Regularly backcross your transgenic line to the original wild-type background strain (e.g., C57BL/6). This helps maintain genetic consistency and reduces the influence of unintended mutations.[25]
-
Robust Genotyping: Use a consistent and validated genotyping protocol to confirm the genetic status of all animals used in your experiments. Do not rely solely on phenotype.[25]
-
Cryopreservation: Once a line is established and validated, cryopreserve embryos or sperm. This allows you to re-derive the colony if significant drift occurs, ensuring you can return to the original, validated genetic state.
-
Standardized Husbandry: Environmental conditions can significantly impact phenotype. Standardize housing, diet, noise levels, and handling procedures to minimize environmental sources of variability.[25]
Experimental Protocols & Data
Workflow for Animal Model Selection
The process of selecting an animal model should be systematic to ensure it aligns with the research objectives.
Protocol: ET-1 Induced Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is adapted from established methods for inducing focal cerebral ischemia.[8][16]
-
Animal Preparation: Anesthetize an adult male Sprague-Dawley rat (300-350g) and place it in a stereotaxic frame. Maintain body temperature at 37°C.
-
Surgical Procedure: Make a midline scalp incision and retract the temporalis muscle to expose the skull.
-
Locate Injection Site: Identify the stereotaxic coordinates for the MCA. These should be verified for your specific equipment and rat strain.
-
Craniotomy: Drill a small bur hole through the skull over the injection site, taking care not to damage the underlying dura mater.
-
ET-1 Infusion:
-
Load a microinjection syringe with ET-1 solution (e.g., 80 µM in sterile phosphate-buffered saline).
-
Lower the needle to the target depth.
-
Infuse 3 µl of ET-1 at a controlled rate of 1 µl/min.
-
Leave the syringe in place for 3-5 minutes post-infusion to prevent backflow.
-
-
Closure and Recovery: Slowly withdraw the needle, close the incision with sutures, and allow the animal to recover in a warm, dry area with easy access to food and water. Administer appropriate analgesics.
-
Confirmation: Monitor cerebral blood flow with techniques like Laser Doppler Flowmetry during the procedure to confirm occlusion. Assess infarct volume 24-48 hours later using methods like TTC staining.
Data Tables: Comparative Effects of ET-1
Table 1: ET-1 Induced Blood Pressure Changes in Inducible Transgenic Mice (ieET-1)
| Mouse Model | Treatment | Observation Period | Systolic Blood Pressure Change | Reference |
| ieET-1 (Inducible, Endothelial) | Tamoxifen (induces overexpression) | 16-21 days | ~20 mmHg increase | [18][19] |
| ieET-1 (Inducible, Endothelial) | Tamoxifen + Atrasentan (ETA blocker) | 16-21 days | BP rise reversed/abrogated | [18][19][28] |
Table 2: ET-1 Induced Focal Ischemia in Rodents (Intracerebral Injection)
| Species | Strain | ET-1 Dose (per site) | Outcome | Reference |
| Rat | Sprague-Dawley | 1.0 µg | Reproducible infarct | [6] |
| Mouse | CD1, C57/BL6, FVB | 1.0 µg | No infarct/lesion | [6] |
| Mouse | Various Strains | 4.0-5.0 µg | No infarct, 75% mortality rate | [6] |
| Mouse | Various Strains | ET-1 + L-NAME + CCAo | Small, strain-dependent infarct | [6] |
Table 3: ET-1 Administration Protocols and Behavioral Outcomes in Rats
| Administration Route | ET-1 Dose | Measured Outcome | Observation | Reference |
| Subcutaneous (plantar) | 8-16 nmol (200-400 µM) | Hindpaw Flinching | Dose-dependent increase in flinching behavior, indicating pain-like response | [7] |
| Subcutaneous (plantar) | 16 nmol ET-1 + 3.2 mM BQ-123 (ETA blocker) | Hindpaw Flinching | Flinching behavior significantly blocked | [7] |
References
- 1. Use of rodents as models of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mighty Mouse: The Impact of Rodents on Advances in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Endothelin-1 transgenic mice develop glomerulosclerosis, interstitial fibrosis, and renal cysts but not hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiology of the endothelin system - lessons from genetically manipulated animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse model of focal cerebral ischemia using endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local Injection of Endothelin-1 Produces Pain-Like Behavior and Excitation of Nociceptors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin-1 Induced Middle Cerebral Artery Occlusion Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Endothelin-1 induced global ischaemia in adult zebrafish: A model with novel entity of stroke research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
- 19. Inducible human endothelin-1 overexpression in endothelium raises blood pressure via endothelin type A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Endothelin-1 and endothelin receptor antagonists as potential cardiovascular therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. benchchem.com [benchchem.com]
- 26. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 27. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Drug Delivery of Endothelin-1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments with Endothelin-1 (B181129) (ET-1) antagonists.
Troubleshooting Guide
This section addresses common problems that may arise during in vivo studies of ET-1 antagonists, offering potential causes and actionable solutions.
Issue 1: Inconsistent or lower-than-expected antagonist efficacy in reducing blood pressure or other ET-1-mediated effects.
-
Potential Cause 1: Poor Bioavailability. The antagonist may have low oral bioavailability due to poor solubility or significant first-pass metabolism.[1][2][3]
-
Troubleshooting Steps:
-
Review Formulation: For oral administration, ensure the formulation is optimized for solubility and absorption. Consider strategies like particle size reduction (micronization), creating amorphous solid dispersions, or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][3]
-
Route of Administration: If oral bioavailability is a persistent issue, consider alternative administration routes such as intravenous or intraperitoneal injection to bypass first-pass metabolism for initial efficacy studies.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine key parameters like Cmax, Tmax, and AUC to confirm adequate systemic exposure.[1]
-
-
-
Potential Cause 2: Inappropriate Dosing. The dose of the antagonist may be insufficient to achieve a therapeutic concentration at the target tissue.
-
Troubleshooting Steps:
-
-
Potential Cause 3: Receptor Subtype Specificity. The chosen antagonist may not be targeting the appropriate endothelin receptor subtype (ETA vs. ETB) responsible for the specific pathophysiological effect being studied.[6][7][8][9]
-
Troubleshooting Steps:
-
Re-evaluate Target Receptors: Confirm the roles of ETA and ETB receptors in your disease model. In some cases, a selective ETA antagonist might be more beneficial than a dual ETA/ETB antagonist, or vice versa.[7][9]
-
Consider a Different Antagonist: If the current antagonist's selectivity is not appropriate, consider switching to one with a different receptor binding profile.
-
-
Issue 2: Observation of adverse effects, such as fluid retention or edema, in animal models.
-
Potential Cause: Inhibition of ETB Receptors. ETB receptors are involved in the clearance of ET-1 and in promoting vasodilation and sodium excretion.[7][9][10][11] Antagonism of ETB receptors can disrupt these processes, leading to fluid retention.[9][10][11]
-
Troubleshooting Steps:
-
Assess Antagonist Selectivity: If using a dual ETA/ETB antagonist, the fluid retention may be an on-target effect of ETB blockade.
-
Switch to a Selective ETA Antagonist: Consider using a highly selective ETA antagonist to avoid the effects of ETB inhibition.[7][9]
-
Dose Adjustment: If using a selective ETA antagonist at high concentrations, it may lose its selectivity and begin to inhibit ETB receptors.[10][11] A dose reduction may mitigate this effect.
-
Monitor Fluid and Electrolyte Balance: Closely monitor body weight, water intake, and urinary output to quantify the extent of fluid retention.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between selective ETA and dual ETA/ETB receptor antagonists for in vivo studies?
A1: Selective ETA receptor antagonists primarily block the vasoconstrictive and proliferative effects mediated by the ETA receptor.[8][12] Dual ETA/ETB antagonists inhibit both ETA and ETB receptors. While this provides a more complete blockade of the endothelin system, it can also interfere with the beneficial roles of ETB receptors, such as ET-1 clearance and vasodilation, potentially leading to side effects like fluid retention.[7][9] The choice between a selective and a dual antagonist depends on the specific goals of the experiment and the pathophysiology of the disease model.[7]
Q2: How can I improve the oral bioavailability of my ET-1 antagonist?
A2: Improving oral bioavailability often involves enhancing the drug's solubility and protecting it from first-pass metabolism.[1][3]
-
Increase Solubility: Techniques like micronization (reducing particle size), complexation with cyclodextrins, or creating amorphous solid dispersions can improve dissolution rates.[1][3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs.[1]
-
Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of relevant metabolic enzymes can reduce first-pass metabolism, but this approach requires careful consideration of potential drug-drug interactions.
Q3: What are some common ET-1 antagonists used in in vivo research and their typical dosages?
A3: Several ET-1 antagonists have been used extensively in preclinical research. The optimal dose can vary significantly based on the animal model and the specific disease state.
| Antagonist | Receptor Selectivity | Animal Model | Typical Dosage | Reference |
| Atrasentan (B1666376) | Selective ETA | Obese Mice | 10 mg/kg/day | [4] |
| SLE Mice | 10 mg/kg/day | [5] | ||
| Bosentan (B193191) | Dual ETA/ETB | Obese Mice | 100 mg/kg/day | [4] |
| SLE Mice | 100 mg/kg/day | [5] | ||
| Diabetic Atherosclerosis Mice | 100 mg/kg/day | [13] | ||
| SB 209670 | Dual ETA/ETB | Hypertensive Rats | Infusion | [14] |
| SB 234551 | Selective ETA | Hypertensive Rats | Infusion | [14] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of an ET-1 Antagonist in a High-Fat Diet-Induced Obesity Mouse Model
This protocol is adapted from studies evaluating the effects of ET-1 receptor antagonism on metabolic parameters in obese mice.[4]
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD) for 8 weeks to induce obesity and insulin (B600854) resistance. A control group is fed a normal chow diet.
-
Antagonist Preparation and Administration:
-
Prepare the ET-1 antagonist (e.g., atrasentan at 10 mg/kg/day or bosentan at 100 mg/kg/day) in a suitable vehicle.
-
Administer the antagonist daily for 2-4 weeks via oral gavage. The vehicle is administered to the control and untreated HFD groups.
-
-
Monitoring and Data Collection:
-
Monitor body weight, food intake, and water intake throughout the treatment period.
-
At the end of the treatment period, perform glucose and insulin tolerance tests to assess glucose handling.
-
Collect blood samples to measure plasma levels of free fatty acids, triglycerides, and inflammatory cytokines.
-
Harvest tissues (e.g., liver, adipose tissue) for histological analysis and measurement of triglyceride content.
-
-
Data Analysis:
-
Compare the metabolic and inflammatory parameters between the treated and untreated HFD groups, as well as the normal diet control group.
-
Protocol 2: Assessment of Pharmacokinetics of an ET-1 Antagonist
This protocol provides a general framework for determining the pharmacokinetic profile of an ET-1 antagonist.[1]
-
Animal Model: Use male Sprague-Dawley rats, acclimatized for at least one week.
-
Formulation and Dosing:
-
Oral Group: Prepare the antagonist in the desired formulation (e.g., aqueous suspension, SEDDS) and administer via oral gavage at a specific dose.
-
Intravenous Group: Prepare a solution of the antagonist in a suitable vehicle (e.g., saline with a co-solvent) and administer via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Quantify the concentration of the antagonist in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use appropriate software to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability.
-
Visualizations
Signaling Pathways
Caption: Canonical ET-1 Signaling Pathway.[15][16][17][18]
Experimental Workflow
Caption: General In Vivo Experimental Workflow.
Troubleshooting Logic
Caption: Troubleshooting Inconsistent Efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Endothelin receptor antagonism improves glucose tolerance and adipose tissue inflammation in an experimental model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rpsg.org.uk [rpsg.org.uk]
- 9. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]
- 11. Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are endothelin receptor antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. Cardiovascular effects of endothelin-1 and endothelin antagonists in conscious, hypertensive ((mRen-2)27) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular signaling pathway of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endothelin-1 (B181129) (ET-1) experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. ELISA Data Analysis
-
Question: My ELISA results show very low or no signal for my samples. What are the possible causes and solutions?
Answer: Low or no signal in an ELISA experiment can be frustrating. Here are some common causes and troubleshooting steps:
-
Reagent Issues: Ensure all reagents, especially detection antibodies and substrates, have been added in the correct order and have not expired.[1][2] Prepare fresh substrate before use.[1]
-
Improper Incubation: Verify that incubation times and temperatures meet the protocol's requirements.[1][3] Bringing all reagents to room temperature before starting the assay is crucial.[3]
-
Washing Steps: Inadequate or overly aggressive washing can lead to signal loss. Ensure wash buffer is correctly prepared and that wells are thoroughly aspirated after each wash.[1][2]
-
Sample Concentration: The ET-1 concentration in your samples might be below the detection limit of the assay.[3][4] Consider concentrating your samples or using a more sensitive assay kit.
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect reagent volumes.[3] Ensure your pipettes are calibrated and use proper pipetting techniques to avoid bubbles.[2][3]
-
-
Question: I'm observing high background in my ET-1 ELISA. How can I reduce it?
Answer: High background can mask the true signal and reduce the dynamic range of your assay. Consider the following:
-
Incomplete Washing: Residual unbound reagents can cause high background. Increase the number of wash cycles and ensure complete removal of wash buffer.[1][2]
-
Antibody Concentration: The concentration of the detection antibody may be too high. Try using a more diluted antibody solution.[1]
-
Blocking: Inefficient blocking can lead to non-specific binding. Ensure you are using an appropriate blocking buffer and that the incubation time is sufficient.[1][3]
-
Substrate Incubation: Prolonged incubation with the substrate can increase background signal. Optimize the incubation time.[1]
-
Contamination: Contaminated buffers or reagents can contribute to high background. Use fresh, sterile solutions.
-
-
Question: My standard curve is not linear or has a poor R-squared value. What should I do?
Answer: A reliable standard curve is essential for accurate quantification.[3] Here's how to troubleshoot a problematic curve:
-
Pipetting Accuracy: Inaccurate serial dilutions of the standard are a common cause of poor standard curves.[1][3] Use calibrated pipettes and fresh tips for each dilution.
-
Standard Degradation: Ensure the standard has been stored correctly and has not degraded.[3] Reconstitute a fresh vial of the standard if necessary.
-
Curve Fitting Model: Use the appropriate curve-fitting model for your assay (e.g., four-parameter logistic fit).
-
Outliers: Identify and potentially exclude any obvious outliers from the standard curve data.
-
2. Receptor Binding Assay Data Analysis
-
Question: How do I determine the Kd and Bmax from my saturation binding experiment?
Answer: The dissociation constant (Kd) and maximum number of binding sites (Bmax) are typically determined by performing a saturation binding assay with increasing concentrations of a radiolabeled ligand, such as [125I]-ET-1. The data is then analyzed using non-linear regression fitting to a one-site binding model. A Scatchard plot can also be used to linearize the data, but non-linear regression is generally preferred.
-
Question: I am performing a competitive binding assay to determine the Ki of an unlabeled compound. What are the key considerations?
Answer: In a competitive binding assay, a fixed concentration of a radiolabeled ligand is competed with increasing concentrations of an unlabeled test compound. The IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the resulting dose-response curve. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
3. General Statistical Analysis
-
Question: Which statistical test should I use to compare ET-1 levels between two groups?
Answer: The choice of statistical test depends on the nature of your data.[5]
-
For normally distributed data: a Student's t-test is appropriate.[5]
-
For data that is not normally distributed: a non-parametric test such as the Mann-Whitney U test should be used.
-
For comparing more than two groups: Analysis of Variance (ANOVA) followed by post-hoc tests is suitable for normally distributed data, while the Kruskal-Wallis test is used for non-parametric data.[6]
-
-
Question: How should I handle outliers in my dataset?
Answer: Outliers should be carefully examined. First, determine if the outlier is due to a technical error (e.g., pipetting mistake, instrument malfunction). If so, it may be appropriate to exclude the data point. However, outliers can also represent true biological variability and should not be removed without a strong justification. Statistical tests for outlier detection, such as Grubb's test, can be used, but the biological context is paramount.
-
Question: What is the importance of reporting effect sizes and confidence intervals?
Answer: While p-values indicate statistical significance, they do not convey the magnitude of the effect.[7] Effect sizes (e.g., Cohen's d, odds ratio) provide a measure of the strength of a relationship or the magnitude of a difference between groups.[7] Confidence intervals provide a range of plausible values for the true population parameter.[7] Reporting both effect sizes and confidence intervals provides a more complete and informative picture of your findings.[7]
Quantitative Data Summary
Table 1: Endothelin-1 Receptor Binding Affinities
| Ligand | Receptor Subtype | Ki / Kd (nM) | Cell/Tissue Type | Reference |
| ET-1 | ETA | 0.14 | A10 rat smooth muscle cells | [8] |
| ET-2 | ETA | 0.16 | A10 rat smooth muscle cells | [8] |
| ET-3 | ETA | 16 | A10 rat smooth muscle cells | [8] |
| Sarafotoxin S6b | ETA | 0.6 | A10 rat smooth muscle cells | [8] |
| [125I]Tyr13-ET-1 | High-affinity ET receptor | 0.12 (Kd) | A10 rat smooth muscle cells | [8] |
| ET-1 | ETA | 0.2 | Rat vascular smooth muscle cells (A-10) | [9] |
| [Ala9]ET-1 | ETA | 0.04 | Rat vascular smooth muscle cells (A-10) | [9] |
| [Glu9]ET-1 | ETA | 1.4 | Rat vascular smooth muscle cells (A-10) | [9] |
| [Ala20]ET-1 | ETA | 1.6 | Rat vascular smooth muscle cells (A-10) | [9] |
| [Ala21]ET-1 | ETA | > 50 | Rat vascular smooth muscle cells (A-10) | [9] |
| ET-1 | ETB | 0.2 | Human Girardi heart cells | [9] |
| [Ala9]ET-1 | ETB | 0.2 | Human Girardi heart cells | [9] |
| [Glu9]ET-1 | ETB | 0.2 | Human Girardi heart cells | [9] |
| [Ala20]ET-1 | ETB | 1.4 | Human Girardi heart cells | [9] |
| [Ala21]ET-1 | ETB | > 50 | Human Girardi heart cells | [9] |
Table 2: Circulating Endothelin-1 Levels in Human Studies
| Condition | ET-1 Concentration (pg/mL) | Comparison Group | Statistical Significance | Reference |
| Coronary Heart Disease (Women) | 3.2 | Women without CHD (2.4 pg/mL) | p = 0.003 | [10] |
| Coronary Heart Disease (Men) | 2.3 | Men without CHD (2.3 pg/mL) | p = 0.828 | [10] |
| Periodontitis + CHD (Serum) | 1.7 (median) | Control | p < 0.001 | [11] |
| Coronary Heart Disease (Serum) | 1.4 (median) | Control | p < 0.01 | [11] |
Experimental Protocols
1. Endothelin-1 ELISA (Sandwich ELISA)
-
Coating: Coat a 96-well microplate with a capture antibody specific for ET-1. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add standards of known ET-1 concentrations and unknown samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for ET-1. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the ET-1 concentration in the unknown samples.
2. ET-1 Receptor Saturation Binding Assay
-
Cell/Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing ET-1 receptors (e.g., A10 cells).[8]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Incubation: In a 96-well plate, incubate the cell membranes with increasing concentrations of a radiolabeled ET-1 analog (e.g., [125I]-ET-1).
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled ET-1.
-
Equilibrium: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the radiolabeled ligand and fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax.
Visualizations
Caption: Endothelin-1 signaling pathways via ET-A and ET-B receptors.
Caption: General workflow for a sandwich ELISA experiment.
Caption: Decision tree for selecting a statistical test.
References
- 1. bosterbio.com [bosterbio.com]
- 2. biomatik.com [biomatik.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Selection of Appropriate Statistical Methods for Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5 Statistical Practices You Need to Generate Robust Research Data | Editage [editage.com]
- 8. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of receptor binding and activation sites in endothelin-1 by use of site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circulating concentrations of endothelin-1 predict coronary heart disease in women but not in men: a longitudinal observational study in the Vara-Skövde Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Endothelin-1 Concentrations in Individuals with Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Endothelin-1 ELISA Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Endothelin-1 (ET-1), a potent vasoconstrictor implicated in various cardiovascular diseases, is paramount. The selection of a reliable ELISA kit is a critical first step in ensuring the validity of experimental results. This guide provides an objective comparison of commercially available Endothelin-1 ELISA kits, presenting performance data, experimental protocols, and key biological pathways to aid in your selection process.
Performance Characteristics of Endothelin-1 ELISA Kits
The following tables summarize the quantitative performance data of ET-1 ELISA kits from several leading manufacturers. This data has been compiled from the manufacturers' product literature and provides a basis for comparing key performance metrics.
Table 1: General Performance Characteristics
| Manufacturer | Catalog Number | Assay Type | Sample Types | Assay Time |
| Abcam | ab133030 | Sandwich | Serum, Plasma, Cell culture supernatant | 2 hours |
| R&D Systems | DET100 | Sandwich | Cell Culture Supernates, Serum, EDTA Plasma, Heparin Plasma, Urine | 4.5 hours |
| Arbor Assays | K045-H1 | Sandwich | Serum, Plasma, Tissue Culture Media | 2.5 hours[1] |
| ABclonal | RK00000 | Sandwich | Human serum, plasma, cell culture supernatant, and other biological fluids | 4 hours (approx.) |
| Cusabio | CSB-E04512h | Sandwich | Human serum, cell culture supernates, urine, and saliva | Not specified |
| Cayman Chemical | 583151 | Sandwich | Serum, Plasma, Urine, Cell culture media | 18 hours incubation[2] |
Table 2: Analytical Performance
| Manufacturer | Catalog Number | Sensitivity (pg/mL) | Assay Range (pg/mL) |
| Abcam | ab133030 | ≤ 0.41[3] | 0.78 - 100[3] |
| R&D Systems | DET100 | 0.207 | 0.4 - 25 |
| Arbor Assays | K045-H1 | 0.579[1] | Not specified |
| ABclonal | RK00000 | < 3.51 | Not specified |
| Cusabio | CSB-E04512h | 0.78[4] | 3.12 - 200[4] |
| Cayman Chemical | 583151 | 7.8[2] | 7.8 - 250[2] |
Table 3: Precision Data
| Manufacturer | Catalog Number | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| ABclonal | RK00000 | < 10% | < 12% |
| Cusabio | CSB-E04512h | < 8%[4] | < 10%[4] |
| R&D Systems (QuantiGlo) | QET00B | 2.6 - 3.4%[5] | 4.5 - 9.1%[5] |
| Antibodies.com | A3318 | < 10%[6] | < 12%[6] |
Table 4: Recovery and Linearity Data
| Manufacturer | Catalog Number | Sample Types | Average Recovery (%) | Linearity Range (%) |
| Cusabio | CSB-E04512h | Serum | 92[4] | 82-105[4] |
| R&D Systems (QuantiGlo) | QET00B | Cell Culture Media, EDTA Plasma, Serum, Urine | 94 - 101[5] | Not specified |
| Antibodies.com | A3318 | Serum, EDTA Plasma, Heparin Plasma | 84 - 91[6] | 74 - 108[6] |
Endothelin-1 Signaling Pathway
Endothelin-1 exerts its effects by binding to two distinct G protein-coupled receptors: Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB). The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to various physiological responses, most notably vasoconstriction.
Caption: Simplified Endothelin-1 signaling pathway leading to vasoconstriction.
Experimental Protocols
Detailed and accurate experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for a standard sandwich ELISA, based on common procedures outlined by various manufacturers.
General Sandwich ELISA Workflow
The majority of the compared ET-1 ELISA kits employ a sandwich ELISA format. The general workflow for this type of assay is illustrated below.
References
A Comparative Guide to the Efficacy of Selective versus Dual Endothelin Receptor Antagonists
The endothelin (ET) system, particularly the potent vasoconstrictor peptide Endothelin-1 (ET-1) and its receptors, ET-A and ET-B, is a critical pathway in vascular homeostasis and the pathophysiology of various cardiovascular diseases, most notably Pulmonary Arterial Hypertension (PAH).[1][2] Pharmacological blockade of these receptors with Endothelin Receptor Antagonists (ERAs) has become a cornerstone of PAH therapy.[1][3] ERAs are broadly classified into two categories: selective antagonists that primarily target the ET-A receptor, and dual antagonists that block both ET-A and ET-B receptors.[3][4] This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and pathway visualizations for researchers and drug development professionals.
The Endothelin Signaling Pathway
ET-1 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs), ET-A and ET-B.[5][6]
-
ET-A Receptors: Located predominantly on vascular smooth muscle cells, their activation by ET-1 leads to a potent and sustained vasoconstriction and stimulates cell proliferation and fibrosis.[6][7][8]
-
ET-B Receptors: These receptors have a dual role. On vascular endothelial cells, ET-B receptor activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, and is crucial for clearing circulating ET-1 from the bloodstream.[6][7] Conversely, ET-B receptors are also present on smooth muscle cells (and can be upregulated in disease states), where their activation, similar to ET-A, contributes to vasoconstriction.[1][7][9]
The signaling cascade for vasoconstriction is primarily mediated through Gq protein activation, leading to downstream release of intracellular calcium.[10][11]
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Current Status of Endothelin Receptor Antagonists in Pulmonary Arterial Hypertension: A Combined Study Results and Pharmacology-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Dual ET(A)/ET(B) vs. selective ET(A) endothelin receptor antagonism in patients with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are endothelin receptor antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
Validating Endothelin-1's Role in a Novel Cardiac Fibrosis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a cardiac fibrosis model induced by Endothelin-1 (ET-1) against the well-established Angiotensin II (Ang II)-induced fibrosis model. By presenting key quantitative data, detailed experimental methodologies, and a visual representation of the ET-1 signaling pathway, this document serves as a valuable resource for validating the role of ET-1 in this emerging disease model and for the evaluation of potential therapeutic interventions.
Comparative Analysis of Cardiac Fibrosis Models
The development of robust and reproducible animal models is crucial for understanding the pathophysiology of cardiac fibrosis and for testing the efficacy of novel anti-fibrotic therapies. This section compares key parameters of cardiac fibrosis induced by continuous infusion of ET-1 versus the widely used Ang II model.
Table 1: Histological Quantification of Myocardial Fibrosis
| Model | Agent | Duration of Infusion | Collagen Deposition (% of Myocardial Area) | Staining Method | Species | Reference |
| ET-1 Induced Fibrosis | Endothelin-1 | 8 weeks | Increased interstitial fibrosis observed | Picrosirius Red | Mouse | [1] |
| Ang II Induced Fibrosis | Angiotensin II | 14 days | ~15% (vs. ~2% in saline control) | Masson's Trichrome | Mouse | [2] |
| Ang II Induced Fibrosis | Angiotensin II | 40 days | ~8% (vs. ~2% in wild-type control) | Masson's Trichrome | Mouse | [3] |
Note: Data for the two models are from separate studies and experimental conditions may vary.
Table 2: Functional and Molecular Markers of Cardiac Fibrosis
| Model | Agent | Key Functional/Molecular Changes | Method of Measurement | Species | Reference |
| ET-1 Induced Fibrosis | Endothelin-1 | Progressive heart failure, QRS prolongation | Not specified | Mouse | [1] |
| Ang II Induced Fibrosis | Angiotensin II | Left Ventricular Ejection Fraction (LVEF) decreased to ~40% (vs. ~60% in saline control) | Echocardiography | Mouse | [2] |
| Ang II Induced Fibrosis | Angiotensin II | Increased cardiac hydroxyproline (B1673980) content | Biochemical assay | Mouse | [3] |
| Ang II Induced Fibrosis | Angiotensin II | Increased expression of collagen I and III, and TGF-β1 | qPCR, Western Blot | Mouse | [4] |
Note: Data for the two models are from separate studies and experimental conditions may vary.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of experimental findings. This section outlines the methodologies for inducing and quantifying cardiac fibrosis in the ET-1 and Ang II models.
Induction of Cardiac Fibrosis via Continuous Infusion
1. Endothelin-1 (ET-1) Infusion Model (Adapted from general osmotic pump protocols)
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
ET-1 Preparation: Reconstitute lyophilized ET-1 in sterile saline (0.9%) to the desired concentration.
-
Osmotic Pump Preparation and Implantation:
-
Fill Alzet osmotic pumps (e.g., Model 2004, for 4-week infusion) with the ET-1 solution under sterile conditions. The pump filling should be performed according to the manufacturer's instructions.
-
Anesthetize the mouse using isoflurane.
-
Shave the dorsal surface between the scapulae and disinfect the area with an appropriate antiseptic.
-
Make a small subcutaneous incision and create a pocket using a hemostat.
-
Insert the filled osmotic pump into the subcutaneous pocket, ensuring it does not interfere with the animal's movement.
-
Close the incision with wound clips or sutures.
-
Administer appropriate post-operative analgesia.
-
-
Monitoring: Monitor the animals regularly for signs of distress, and measure cardiac function and fibrosis at predetermined time points (e.g., 8 weeks).[5][6][7][8]
2. Angiotensin II (Ang II) Infusion Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Ang II Preparation: Dissolve Angiotensin II in sterile saline (0.9%). A common infusion rate is 1000 ng/kg/min.[2]
-
Osmotic Pump Preparation and Implantation: Follow the same procedure as described for the ET-1 infusion model, using Alzet osmotic pumps (e.g., Model 2002 for 14-day infusion).
-
Monitoring: Monitor blood pressure to confirm the hypertensive effect of Ang II. Assess cardiac function and fibrosis at the end of the infusion period (e.g., 14 days).[2]
Histological Quantification of Cardiac Fibrosis
Picrosirius Red Staining Protocol
-
Tissue Preparation:
-
Euthanize the mice and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin (B1166041).
-
Section the paraffin blocks at 5 µm thickness and mount on slides.
-
-
Staining Procedure:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain the slides in Picrosirius Red solution for 1 hour.
-
Wash the slides in two changes of acidified water.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a synthetic mounting medium.
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope.
-
Quantify the fibrotic area (red-stained collagen) as a percentage of the total myocardial area using image analysis software (e.g., ImageJ). The collagen volume fraction is calculated as the total area of collagen-positive staining divided by the total tissue area.[9]
-
Endothelin-1 Signaling Pathway in Cardiac Fibroblasts
The following diagram illustrates the key signaling pathways activated by ET-1 in cardiac fibroblasts, leading to proliferation and collagen synthesis.
Caption: ET-1 signaling in cardiac fibroblasts.
Experimental Workflow for Validating a New Cardiac Fibrosis Model
The logical flow for validating a new disease model, such as the ET-1 induced cardiac fibrosis model, involves a series of systematic steps.
Caption: Workflow for new disease model validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin II Induces Cardiac Edema and Hypertrophic Remodeling through Lymphatic-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. JCI Insight - Fibroblast-specific IKK-β deficiency ameliorates angiotensin II–induced adverse cardiac remodeling in mice [insight.jci.org]
- 5. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. Angiotensin II blockade reverses myocardial fibrosis in a transgenic mouse model of human hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Endothelin-1 Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise measurement of Endothelin-1 (ET-1) is critical. As a potent vasoconstrictor implicated in a range of physiological and pathological processes, the accuracy of its quantification hinges on the specificity of the antibodies used in immunoassays. This guide provides a comparative analysis of Endothelin-1 antibody cross-reactivity with its closely related isoforms, Endothelin-2 (ET-2) and Endothelin-3 (ET-3), supported by experimental data and detailed protocols.
The endothelin family consists of three structurally similar peptides, ET-1, ET-2, and ET-3, which can present a significant challenge for immunoassay specificity. The degree of cross-reactivity of an ET-1 antibody with other endothelins can lead to inaccurate measurements and misinterpretation of experimental results. This guide aims to provide clarity by comparing the performance of various commercially available antibodies and assay kits.
Quantitative Analysis of Cross-Reactivity
The cross-reactivity of Endothelin-1 antibodies is a critical performance metric. The following table summarizes the reported cross-reactivity of several ET-1 antibodies and ELISA kits with ET-2 and ET-3.
| Assay/Antibody Type | ET-2 Cross-Reactivity | ET-3 Cross-Reactivity | Big Endothelin-1 Cross-Reactivity | Reference/Source |
| Radioimmunoassay (RIA) Antibody | 36.5% | 23.4% | 9.9% | [1] |
| Radioimmunoassay (RIA) Antibody | 100% | No cross-reactivity | No cross-reactivity | [2] |
| Endothelin ELISA Kit | 100% | 100% | 100% | |
| R&D Systems Quantikine ELISA Kit | < 0.5% (with related molecules) | < 0.5% (with related molecules) | Not specified | [3] |
| Human ET-1 ELISA Kit (Elabscience) | No significant cross-reactivity | No significant cross-reactivity | Not specified | [4] |
| Human ET-1 ELISA Kit (Assay Genie) | No significant cross-reactivity | No significant cross-reactivity | Not specified | [5] |
| Monoclonal Antibody (TR.ET.48.5) | Little cross-reactivity | Little cross-reactivity | Not specified | [6] |
Understanding Antibody Specificity and Cross-Reactivity
The specificity of an antibody for its target antigen, in this case, ET-1, versus its ability to bind to other related molecules like ET-2 and ET-3, is a fundamental concept in immunoassay development. High specificity is desirable to ensure that the assay is measuring only the molecule of interest.
Caption: Logical diagram of high specificity vs. cross-reactive antibody binding to Endothelin isoforms.
Experimental Protocols
Accurate determination of antibody cross-reactivity relies on robust experimental design. Below are detailed methodologies for key experiments used to assess the specificity of Endothelin-1 antibodies.
Competitive Radioimmunoassay (RIA) for Cross-Reactivity Assessment
This protocol is designed to quantify the cross-reactivity of an anti-ET-1 antibody with ET-2 and ET-3.
Materials:
-
Anti-Endothelin-1 antibody
-
¹²⁵I-labeled Endothelin-1 (tracer)
-
Unlabeled Endothelin-1, Endothelin-2, and Endothelin-3 peptides (competitors)
-
RIA buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Secondary antibody (for precipitation) or other separation method (e.g., charcoal)
-
Gamma counter
Procedure:
-
Standard Curve Generation:
-
Prepare a series of dilutions of unlabeled ET-1 in RIA buffer to serve as standards.
-
In duplicate tubes, add a fixed amount of anti-ET-1 antibody and ¹²⁵I-ET-1 tracer.
-
Add the varying concentrations of unlabeled ET-1 standards.
-
Incubate overnight at 4°C.
-
-
Competitive Binding for Cross-Reactivity:
-
Prepare serial dilutions of unlabeled ET-2 and ET-3 in RIA buffer.
-
In separate sets of duplicate tubes, add the same fixed amount of anti-ET-1 antibody and ¹²⁵I-ET-1 tracer.
-
Add the varying concentrations of unlabeled ET-2 or ET-3.
-
Incubate under the same conditions as the standard curve.
-
-
Separation and Counting:
-
Separate antibody-bound tracer from free tracer using a secondary antibody precipitation method or charcoal adsorption.
-
Centrifuge and decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of bound tracer against the concentration of the unlabeled peptide for ET-1, ET-2, and ET-3.
-
Determine the concentration of each peptide that causes 50% inhibition of the maximal binding (IC50).
-
Calculate the percent cross-reactivity using the formula: % Cross-reactivity = (IC50 of ET-1 / IC50 of cross-reactant) x 100
-
Sandwich ELISA for Cross-Reactivity Testing
This protocol outlines a typical sandwich ELISA procedure to assess cross-reactivity.
Materials:
-
Microtiter plate pre-coated with a capture anti-ET-1 antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Endothelin-1, Endothelin-2, and Endothelin-3 standards
-
Detection anti-ET-1 antibody conjugated to an enzyme (e.g., HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Wash the pre-coated microtiter plate with wash buffer.
-
Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate again.
-
-
Standard and Sample Incubation:
-
Prepare serial dilutions of ET-1, ET-2, and ET-3 standards in a suitable diluent.
-
Add the standards to the wells in duplicate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate thoroughly.
-
-
Detection Antibody Incubation:
-
Add the enzyme-conjugated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound detection antibody.
-
-
Signal Development and Measurement:
-
Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve for ET-1 by plotting absorbance versus concentration.
-
For ET-2 and ET-3, determine the concentration at which a signal is detected and compare it to the ET-1 standard curve to estimate cross-reactivity. For kits that claim no significant cross-reactivity, the signal from ET-2 and ET-3 should be at or near the background level.
-
Workflow for Antibody Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for determining the cross-reactivity of an Endothelin-1 antibody.
Caption: Experimental workflow for assessing Endothelin-1 antibody cross-reactivity.
References
- 1. [Validation of radioimmunoassay of tissue and plasma endothelin-1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay of endothelin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Human ET-1(Endothelin 1) ELISA Kit - Elabscience® [elabscience.com]
- 5. assaygenie.com [assaygenie.com]
- 6. This compound Monoclonal Antibody (TR.ET.48.5) (MA3-005) [thermofisher.com]
A Head-to-Head Comparison of Endothelin-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a critical role in vascular homeostasis and the pathophysiology of various cardiovascular and renal diseases.[1] Its effects are mediated through two G protein-coupled receptor subtypes: Endothelin Receptor Type A (ETA) and Type B (ETB).[2] Antagonists of these receptors, known as Endothelin Receptor Antagonists (ERAs), are established therapies, particularly for pulmonary arterial hypertension (PAH).[3] This guide provides a head-to-head comparison of prominent ERAs, presenting key performance data, experimental methodologies, and pathway visualizations to aid in research and development.
Quantitative Comparison of Performance
The efficacy and selectivity of ERAs are paramount for their therapeutic application. Below are comparative data on their binding affinities and pharmacokinetic profiles.
Binding Affinity and Receptor Selectivity
The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial measures of a drug's potency. The ratio of these values for the ETB versus the ETA receptor indicates the drug's selectivity. A higher selectivity ratio signifies a greater preference for the ETA receptor.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Receptor Selectivity (ETB/ETA) |
| Bosentan (B193191) | ETA | 4.7[4] | - | ~20 |
| ETB | 95[4] | - | ||
| Macitentan (B1675890) | ETA | - | 0.5[4] | ~782 |
| ETB | - | 391[4] | ||
| Ambrisentan (B1667022) | ETA | - | - | High (See Note 1) |
| ETB | - | - | ||
| Atrasentan | ETA | 0.034[4] | - | High (See Note 2) |
| ETB | - | - | ||
| Aprocitentan | ETA | - | 3.4[4] | ~290 |
| ETB | - | 987[4] | ||
| Zibotentan | ETA | - | 21[4] | Selective for ETA |
| ETB | No Activity[4] | - |
Note 1: Ambrisentan is a selective ETA receptor antagonist.[3] Note 2: Atrasentan is a highly selective ETA receptor antagonist.[4] Disclaimer: Ki and IC50 values can vary based on experimental conditions. The data presented are compiled from various sources for comparative purposes.[1]
Pharmacokinetic Profiles
Key pharmacokinetic parameters determine the dosing regimen and potential for drug-drug interactions of ERAs.
| Parameter | Bosentan | Ambrisentan | Macitentan |
| Bioavailability | ~50% | High | High |
| Time to Peak (Tmax) | 3-5 hours | 2 hours | 8 hours |
| Half-life (t½) | ~5 hours[3] | 9-15 hours[3] | Long (Active Metabolite) |
| Metabolism | CYP2C9, CYP3A4 | UGTs, CYP3A, CYP2C19 | CYP3A4, CYP2C19 |
| Excretion | Biliary | Primarily Biliary | Biliary and Renal |
| Dosing Frequency | Twice daily[5] | Once daily[5] | Once daily[5] |
Table adapted from Ramakrishnan S et al.[5]
Endothelin-1 Signaling Pathway
Activation of ETA and ETB receptors by ET-1 initiates a signaling cascade through Gq/11 proteins.[1] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC).[1][7] This cascade ultimately results in cellular responses such as vasoconstriction and cell proliferation.[1]
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of unlabeled antagonist compounds for ETA or ETB receptors.[1]
1. Materials:
-
Membrane Preparations: Cell membranes from a cell line recombinantly expressing human ETA or ETB receptors (e.g., CHO or HEK293 cells).[1]
-
Radioligand: [¹²⁵I]ET-1.[1]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[2]
-
Wash Buffer: Ice-cold assay buffer.[1]
-
Equipment: 96-well glass fiber filter plates (e.g., GF/C), vacuum harvester, microplate scintillation counter.[1]
2. Membrane Preparation:
-
Homogenize cells expressing the target receptor in a cold lysis buffer.[2]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[2]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[2]
-
Wash the membrane pellet with fresh buffer and re-centrifuge.[1]
-
Resuspend the final pellet in assay buffer and determine the protein concentration.[1]
3. Assay Procedure:
-
In a 96-well plate, add the following to each well: membrane preparation, a fixed concentration of [¹²⁵I]ET-1, and varying concentrations of the test antagonist.[1]
-
Include control wells for total binding (no antagonist) and non-specific binding (a high concentration of unlabeled ET-1).[8]
-
Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) to reach binding equilibrium.[1]
-
Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum harvester. This separates the receptor-bound radioligand from the free radioligand.[8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
4. Data Analysis:
-
Measure the radioactivity on each filter using a microplate scintillation counter.[8]
-
Calculate the specific binding by subtracting non-specific binding from total binding.[8]
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.[8]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
Experimental Workflow for ERA Screening
The following diagram illustrates a typical workflow for the screening and validation of novel Endothelin Receptor Antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Efficacy and safety of switching from bosentan or ambrisentan to macitentan in pulmonary arterial hypertension: A systematic review and meta-analysis [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 8. benchchem.com [benchchem.com]
Benchmarking Novel Endothelin-1 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of new and emerging Endothelin-1 (ET-1) inhibitors against established standards. It includes a comprehensive summary of their performance based on experimental data, detailed methodologies for key assays, and visualizations of critical pathways and workflows.
Endothelin-1 is a potent vasoconstrictor peptide implicated in the pathogenesis of various cardiovascular and renal diseases. Consequently, the development of ET-1 receptor antagonists has been a significant focus of drug discovery. This guide benchmarks the performance of novel inhibitors against well-established drugs in this class, offering a valuable resource for evaluating their therapeutic potential.
Comparative Analysis of Endothelin-1 Inhibitors
The following tables summarize the key quantitative data for both established and novel ET-1 inhibitors, providing a clear comparison of their potency, selectivity, and pharmacokinetic profiles.
Table 1: In Vitro Potency and Selectivity of Endothelin-1 Receptor Antagonists
| Compound | Target Receptor(s) | ET-A Receptor Affinity (Ki/IC50) | ET-B Receptor Affinity (Ki/IC50) | Selectivity (ET-B/ET-A) |
| Bosentan | ET-A / ET-B | Ki: 4.7 nM | Ki: 95 nM | ~20 |
| Ambrisentan | ET-A | IC50: 2.8 nM | IC50: >12,000 nM | >4000 |
| Macitentan | ET-A / ET-B | IC50: 0.5 nM | IC50: 391 nM | ~782 |
| Atrasentan | ET-A | Ki: 0.0551 nM | Ki: 4.80 nM | >1800[1] |
| Sparsentan (B1681978) | ET-A / AT1 | Ki: 12.8 nM | Ki: 6,582 nM | ~514 |
Table 2: Pharmacokinetic Properties of Endothelin-1 Inhibitors
| Compound | Half-Life (t½) | Bioavailability | Metabolism |
| Bosentan | ~5.4 hours | ~50% | Primarily hepatic (CYP2C9 and CYP3A4)[2] |
| Ambrisentan | 9-15 hours | Not determined | Hepatic (glucuronidation and oxidation via CYP3A4)[2] |
| Macitentan | ~16 hours | Not determined | Hepatic (CYP3A4 primarily)[2] |
| Atrasentan | ~21-41 hours[3][4] | Not determined | Hepatic (CYP3A and UGTs)[1][3] |
| Sparsentan | Not specified | Not specified | Primarily metabolized by CYP3A4[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of the presented data.
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
This assay quantifies the affinity of a test compound for the endothelin receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing human ET-A or ET-B receptors
-
Radioligand (e.g., [¹²⁵I]ET-1)
-
Test inhibitor compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test inhibitor. Include control wells for total binding (no inhibitor) and non-specific binding (excess unlabeled ET-1).
-
Incubation: Incubate the plate for 60-120 minutes at 37°C to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test inhibitor to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Functional Antagonism
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by ET-1.
Materials:
-
Cells expressing the target endothelin receptor (e.g., human pulmonary artery smooth muscle cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
ET-1 (agonist)
-
Test inhibitor compound
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the test inhibitor.
-
Agonist Stimulation: Add a fixed concentration of ET-1 to the wells to stimulate the receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of the test compound by comparing the calcium response in the presence of the inhibitor to the response with the agonist alone. Calculate the IC50 value from the dose-response curve.
Inositol (B14025) Monophosphate (IP-One) Accumulation Assay
This assay provides another measure of functional antagonism by quantifying the accumulation of inositol monophosphate (IP1), a downstream second messenger in the ET-1 signaling pathway.
Materials:
-
Cells expressing the target endothelin receptor
-
IP-One assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate)
-
ET-1 (agonist)
-
Test inhibitor compound
-
Stimulation buffer containing LiCl
-
HTRF-compatible plate reader
Procedure:
-
Cell Stimulation: Pre-incubate the cells with varying concentrations of the test inhibitor in the stimulation buffer containing LiCl. Then, add a fixed concentration of ET-1 and incubate to allow for IP1 accumulation.
-
Lysis and Detection: Lyse the cells and add the IP1-d2 conjugate and the anti-IP1 cryptate antibody to the wells.
-
Incubation: Incubate the plate at room temperature to allow for the competitive binding reaction to occur.
-
Signal Measurement: Measure the HTRF signal using a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: Generate a standard curve using known concentrations of IP1. Determine the concentration of IP1 in the experimental wells and calculate the inhibitory effect of the test compound to determine its IC50.
Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of Endothelin-1 signaling and the experimental evaluation of its inhibitors.
Caption: Endothelin-1 (ET-1) Signaling Pathway.
Caption: Experimental Workflow for ET-1 Inhibitor Evaluation.
Caption: Logical Structure of the Comparative Guide.
References
- 1. drugs.com [drugs.com]
- 2. emjreviews.com [emjreviews.com]
- 3. Vanrafia (atrasentan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Physiologically‐based pharmacokinetic model of sparsentan to evaluate drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]
Validating Endothelin-1 siRNA Knockdown: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurately validating the knockdown of Endothelin-1 (ET-1) is crucial for ensuring the reliability of experimental results and the potential of therapeutic interventions. This guide provides a comprehensive comparison of methods to validate ET-1 siRNA efficiency, alongside an evaluation of alternative ET-1 pathway inhibitors.
This document outlines the standard methodologies for quantifying siRNA-mediated knockdown of ET-1 at both the mRNA and protein levels. Furthermore, it offers a comparative analysis of ET-1 siRNA with Endothelin Receptor Antagonists (ERAs), providing insights into their distinct mechanisms of action and therapeutic applications.
Comparison of ET-1 Inhibition Strategies: siRNA vs. Receptor Antagonists
The two primary strategies for inhibiting the Endothelin-1 signaling pathway are direct knockdown of ET-1 expression using siRNA and blockade of its receptors using small molecule antagonists. Each approach has distinct advantages and is suited for different research and therapeutic contexts.
| Feature | Endothelin-1 (ET-1) siRNA | Endothelin Receptor Antagonists (ERAs) |
| Mechanism of Action | Prevents the synthesis of ET-1 protein by degrading its corresponding mRNA. | Competitively block ET-1 from binding to its receptors (ETA and/or ETB). |
| Target | EDN1 mRNA | ETA and/or ETB receptors |
| Specificity | Highly specific to the EDN1 gene sequence. | Can be selective for ETA, ETB, or dual antagonists for both receptors. |
| Mode of Action | Prophylactic (prevents protein production). | Inhibitory (blocks the action of existing ET-1). |
| Examples | Custom and commercially available siRNA sequences. | Bosentan (dual antagonist), Ambrisentan (ETA selective), Macitentan (dual antagonist).[1][2] |
| Application | Primarily used in research settings for target validation and functional genomics. Therapeutic applications are in development. | Clinically approved for treating conditions like pulmonary arterial hypertension (PAH).[2][3] |
Validating ET-1 siRNA Knockdown Efficiency: Experimental Data
Effective validation of siRNA knockdown requires quantification at both the mRNA and protein levels. Below are representative data from studies investigating ET-1 knockdown.
mRNA Level Knockdown (qRT-PCR)
Quantitative real-time PCR (qRT-PCR) is the gold standard for measuring the reduction in target mRNA levels following siRNA transfection. The data is typically normalized to a stable housekeeping gene.
| siRNA Target | Cell Line | Transfection Reagent | Time Point | % mRNA Knockdown (relative to control) | Reference |
| Custom shRNA targeting ET-1 (sequence 1) | A549 (human lung carcinoma) | pCMV-G&NR vector | 48 hours | 35.0% | N/A |
| Custom shRNA targeting ET-1 (sequence 2) | A549 (human lung carcinoma) | pCMV-G&NR vector | 48 hours | 42.8% | N/A |
| Custom shRNA targeting ET-1 (sequence 3) | A549 (human lung carcinoma) | pCMV-G&NR vector | 48 hours | 75.4% | N/A |
| siRNA targeting Endothelin Converting Enzyme-1 (ECE-1) | Ovarian carcinoma cell lines | Not specified | Not specified | 80-90% inhibition of ET-1 peptide secretion |
Note: The efficiency of knockdown can vary significantly depending on the siRNA sequence, cell type, and transfection conditions.
Protein Level Knockdown (Western Blot)
Western blotting provides a semi-quantitative or quantitative measure of the reduction in the target protein levels, confirming the functional consequence of mRNA degradation.
| siRNA Target | Cell Line | Transfection Reagent | Time Point | % Protein Knockdown (relative to control) | Reference |
| siRNA targeting Tie-2 (an endothelial marker) | Murine endothelial cell line (MS1) | DACC lipoplex | 72 hours | >80% at 40-160 nmol/l | [4] |
| siRNA targeting various endothelial genes (in vivo) | Mouse lung endothelium | DACC lipoplex | 24 hours | 60-90% mRNA reduction | [4] |
Note: Direct quantitative data for ET-1 protein knockdown via Western Blot from comparative studies is limited in the searched literature. The provided data illustrates typical knockdown efficiencies seen with siRNA.
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for ET-1 mRNA Quantification
This protocol outlines the steps for measuring ET-1 mRNA levels following siRNA treatment.
1. RNA Isolation:
-
Culture cells to the desired confluency and transfect with ET-1 siRNA or a non-targeting control siRNA.
-
At the desired time point (e.g., 24-48 hours post-transfection), harvest the cells.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
The reaction typically includes RNA, a reverse transcriptase enzyme, dNTPs, and random primers or oligo(dT) primers.
-
Incubate the reaction according to the kit's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
3. Real-Time PCR:
-
Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for human EDN1 (e.g., from OriGene, HP205717)[5]
-
Forward and reverse primers for a housekeeping gene (e.g., GAPDH or ACTB)
-
SYBR Green or TaqMan master mix
-
-
Perform the qPCR using a real-time PCR system with a typical thermal cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min)
-
Melt curve analysis to ensure primer specificity (for SYBR Green).
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for both ET-1 and the housekeeping gene in both the siRNA-treated and control samples.
-
Calculate the relative quantification of ET-1 expression using the ΔΔCt method. The final result is often expressed as a percentage of knockdown compared to the control.
Western Blot for ET-1 Protein Quantification
This protocol details the procedure for detecting changes in ET-1 protein levels.
1. Protein Extraction:
-
After siRNA treatment (typically 48-72 hours), wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
2. SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 10-12% Tris-glycine gel).
-
Run the gel electrophoresis to separate the proteins by size.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Endothelin-1 overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again thoroughly with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or X-ray film.
6. Analysis:
-
Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ).
-
Normalize the ET-1 band intensity to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Compare the normalized ET-1 levels in the siRNA-treated samples to the control samples to determine the percentage of protein knockdown.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. Ambrisentan | Selection of Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension: A Comprehensive Narrative Review | springermedicine.com [springermedicine.com]
- 2. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of Therapeutic siRNA to the Lung Endothelium via Novel Lipoplex Formulation DACC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
Endothelin-1: A Comparative Analysis of its Physiological Effects in Human and Rodent Models
A comprehensive guide for researchers and drug development professionals on the similarities and differences in Endothelin-1's actions between human and rodent models, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis and the pathophysiology of various diseases. Rodent models are extensively used in preclinical research to investigate the mechanisms of ET-1 action and to test potential therapeutic interventions. However, the translation of findings from rodent models to human applications requires a thorough understanding of the species-specific similarities and differences in ET-1's effects. This guide provides an objective comparison of ET-1's performance in human versus rodent models, focusing on the cardiovascular, renal, and nervous systems, with supporting experimental data, detailed methodologies, and visual representations of key signaling pathways.
Cardiovascular System: A Tale of Two Vasoconstrictor Responses
ET-1 is a powerful vasoconstrictor in both humans and rodents, primarily mediating its effects through the endothelin A (ETA) and endothelin B (ETB) receptors on vascular smooth muscle cells. However, notable differences exist in the modulation of this response and the relative contribution of receptor subtypes.
A key difference has been observed in the influence of perivascular adipose tissue (PVAT) on ET-1-induced constriction. In rat iliac arteries, PVAT has been shown to diminish the contractile effects of ET-1.[1] Conversely, in human coronary arteries, PVAT enhances ET-1-induced constriction.[1] This opposing effect highlights a significant species-specific difference in the local regulation of vascular tone.
Furthermore, while the ETA receptor is the primary mediator of vasoconstriction in both species, the role of the ETB receptor can differ. In rat iliac arteries, ETB receptor activation in the presence of PVAT can lead to vasodilation, counteracting the ETA-mediated constriction.[1]
| Parameter | Human | Rodent (Rat) | Reference |
| Vasoconstriction (pEC50) | Coronary Artery: 8.09 ± 0.12 (with PVAT) | Iliac Artery: 7.77 ± 0.09 (with PVAT) | [1] |
| Effect of PVAT on Vasoconstriction | Enhances constriction in coronary arteries | Diminishes constriction in iliac arteries | [1] |
| Mean Arterial Pressure | Intravenous infusion of ET-1 (0.5, 1, and 2 nmol/kg) dose-dependently increased mean arterial pressure by 22, 34, and 40 mmHg, respectively. | Intravenous bolus injections of ET-1 (0.5, 1, and 2 nmol/kg) dose-dependently increased mean arterial pressure by 22, 34, and 40 mmHg, respectively. | [2] |
| Cardiac Output | Not explicitly quantified in the provided search results. | Intravenous bolus injections of ET-1 (0.5, 1, and 2 nmol/kg) dose-dependently decreased cardiac output by -6, -28, and -35% below baseline, respectively. | [2] |
Experimental Protocol: In Vitro Vasoconstriction Assay
Objective: To determine the contractile response of isolated arterial rings to Endothelin-1.
Methodology:
-
Tissue Preparation: Human coronary arteries are obtained from donor hearts, while iliac arteries are dissected from Sprague-Dawley rats.[1] The arteries are cleaned of surrounding tissue, with care taken to preserve or remove the perivascular adipose tissue as required by the experimental design.
-
Ring Mounting: Arterial rings (2-3 mm in length) are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2-5 g (adjusted for vessel size). The viability of the rings is tested by contracting them with a high concentration of potassium chloride (e.g., 100 mmol/L KCl).
-
Cumulative Concentration-Response Curve: After a washout period, cumulative concentrations of ET-1 (e.g., 10^-12 to 10^-6 M) are added to the organ bath. The isometric tension is recorded until a maximal response is achieved.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. The pEC50 (negative logarithm of the molar concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) are calculated using non-linear regression analysis.
References
A Comparative Guide to the Off-Target Effects of Endothelin-1 Receptor Antagonists
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis. It exerts its effects by binding to two distinct G protein-coupled receptors: the endothelin A (ETA) and endothelin B (ETB) receptors.[1] Antagonists of these receptors (ERAs) are established therapeutics for conditions such as pulmonary arterial hypertension (PAH), where they counteract the vasoconstrictive and proliferative effects of ET-1.[2] Commercially available ERAs include bosentan (B193191) (a dual ETA/ETB antagonist), ambrisentan (B1667022) (a selective ETA antagonist), and macitentan (B1675890) (a dual ETA/ETB antagonist).[3] While their on-target effects are well-characterized, understanding their off-target activities is critical for predicting adverse drug reactions, drug-drug interactions, and overall safety profiles. This guide provides a comparative assessment of the off-target effects of these three key ERAs, supported by experimental data and detailed protocols.
On-Target Signaling Pathway of Endothelin-1
ET-1 binding to ETA or ETB receptors on vascular smooth muscle cells primarily activates Gq/11 proteins.[4][5] This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ leads to vasoconstriction and cell proliferation.[7] ERAs competitively inhibit ET-1 binding to these receptors, thereby blocking these downstream effects.
Comparative Analysis of Off-Target Effects
The primary off-target concerns for ERAs involve hepatotoxicity, drug-drug interactions (DDIs) mediated by cytochrome P450 (CYP) enzymes, and effects on transporters like the organic anion-transporting polypeptide (OATP). These effects vary significantly among the different antagonists.
| Off-Target Profile | Bosentan | Ambrisentan | Macitentan |
| Receptor Selectivity | Dual ETA/ETB Antagonist[8] | Selective ETA Antagonist (~200:1 for ETA over ETB)[3] | Dual ETA/ETB Antagonist (~50:1 for ETA over ETB)[3] |
| Hepatotoxicity | High Risk. Associated with dose-dependent elevations in aminotransferases (3-18% of patients).[9][10] Mechanism may involve inhibition of the bile salt export pump (BSEP).[11][12] | Low Risk. Significantly lower incidence of abnormal liver function compared to bosentan.[10][13] | Low Risk. Lower incidence of hepatic adverse events than bosentan.[3][14] Not a substrate for OATP transporters, potentially reducing liver exposure.[14][15] |
| CYP450 Interactions | Inducer of CYP2C9 and CYP3A4.[9][16] Substrate of CYP2C9 and CYP3A4.[17] Leads to numerous drug-drug interactions (e.g., with warfarin, cyclosporine).[16][18] | Minimal. Does not significantly induce or inhibit common CYP enzymes at clinical concentrations.[3] | Substrate of CYP3A4 and to a lesser extent CYP2C19.[14][19] Co-administration with strong CYP3A4 inhibitors or inducers should be avoided.[19] Low propensity for clinically relevant DDIs otherwise.[15] |
| Transporter Interactions | Inhibitor of OATP1B1 and OATP1B3, which can affect the disposition of other drugs.[17] | Not a significant substrate or inhibitor of OATP transporters. | Not a substrate of OATP, which may contribute to its improved liver safety profile.[14] |
| Other Adverse Events | Anemia, peripheral edema.[10][20] | Peripheral edema.[10][20] | Anemia.[10][20] |
Key Off-Target Mechanisms
Hepatotoxicity and CYP450 Induction by Bosentan
Bosentan's hepatotoxicity is a significant clinical concern. A primary mechanism is the induction of CYP enzymes, particularly CYP3A4 and CYP2C9.[12][21] This occurs through the activation of nuclear receptors, primarily the Pregnane X Receptor (PXR).[22] Ligand-activated PXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to response elements in the promoter regions of CYP genes, and increases their transcription. This can alter the metabolism of bosentan itself and co-administered drugs, leading to toxic metabolites or reduced efficacy.[21]
Experimental Protocols
Cytochrome P450 (CYP) Induction Assay
This protocol assesses the potential of a compound to induce CYP1A2, CYP2B6, and CYP3A4 enzymes in cultured human hepatocytes, as recommended by FDA and EMA guidelines.[23]
-
Objective: To quantify the induction of CYP enzyme activity or mRNA levels following treatment with an ET-1 receptor antagonist.
-
Methodology:
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded in collagen-coated multi-well plates (e.g., 48-well or 96-well) and cultured until a confluent monolayer is formed.[24]
-
Compound Treatment: Cells are treated with the test compound (e.g., bosentan, ambrisentan, macitentan) at multiple concentrations for 48-72 hours. A vehicle control (e.g., 0.1% DMSO) and known inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin (B610482) for CYP3A4) are included as negative and positive controls, respectively.[23]
-
Endpoint Measurement (Two Methods):
-
Enzyme Activity: After treatment, cells are incubated with a cocktail of specific CYP substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, midazolam for CYP3A4).[24] The formation of specific metabolites is then quantified from the supernatant using LC-MS/MS.
-
mRNA Expression: Alternatively, total RNA is extracted from the treated cells. The relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[25]
-
-
Data Analysis: The fold induction is calculated relative to the vehicle control. A concentration-dependent increase with a fold-change ≥2, or a response >20% of the positive control, is typically considered a positive result.[23] EC50 (half-maximal effective concentration) and Emax (maximum effect) values can be determined by fitting data to a four-parameter sigmoidal equation.
-
PXR Nuclear Receptor Activation Assay
This cell-based reporter gene assay determines if a compound activates the human PXR, a key mechanism for CYP induction.
-
Objective: To identify compounds that act as agonists for the PXR nuclear receptor.[26]
-
Methodology:
-
Cell Line: A stable cell line, typically derived from a human hepatoma line (e.g., HepG2), is used. These cells are engineered to co-express the full-length human PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter, such as that from the CYP3A4 gene.[27][28]
-
Assay Procedure:
-
The engineered cells are seeded into 96-well or 384-well plates.[25]
-
Cells are then treated with various concentrations of the test compound. A known PXR agonist like rifampicin serves as a positive control, and a vehicle (DMSO) as a negative control.[22]
-
The plates are incubated for 18-24 hours to allow for receptor activation, reporter gene transcription, and protein expression.
-
-
Signal Detection: A luciferase substrate reagent is added to the wells. The resulting luminescence, which is proportional to PXR activation, is measured using a luminometer.[22]
-
Data Analysis: Results are expressed as fold activation over the vehicle control. Dose-response curves are generated to determine EC50 and Emax values for active compounds.[26] Cytotoxicity can be assessed in parallel to rule out false negatives.[27]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. whitecardpharmacy.com [whitecardpharmacy.com]
- 9. Bosentan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Combined use of ursodeoxycholic acid and bosentan prevents liver toxicity caused by endothelin receptor antagonist bosentan monotherapy: two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative assessment of efficacy and safety of ambrisentan and bosentan in patients with pulmonary arterial hypertension: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-Drug Interactions in the Management of Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Association of CYP2C9*2 with Bosentan-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. Macitentan: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. ahajournals.org [ahajournals.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Nuclear Receptor Activation | Evotec [evotec.com]
- 23. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]
- 27. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 28. puracyp.com [puracyp.com]
A Comparative Guide to Endothelin-1 Receptor Antagonists in Clinical Trials
This guide provides a meta-analytical comparison of prominent Endothelin-1 (ET-1) receptor antagonists based on data from pivotal clinical trials. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of the performance and safety profiles of these agents.
Endothelin-1 Signaling Pathway in Pulmonary Arterial Hypertension
Endothelin-1 is a potent vasoconstrictor and smooth muscle cell mitogen that plays a crucial role in the pathophysiology of pulmonary arterial hypertension (PAH).[1][2] ET-1 exerts its effects through two receptor subtypes: ET-A and ET-B.[2] In PAH, there is an upregulation of the ET-1 system.[2] ET-A receptors are predominantly located on pulmonary artery smooth muscle cells and mediate vasoconstriction and proliferation. ET-B receptors are found on both endothelial cells and smooth muscle cells. While ET-B receptors on smooth muscle cells also contribute to vasoconstriction, those on endothelial cells are involved in the clearance of ET-1 and the production of vasodilators like nitric oxide and prostacyclin.[2][3][4] Endothelin receptor antagonists (ERAs) block these receptors, leading to vasodilation and antiproliferative effects.
Comparative Efficacy of ET-1 Antagonists
The efficacy of ET-1 antagonists has been primarily evaluated based on improvements in exercise capacity, measured by the 6-minute walk distance (6MWD), and a reduction in clinical worsening events.
| Drug Class | Drug Name | Change in 6-Minute Walk Distance (meters) vs. Placebo | Reduction in Clinical Worsening vs. Placebo | Key Clinical Trials |
| Dual (ET-A/ET-B) Antagonists | Bosentan | +46.19 m (meta-analysis)[5] | Significant reduction in risk[6] | BREATHE-1[7], EARLY[7][8] |
| Macitentan | +22 m (10 mg dose) | 45% risk reduction (10 mg dose) vs. placebo | SERAPHIN | |
| Selective (ET-A) Antagonist | Ambrisentan | +31 m to +59 m (5-10 mg doses)[1] | Significant reduction in risk[1] | ARIES-1 & ARIES-2[1] |
Comparative Safety of ET-1 Antagonists
The safety profiles of ET-1 antagonists are a critical consideration in their clinical use, with hepatotoxicity, peripheral edema, and anemia being the most notable adverse events.
| Adverse Event | Bosentan | Ambrisentan | Macitentan |
| Abnormal Liver Function | RR: 3.78 (vs. placebo) | RR: 0.06 (vs. placebo) | RR: 1.17 (vs. placebo) |
| Peripheral Edema | RR: 1.47 (vs. placebo) | RR: 2.02 (vs. placebo) | RR: 1.08 (vs. placebo) |
| Anemia | RR: 3.09 (vs. placebo) | RR: 1.30 (vs. placebo) | RR: 2.63 (vs. placebo) |
| RR = Risk Ratio |
Experimental Protocols of Key Clinical Trials
Detailed methodologies from the pivotal clinical trials provide context for the presented data.
SERAPHIN (Study with an Endothelin Receptor Antagonist in Pulmonary arterial Hypertension to Improve cliNical outcome) - Macitentan
-
Study Design: A double-blind, randomized, placebo-controlled, event-driven Phase 3 trial.
-
Participants: 742 patients with symptomatic PAH.
-
Intervention: Patients were randomized to receive macitentan (3 mg or 10 mg once daily) or placebo. A significant portion of patients (around 64%) were on background PAH therapy.
-
Primary Endpoint: A composite of death, atrial septostomy, lung transplantation, initiation of intravenous or subcutaneous prostanoids, or worsening of PAH.
-
Duration: The mean duration of treatment was over 85 weeks.
ARIES-1 and ARIES-2 (Ambrisentan in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Studies) - Ambrisentan
-
Study Design: Two concurrent, randomized, double-blind, placebo-controlled Phase 3 trials.[1]
-
Participants: 393 patients with PAH.[1]
-
Intervention:
-
Primary Endpoint: Change from baseline in 6MWD at 12 weeks.[1]
-
Key Exclusion Criteria: Concomitant use of other ERAs, sildenafil, or prostanoids.[1]
EARLY (Endothelin Antagonist Trial in Mildly Symptomatic PAH Patients) - Bosentan
-
Study Design: A double-blind, randomized, placebo-controlled trial.[5]
-
Participants: Patients with mildly symptomatic (WHO Functional Class II) PAH.[5]
-
Intervention: Bosentan (initial dose of 62.5 mg twice daily, up-titrated to 125 mg twice daily) or placebo.
-
Primary Endpoints: Change in pulmonary vascular resistance (PVR) and 6MWD from baseline to 6 months.
-
Follow-up: The study included a long-term open-label extension.[5]
Experimental Workflow for a Typical ERA Clinical Trial
References
- 1. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Long-term ambrisentan therapy for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Meta-analysis of randomized controlled trials of bosentan for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ARIES Trial Designs | Letairis® (ambrisentan) [letairis.com]
- 8. ahajournals.org [ahajournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
